4-Methyl-1,2,3-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFOVCCGHKJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326702 | |
| Record name | 4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-62-9 | |
| Record name | 4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole: Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the 4-Methyl-1,2,3-thiadiazole scaffold. We will move beyond a simple recitation of facts to provide an in-depth analysis of its chemical personality, the rationale behind its synthesis, and its burgeoning role as a privileged substructure in modern agrochemical and pharmaceutical research.
Introduction: The 1,2,3-Thiadiazole Scaffold
Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] Of the four possible constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), the 1,2,3-thiadiazole ring system is a uniquely versatile pharmacophore that has garnered significant interest.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, insecticidal, antifungal, and anticancer properties.[2]
The this compound variant, the focus of this guide, serves as a crucial building block. Its strategic methylation at the C4 position provides a key structural feature that influences both its reactivity and its interaction with biological targets. This guide will elucidate the core chemical and physical properties of this compound, detail robust synthetic protocols, and explore its application as a foundational scaffold in the development of novel bioactive agents.
Core Chemical Structure and Physicochemical Properties
The foundational structure of this compound consists of a five-membered ring with a sulfur atom at position 1 and two adjacent nitrogen atoms at positions 2 and 3, with a methyl group substituent at position 4.[3] This arrangement imparts a distinct electronic and steric profile that is central to its utility.
Data Presentation: Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature control, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄N₂S | [3][4] |
| Molecular Weight | 100.14 g/mol | [3][4] |
| CAS Number | 18212-62-9 | [3][4] |
| Canonical SMILES | CC1=CSN=N1 | [3] |
| InChI Key | OFFFOVCCGHKJES-UHFFFAOYSA-N | [3] |
| Appearance | Data not readily available | |
| Melting Point | Data not readily available for parent compound. Derivatives show a wide range (e.g., 73°C for 4-(4-methylphenyl)-1,2,3-thiadiazole[5], 213-217°C for certain carboxamide derivatives[6]). | |
| Boiling Point | Data not readily available | |
| Solubility | Generally soluble in organic solvents like methanol and DMSO.[7][8] |
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound and its derivatives rely on a combination of standard spectroscopic techniques. Understanding the expected spectral signatures is paramount for confirming synthetic success.[9]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The key signals would include a singlet for the methyl protons (CH₃) typically appearing in the δ 2.5-3.1 ppm range and a singlet for the lone proton on the thiadiazole ring (C5-H) further downfield.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methyl carbon, and the two carbon atoms of the thiadiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups. Characteristic vibrations for the 1,2,3-thiadiazole ring include C=N and N=N stretching, typically observed in the 1600-1400 cm⁻¹ region. C-S stretching vibrations can be found in the fingerprint region.[8][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 100. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][12] A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂), a hallmark of the 1,2,3-thiadiazole ring system upon ionization.[11]
Synthesis of this compound Derivatives
While classical methods like the Hurd-Mori reaction exist for forming the 1,2,3-thiadiazole ring[1], modern drug and pesticide discovery efforts prioritize efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. The Ugi four-component reaction (U-4CR) has emerged as a powerful one-pot strategy for synthesizing complex this compound derivatives.[2][6][7]
Experimental Protocol: Ugi Four-Component Reaction (U-4CR)
This protocol describes a general procedure for the synthesis of this compound-5-carboxamide derivatives, a class of compounds that has shown significant biological activity.[7][12]
Causality and Rationale: The Ugi reaction is a convergent, one-pot process that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide. Its selection is justified by its high efficiency and the structural diversity it can generate from readily available starting materials. The pre-formation of the imine (from the amine and aldehyde) is a critical first step that favors the reaction's progression.[7] The isocyanide is added last as it can be unstable in the acidic conditions generated by the carboxylic acid component.[7]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the selected amine (e.g., 3-chloro-4-methylbenzenamine, 1.1 eq) in methanol. Cool the solution in an ice-water bath.
-
Add the corresponding aldehyde (e.g., benzaldehyde, 1.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours to facilitate the formation of the Schiff base (imine).
-
Addition of Acid: Add a solution of this compound-5-carboxylic acid (1.3 eq) dissolved in methanol to the reaction mixture.
-
Isocyanide Addition: After stirring for 5 minutes, cool the mixture again in an ice-water bath. Add the isocyanide component (e.g., cyclohexyl isocyanide, 0.9 eq) dropwise to the reaction.
-
Reaction Progression: Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the product can be isolated. This often involves filtration if the product precipitates, followed by washing with cold methanol. Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the final product using NMR, HRMS, and IR spectroscopy as described in the previous section.
Visualization: Ugi Synthesis Workflow
Caption: Workflow for the Ugi four-component synthesis of this compound derivatives.
Applications in Agrochemical and Drug Development
The this compound core is not merely a passive molecular skeleton; it is an active pharmacophore. Its value lies in its use as a "bioactive substructure" that can be combined with other known active fragments to create novel molecules with enhanced or synergistic properties.[7][8]
-
Pesticide and Fungicide Development: A significant body of research highlights the potential of this compound derivatives as potent agrochemicals.[7][12] Studies have shown that derivatives possess a potential wide spectrum of fungicidal activity.[12]
-
Antiviral Agents: These compounds have demonstrated promising antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[6][12] Research indicates that derivatives can exhibit multiple modes of action, including protection, inactivation, and curative activities against TMV.[6][7] This suggests the scaffold could be a valuable starting point for developing new plant protection agents.
-
Systemic Acquired Resistance (SAR): Some derivatives act as "plant activators," stimulating the plant's own defense mechanisms rather than acting directly on the pathogen.[8] This is a highly desirable mode of action in modern agriculture as it can lead to broad-spectrum, durable disease resistance.
Visualization: Scaffold-Based Drug Design
Caption: Combining the core scaffold with bioactive substructures to create novel candidate molecules.
Safety and Handling
As with any laboratory chemical, proper handling of this compound and its derivatives is essential. While a specific safety data sheet for the parent compound is not widely available, general precautions for heterocyclic sulfur-nitrogen compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][14] Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is a high-value heterocyclic scaffold with a compelling profile for researchers in agrochemical and pharmaceutical development. Its well-defined structure and reactivity, coupled with efficient synthetic routes like the Ugi reaction, make it an ideal platform for combinatorial chemistry and lead optimization. The demonstrated success of its derivatives as antifungal, antiviral, and plant-activating agents underscores its potential. This guide provides the foundational knowledge required to confidently incorporate this versatile building block into advanced research and development programs.
References
- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C3H4N2S | CID 355841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18212-62-9 [m.chemicalbook.com]
- 5. 4-(4-METHYLPHENYL)-1,2,3-THIADIAZOLE | CAS#:40753-14-8 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,3-thiadiazole is a heterocyclic organic compound that serves as a key structural motif in various biologically active molecules. As a subclass of thiadiazoles, this scaffold has garnered significant attention in the fields of medicinal chemistry and agrochemistry due to its diverse pharmacological and physiological effects. Derivatives of this compound have been reported to exhibit a range of activities, including antifungal, antiviral, and plant defense-inducing properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, with a focus on data and methodologies relevant to researchers and professionals in drug development and related scientific disciplines.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the parent this compound is limited in publicly available literature, a combination of computed values and data from closely related derivatives allows for a reasonable characterization.
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Property | This compound | This compound-5-carboxylic acid | Data Source |
| Molecular Formula | C₃H₄N₂S | C₄H₄N₂O₂S | PubChem, ChemSrc[4] |
| Molecular Weight | 100.14 g/mol | 144.15 g/mol | PubChem, ChemSrc[4] |
| Melting Point | Not available | 166 °C | ChemSrc[4] |
| Boiling Point | Not available | 315.2 °C at 760 mmHg | ChemSrc[4] |
| pKa | Not available | Not available | |
| LogP (XLogP3) | 0.8 | Not available | PubChem |
| Solubility | Soluble in water and most organic solvents[5] | Not available | ChemicalBook[5] |
| Appearance | Yellowish liquid (unsubstituted 1,2,3-thiadiazole)[5] | White to brown powder/crystal | TCI Chemicals |
| Density | Not available | 1.5 g/cm³ | ChemSrc[4] |
Experimental Protocols
Synthesis of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction
A widely utilized and effective method for the synthesis of the 1,2,3-thiadiazole core is the Hurd-Mori reaction.[5][6][7] This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).
General Protocol for Hurd-Mori Synthesis:
-
Formation of the Hydrazone: An α-methylene ketone is reacted with a suitable hydrazine derivative (e.g., semicarbazide or tosylhydrazine) in a solvent such as ethanol. The mixture is typically refluxed for several hours to yield the corresponding hydrazone.
-
Cyclization with Thionyl Chloride: The purified hydrazone is then suspended in a suitable solvent (e.g., dichloromethane). Thionyl chloride is added dropwise to the suspension at a controlled temperature, often starting at 0°C and then warming to room temperature or refluxing.
-
Work-up and Purification: Upon completion of the reaction, the mixture is carefully quenched, typically by pouring it onto crushed ice. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.
Biological Activity Assessment: Induction of Systemic Acquired Resistance (SAR)
A notable biological activity of this compound derivatives is the induction of Systemic Acquired Resistance (SAR) in plants. The carboxylic acid derivative, this compound-5-carboxylic acid (SV-03), an active metabolite of the fungicide Tiadinil, has been shown to trigger this plant defense mechanism.[8][9]
Experimental Protocol for SAR Induction in Tobacco:
-
Plant Material and Growth: Tobacco plants (e.g., Nicotiana tabacum) are grown in a controlled environment (e.g., growth chamber with a 16:8 light:dark cycle at 22°C).
-
Treatment: Five-week-old plants are treated with a solution of SV-03 by soil drench application. Control plants are treated with water.
-
Pathogen Inoculation: Five days post-treatment, the plants are challenged with a pathogen, such as Tobacco Mosaic Virus (TMV) or the bacterium Pseudomonas syringae pv. tabaci.
-
Disease Assessment: Disease progression is monitored and quantified. For TMV, this can involve measuring the size of necrotic lesions on the leaves. For bacterial pathogens, the bacterial population within the leaf tissue can be determined at specific time points post-inoculation.
-
Gene Expression Analysis: To confirm the induction of the SAR pathway, the expression of pathogenesis-related (PR) genes (e.g., PR-1, PR-5) can be analyzed using techniques such as Northern blotting or quantitative real-time PCR (qRT-PCR). This analysis is typically performed on leaf tissue collected at various time points after treatment with SV-03.
Signaling Pathway and Experimental Workflow Visualization
The induction of SAR by this compound-5-carboxylic acid (SV-03) provides a clear biological pathway for visualization. SV-03 acts as an elicitor, triggering a signaling cascade that leads to a heightened state of defense in the plant. Notably, this induction can occur independently of salicylic acid (SA) accumulation, suggesting it acts downstream or parallel to the classical SA-dependent SAR pathway.[8]
Conclusion
This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in both pharmaceutical and agricultural applications. While a complete experimental dataset for the parent compound's physicochemical properties is not yet available, the existing data, coupled with information on its derivatives, provides a solid foundation for further research. The established synthetic routes, such as the Hurd-Mori reaction, offer reliable methods for accessing this chemical scaffold. Furthermore, the elucidation of biological mechanisms, such as the induction of Systemic Acquired Resistance in plants, opens up exciting avenues for the development of novel crop protection agents and potentially new therapeutic agents that modulate biological defense pathways. This guide serves as a valuable resource for scientists and researchers aiming to explore and harness the properties of this compound in their respective fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound-5-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. isres.org [isres.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methyl-1,2,3-thiadiazole. This document is intended for use by researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this heterocyclic compound. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of NMR spectra for this class of molecules.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for a close derivative, this compound-5-carboxylic acid hydrazide, which provides a strong indication of the expected chemical shifts for the core this compound structure. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of this compound-5-carboxylic acid hydrazide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
| -CH₃ | 2.70 | Singlet | 3H |
| -CONH- | 9.75 | Singlet | 1H |
| -NH₂ | 4.55 | Broad Singlet | 2H |
Note: The chemical shift for the H-5 proton on an unsubstituted this compound is not available in the provided search results. However, based on the data for the parent 1,2,3-thiadiazole, it is expected to be a singlet in the aromatic region of the spectrum.
Table 2: ¹³C NMR Spectral Data of this compound-5-carboxylic acid hydrazide [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-4 | 148.5 |
| C-5 | 158.2 |
| -CH₃ | 14.1 |
| -C=O | 160.5 |
Experimental Protocols
The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and its derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or chloroform-d (CDCl₃), within a clean, dry vial.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is generally sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities for all carbon environments.
-
Visualization of NMR Data Interpretation
The following diagrams illustrate the logical workflow for NMR spectral analysis and the correlation of signals to the molecular structure of this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Caption: Correlation of atoms in this compound to their expected NMR signals.
References
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Methyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide outlines a theoretical fragmentation pathway based on the well-established fragmentation patterns of closely related 1,2,3-thiadiazole derivatives and fundamental principles of mass spectrometry.
Introduction
This compound is a heterocyclic compound of interest in various fields of chemical research. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in complex mixtures. This guide will detail the predicted fragmentation cascade, present the data in a clear tabular format, provide a general experimental protocol, and visualize the fragmentation pathway.
Predicted Fragmentation Pathway
The primary fragmentation of 1,2,3-thiadiazole and its derivatives under electron ionization (EI) conditions is consistently reported as the facile neutral loss of a molecule of dinitrogen (N₂). This initial fragmentation is a key diagnostic feature for this class of compounds. Subsequent fragmentation events will then proceed from the resulting radical cation.
The molecular ion of this compound (C₃H₄N₂S) has a molecular weight of 100.14 g/mol . The proposed fragmentation pathway is initiated by the expulsion of N₂, leading to a C₃H₄S radical cation. This intermediate can then undergo further fragmentation.
A logical representation of the proposed fragmentation pathway is depicted in the following diagram:
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Quantitative Fragmentation Data
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound. The relative abundance is a theoretical estimation based on the stability of the fragments.
| Fragment Ion | Proposed Structure | m/z | Relative Abundance |
| Molecular Ion | [C₃H₄N₂S]⁺• | 100 | Moderate |
| Fragment 1 | [C₃H₄S]⁺• | 72 | High |
| Fragment 2 | [C₂H₄]⁺• | 28 | Moderate to Low |
| Fragment 3 | [CS]⁺• | 44 | Moderate to Low |
Experimental Protocol
This section provides a general methodology for the analysis of this compound using an Electron Ionization Mass Spectrometer (EI-MS).
4.1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane to a final concentration of about 100 µg/mL.
-
Ensure the sample is fully dissolved before introduction into the mass spectrometer.
4.2. Instrumentation
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.
-
For GC-MS, a non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.
4.3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 20-150
-
GC Oven Program (if applicable):
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
4.4. Data Acquisition and Analysis
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it with the proposed pathway and data in this guide.
-
Utilize mass spectral libraries for tentative identification, keeping in mind that a direct match for this specific compound may not be available.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be characterized by an initial and diagnostic loss of a neutral nitrogen molecule, followed by further fragmentation of the resulting sulfur-containing radical cation. The information and protocols provided in this guide serve as a valuable resource for the identification and structural characterization of this compound in a research and development setting. While based on established chemical principles, experimental verification is recommended for definitive analysis.
An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 4-Methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental FT-IR data for this specific compound in publicly accessible literature, this guide presents a predicted vibrational spectrum based on the analysis of closely related derivatives and established group frequency correlations. This information is intended to serve as a valuable reference for researchers working with this and similar heterocyclic compounds.
Predicted FT-IR Spectral Data for this compound
The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are derived from the analysis of substituted this compound derivatives and general infrared spectroscopy correlation tables.[1][2][3] The exact wavenumbers and intensities in an experimental spectrum may vary based on the sample phase (solid, liquid, or gas) and the specific instrumentation used.
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Notes |
| 3050 - 3000 | Weak to Medium | C-H stretching (thiadiazole ring) | The C-H stretching frequency for the heterocyclic ring is expected in this region, similar to aromatic compounds. |
| 2980 - 2950 | Medium | Asymmetric C-H stretching (methyl group) | Characteristic absorption for a methyl group.[4] |
| 2880 - 2860 | Medium | Symmetric C-H stretching (methyl group) | Another characteristic absorption for a methyl group.[4] |
| 1600 - 1550 | Medium | C=N stretching (thiadiazole ring) | This absorption is a key indicator of the thiadiazole ring structure. In some derivatives, this band appears in the 1575-1183 cm⁻¹ range.[5] |
| 1460 - 1440 | Medium | Asymmetric C-H bending (methyl group) | The deformation vibration of the methyl group. |
| 1400 - 1350 | Medium to Strong | Ring stretching (thiadiazole) | A complex region involving coupled vibrations of the C-N and N-N bonds within the thiadiazole ring. For some 4-phenyl-1,2,3-thiadiazole derivatives, a C=N stretch is noted between 1450-1400 cm⁻¹. |
| 1380 - 1370 | Medium | Symmetric C-H bending (methyl group) | The "umbrella" mode of the methyl group. |
| 1250 - 1100 | Medium to Strong | Ring vibrations and C-H in-plane bending (thiadiazole ring) | This region often contains multiple bands corresponding to the skeletal vibrations of the heterocyclic ring. |
| 1100 - 1000 | Medium | Ring breathing vibration | A symmetric stretching and contraction of the entire thiadiazole ring. |
| 900 - 800 | Medium to Strong | C-H out-of-plane bending (thiadiazole ring) | The position of this band can be indicative of the substitution pattern on the ring. |
| 800 - 700 | Medium | C-S stretching | The carbon-sulfur bond vibration in the thiadiazole ring. |
Experimental Protocols for FT-IR Analysis
The following protocols are generalized procedures for the FT-IR analysis of a small organic molecule like this compound and are based on standard laboratory techniques.[6][7][8][9]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Sample holder (e.g., KBr pellet press, liquid cell, or ATR accessory)
-
Agate mortar and pestle
-
Hydraulic press (for KBr pellets)
Method 1: KBr Pellet Method (for Solid Samples)
This is a common method for obtaining high-quality spectra of solid samples.
-
Sample Preparation:
-
Dry the this compound sample to remove any residual moisture.
-
In a dry agate mortar, grind 1-2 mg of the sample with 100-200 mg of spectroscopic grade potassium bromide (KBr). The mixture should be ground to a fine, homogeneous powder to minimize light scattering.[7]
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet die.
-
Apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[8]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Method 2: Attenuated Total Reflectance (ATR) Method (for Solid or Liquid Samples)
ATR is a rapid and convenient method that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[7]
-
-
Sample Application:
-
Place a small amount of the solid or a single drop of the liquid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[7]
-
-
Data Acquisition:
-
Acquire the sample spectrum. The IR beam interacts with the sample at the surface of the crystal.
-
Method 3: Liquid Cell Method (for Liquid Samples or Solutions)
This method is suitable if this compound is in a liquid state or can be dissolved in an appropriate solvent.
-
Sample Preparation:
-
If analyzing a solution, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride). The solvent should not have strong absorptions in the regions of interest.
-
Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr).
-
-
Cell Filling:
-
Inject the neat liquid or solution into the cell using a syringe.[9]
-
-
Data Acquisition:
-
Place the filled liquid cell in the sample holder.
-
Record a background spectrum using an identical cell filled with the pure solvent (if a solution is being analyzed).
-
Acquire the sample spectrum.
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for FT-IR analysis and a conceptual representation of the vibrational modes of the this compound ring.
Caption: General workflow for FT-IR spectroscopic analysis.
Caption: Key vibrational modes of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. scribd.com [scribd.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of 4-Methyl-1,2,3-thiadiazole
Foreword: Navigating the Thermal Landscape of a Privileged Heterocycle
To the researchers, scientists, and drug development professionals who engage with the intricate world of heterocyclic chemistry, this guide offers a focused exploration into the thermal characteristics of 4-Methyl-1,2,3-thiadiazole. The 1,2,3-thiadiazole scaffold is a cornerstone in the design of novel therapeutic agents and functional materials, valued for its diverse biological activities.[1][2] Understanding the thermal stability and degradation pathways of its derivatives is not merely an academic exercise; it is a critical component of robust drug development, ensuring the integrity, safety, and efficacy of the final product.
While extensive experimental data on the thermal profile of this compound is not abundant in publicly available literature, this guide synthesizes foundational principles of physical organic chemistry, insights from analogous heterocyclic systems, and established analytical methodologies to provide a predictive and practical framework. Our objective is to equip you with the expertise to anticipate the thermal behavior of this molecule, to design and execute meaningful stability studies, and to interpret the resulting data with confidence. We will delve into the causality behind experimental choices and present protocols as self-validating systems, empowering you to navigate the thermal landscape of this important heterocyclic motif.
The this compound Moiety: A Synopsis of its Significance
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] This structural motif is found in a variety of compounds with a broad spectrum of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[1] The 4-methyl substituted variant is a key building block in the synthesis of more complex molecules, and its inherent stability is a crucial factor in its utility.[3][4][5]
Predicted Thermal Stability Profile
Based on the general stability of aromatic heterocycles, this compound is expected to exhibit moderate to good thermal stability.[2] The aromatic nature of the thiadiazole ring contributes to its resilience to thermal stress. However, the presence of the methyl group and the inherent strain in the five-membered ring will be key factors influencing its decomposition temperature.
While specific data for this compound is limited, analysis of related benzothiadiazole derivatives suggests that the onset of decomposition for such heterocyclic systems often occurs at temperatures exceeding 300°C.[6] It is reasonable to hypothesize a similar range for this compound, though empirical verification is essential.
Table 1: Predicted Thermal Decomposition Data for this compound
| Parameter | Predicted Value Range | Analytical Technique |
| Onset of Decomposition (Tonset) | 250 - 350 °C | Thermogravimetric Analysis (TGA) |
| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | Differential Scanning Calorimetry (DSC) / TGA |
| Mass Loss at 500 °C | > 95% | Thermogravimetric Analysis (TGA) |
Note: These values are predictive and should be confirmed by experimental analysis.
Proposed Degradation Pathways
The thermal degradation of this compound is likely to proceed through a complex series of reactions involving ring opening, fragmentation, and radical-mediated processes. Drawing parallels from the thermolysis of related heterocyclic compounds, we can propose a plausible degradation pathway.[6]
The initial step is hypothesized to be the cleavage of the weakest bonds within the molecule. In this case, the N-S bond and the C-S bonds in the thiadiazole ring are likely candidates for initial scission upon thermal activation. The methyl group, while generally stable, could also be a point of initial fragmentation at higher temperatures.
A plausible primary degradation pathway involves the extrusion of molecular nitrogen (N₂), a common fragmentation pattern for nitrogen-rich heterocycles, to form a transient thiirene intermediate. This highly strained intermediate would then rapidly rearrange or fragment further.
References
- 1. mdpi.com [mdpi.com]
- 2. isres.org [isres.org]
- 3. Synthesis, crystal structure, and biological activity of this compound-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole Synthesis
Abstract
The 1,2,3-thiadiazole core, a five-membered aromatic heterocycle, represents a cornerstone in the fields of medicinal and agricultural chemistry. Its unique physicochemical properties and versatile reactivity have established it as a privileged scaffold in the rational design of novel therapeutic agents and crop protection agents. This in-depth technical guide chronicles the discovery and historical evolution of 1,2,3-thiadiazole synthesis, from its genesis in the late 19th century to the establishment of the three foundational synthetic pillars: the Pechmann, Hurd-Mori, and Wolff syntheses. We will provide a detailed examination of the mechanistic underpinnings of these seminal reactions, offering field-proven insights into the causality behind experimental choices. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, furnishing them with detailed, step-by-step experimental protocols, comparative analyses of synthetic routes, and a robust framework for the strategic synthesis of 1,2,3-thiadiazole derivatives.
Introduction: The Emergence of a Privileged Scaffold
The 1,2,3-thiadiazole is a stable, five-membered aromatic heterocycle containing a sulfur atom adjacent to two nitrogen atoms. The parent compound is a yellow liquid with a boiling point of 157°C, soluble in water and common organic solvents.[1] The unique arrangement of heteroatoms within the ring imparts a distinct electronic distribution, with the carbon atoms at the 4- and 5-positions being electron-deficient, rendering them susceptible to nucleophilic attack.[1] This inherent reactivity, coupled with the scaffold's ability to participate in various biological interactions, has cemented its importance. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of bioactivities, including antifungal, antiviral, insecticidal, antiamoebic, and anticancer properties, and have also been utilized as plant activators.[2][3] The journey into the synthesis of this vital heterocycle began over a century ago, with pioneering chemists laying the groundwork for the sophisticated synthetic strategies employed today.
The Foundational Syntheses: A Historical and Mechanistic Perspective
The construction of the 1,2,3-thiadiazole ring is primarily dominated by three classical name reactions, each offering a unique strategic approach to this heterocyclic system.
The Pechmann & Nold Synthesis (1896): The Genesis
The first documented synthesis of a 1,2,3-thiadiazole derivative was achieved in 1896 by Hans von Pechmann and his student, Nold.[4] Their groundbreaking work involved the reaction of diazomethane with phenyl isothiocyanate, a 1,3-dipolar cycloaddition reaction that laid the foundational principles for constructing the 1,2,3-thiadiazole ring.[4]
Mechanism of the Pechmann Synthesis:
The Pechmann synthesis is a [3+2] cycloaddition reaction. The diazoalkane acts as the three-atom component, while the carbon-sulfur double bond of the isothiocyanate or thioketone serves as the two-atom component. The regioselectivity of the addition can be influenced by both steric and electronic factors, as well as the polarity of the solvent.[4]
Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole (Pechmann & Nold, 1896)
-
Reactants: Phenyl isothiocyanate, Diazomethane.
-
Procedure:
-
A solution of phenyl isothiocyanate in an inert solvent, such as diethyl ether, is prepared in a reaction vessel equipped with a stirring mechanism and cooled to 0°C in an ice bath.
-
A solution of diazomethane in the same solvent is added dropwise to the stirred isothiocyanate solution. Caution: Diazomethane is a toxic and explosive gas and should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.
-
The reaction mixture is stirred at 0°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is carefully removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent to yield 5-anilino-1,2,3-thiadiazole.
-
The Wolff Synthesis (Early 1900s): An Alternative Pathway
In the early 20th century, the German chemist Ludwig Wolff developed an alternative route to 1,2,3-thiadiazoles starting from α-diazo ketones.[4] This method involves the treatment of an α-diazo ketone with a thionating agent, which converts the carbonyl group into a thiocarbonyl, followed by an intramolecular cyclization.[5]
Mechanism of the Wolff Synthesis:
The Wolff synthesis proceeds through the initial formation of an α-diazo thioketone intermediate. This is achieved by reacting the α-diazo ketone with a thionating agent such as phosphorus pentasulfide or Lawesson's reagent. The α-diazo thioketone, which must adopt a cis-conformation, then undergoes a 1,5-dipolar cyclization to form the 1,2,3-thiadiazole ring with the extrusion of nitrogen gas. The requirement for a conformationally flexible or rigid cis-diazo ketone was initially thought to be a limitation, but subsequent research has shown that a range of substrates can undergo this cyclization.[5]
Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,3-thiadiazoles (General Procedure)
-
Reactants: α-diazo ketone, Lawesson's reagent (or phosphorus pentasulfide).
-
Procedure:
-
The α-diazo ketone is dissolved in an inert, anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Lawesson's reagent (0.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4,5-disubstituted-1,2,3-thiadiazole.
-
The Hurd-Mori Synthesis (1955): A Paradigm Shift
A significant advancement in the synthesis of 1,2,3-thiadiazoles came in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[4] They developed a highly versatile and widely applicable method involving the cyclization of hydrazones possessing an α-methylene group with thionyl chloride (SOCl₂).[6] This reaction, now known as the Hurd-Mori synthesis, remains one of the most common and efficient methods for preparing a diverse range of 1,2,3-thiadiazole derivatives.[4]
Mechanism of the Hurd-Mori Synthesis:
The Hurd-Mori reaction is initiated by the reaction of the hydrazone with thionyl chloride. The exact mechanism can vary depending on the substrate and reaction conditions, but a plausible pathway involves the initial formation of a chloro-sulfinyl intermediate at the hydrazone nitrogen. This is followed by an intramolecular electrophilic attack of the sulfur on the α-carbon, leading to a cyclic intermediate. Subsequent elimination of HCl and sulfur dioxide drives the reaction towards the formation of the aromatic 1,2,3-thiadiazole ring. The presence of an electron-withdrawing group on the hydrazone nitrogen is often beneficial for the reaction.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole
This synthesis is a two-step process starting from acetophenone.
Step 1: Synthesis of Acetophenone Semicarbazone
-
Materials: Acetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
-
Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)
-
Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 2.26 g, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.
-
Comparative Analysis of Foundational Syntheses
The choice of synthetic route to a particular 1,2,3-thiadiazole derivative depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required reaction scale. The following table provides a comparative overview of the three classical methods.
| Synthesis | Starting Materials | Key Reagents | General Reaction Conditions | Typical Yields | Scope and Limitations |
| Pechmann | Diazoalkanes, Isothiocyanates/Thioketones | None (cycloaddition) | Low temperature (e.g., 0°C) | Moderate to Good | Limited by the availability and stability of diazoalkanes. Good for 5-amino or 5-thio substituted derivatives. |
| Wolff | α-Diazo ketones | Thionating agents (e.g., Lawesson's reagent, P₂S₅) | Reflux in an inert solvent | Good to Excellent | Versatile for 4,5-disubstituted derivatives. Requires the synthesis of the α-diazo ketone precursor. |
| Hurd-Mori | Hydrazones with an α-methylene group | Thionyl chloride (SOCl₂) | Low temperature addition, then reflux | Good to Excellent | Broad scope and widely applicable. Sensitive to moisture. The starting ketone must have an α-methylene group. |
Visualizing the Synthetic Pathways
The following diagrams, rendered in DOT language, illustrate the mechanistic workflows of the Pechmann, Wolff, and Hurd-Mori syntheses.
Caption: Pechmann Synthesis Workflow
Caption: Wolff Synthesis Workflow
Caption: Hurd-Mori Synthesis Workflow
Conclusion and Future Outlook
The discovery and development of synthetic routes to the 1,2,3-thiadiazole core have been instrumental in advancing medicinal and agricultural chemistry. The foundational work of Pechmann, Wolff, and Hurd and Mori provided the chemical community with a versatile toolkit for accessing a wide array of derivatives. Understanding the historical context and the mechanistic nuances of these classical syntheses is paramount for today's researchers. As the demand for novel bioactive molecules continues to grow, the principles established by these pioneering efforts will undoubtedly serve as the inspiration for the development of even more efficient, selective, and sustainable methods for the synthesis of 1,2,3-thiadiazoles and their analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
The Biological Versatility of 4-Methyl-1,2,3-thiadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-1,2,3-thiadiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.
Synthesis of this compound Derivatives
The synthetic accessibility of the this compound ring allows for the creation of diverse libraries of compounds. Key synthetic strategies include the Hurd-Mori reaction and multicomponent reactions like the Ugi reaction.
Synthesis of this compound-5-carboxylic Acid Hydrazide Derivatives
A common and versatile method for synthesizing derivatives involves the condensation of this compound-5-carbohydrazide with various aldehydes.[1][2]
Experimental Protocol: Synthesis of this compound-5-carbohydrazide Derivatives [2]
-
Starting Material Preparation: Synthesize this compound-5-carbohydrazide (1) according to established literature procedures.
-
Reaction Setup: Dissolve 0.01 mol of hydrazide (1) in 15 mL of 96% ethanol in a round-bottomed flask.
-
Condensation: Add 0.01 mol of the appropriate substituted aldehyde to the solution.
-
Reflux: Heat the reaction mixture under reflux for 3 hours.
-
Crystallization: Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate crystallization.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with cold ethanol, and dry to yield the final hydrazide-hydrazone derivative.
Synthesis of Hydrazide Derivatives.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful one-pot method for generating molecular diversity. It has been successfully employed to synthesize libraries of this compound-5-carboxamide derivatives. This reaction involves the combination of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid.
Experimental Protocol: Ugi-4CR for this compound Derivatives
-
Imine Formation: In a suitable solvent such as methanol, stir a mixture of the amine and aldehyde components to pre-form the imine.
-
Addition of Components: To the reaction mixture, add the this compound carboxylic acid component.
-
Isocyanide Addition: Add the isocyanide component to the mixture. The order of addition is crucial, with the isocyanide typically added last.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired this compound-5-carboxamide derivative.
Ugi Four-Component Reaction Workflow.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.
Antibacterial Activity
Numerous studies have reported the antibacterial efficacy of these compounds, particularly against Gram-positive bacteria.[2] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity.
Experimental Protocol: Broth Microdilution Method for MIC and MBC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound 15 | Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 | [2] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 | 7.81 | [2] | |
| Staphylococcus epidermidis ATCC 12228 | 1.95 | 3.91 | [2] | |
| Micrococcus luteus ATCC 10240 | 1.95 | 7.81 | [2] | |
| Bacillus cereus ATCC 11778 | 7.81 | 15.62 | [2] | |
| Bacillus subtilis ATCC 6633 | 3.91 | 7.81 | [2] | |
| Enterococcus faecalis ATCC 29212 | 15.62 | 31.25 | [2] | |
| Compound 15: A derivative with a 5-nitro-2-furyl moiety. |
Antifungal Activity
This compound derivatives have also shown promise as antifungal agents, particularly in the agricultural sector for the control of plant pathogenic fungi.
Experimental Protocol: Mycelial Growth Inhibition Assay [1]
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Media Preparation: Add the test compound to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration.
-
Inoculation: Place a mycelial plug of the test fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C).
-
Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate. The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations.
| Compound | Fungal Strain | EC50 (µg/mL) | Reference |
| 1d | Alternaria brassicicola | >100 (in vitro), 92% inhibition at 200 µg/mL (in vivo) | [3][4] |
| Tiadinil | Alternaria brassicicola | - | [3][4] |
| Compound 1d is a 1,2,3-thiadiazole derivative. |
Anticancer Activity
The anticancer potential of this compound derivatives has been explored against various cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyrazole oxime derivative with this compound | Panc-1 (Pancreatic) | - | [5] |
| Pyrazole oxime derivative with this compound | SGC-7901 (Gastric) | - | [5] |
| D-ring fused 1,2,3-thiadiazole DHEA derivative | T47D (Breast) | 0.042 - 0.058 | [3] |
Apoptosis Induction Pathway
While the precise signaling pathways for many this compound derivatives are still under investigation, a common proposed mechanism for thiadiazole-related compounds involves the intrinsic apoptosis pathway. This pathway is characterized by mitochondrial membrane disruption and the activation of caspases. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.
Proposed Intrinsic Apoptosis Pathway.
Antiviral Activity
Certain this compound derivatives have shown notable activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).
Experimental Protocol: In Vivo Antiviral Bioassay against TMV (Half-leaf Method) [1]
-
Virus Inoculation: Mechanically inoculate the leaves of a suitable host plant (e.g., Nicotiana glutinosa) with TMV.
-
Compound Application: Apply a solution of the test compound to one half of the leaf, while the other half serves as a control.
-
Incubation: Keep the plants in a controlled environment to allow for the development of local lesions.
-
Lesion Counting: Count the number of local lesions on both halves of the leaf.
-
Inhibition Calculation: Calculate the percentage of inhibition based on the reduction in the number of lesions on the treated half compared to the control half.
| Compound | Activity Type | Inhibition (%) at 500 µg/mL | EC50 (µg/mL) | Reference |
| E2 | Protective | - | 203.5 | [1] |
| Ningnanmycin (Control) | Protective | - | 261.4 | [1] |
| E2 is a 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative. |
Insecticidal Activity
The insecticidal properties of this compound derivatives have also been investigated, showing potential for the development of new crop protection agents.
Experimental Protocol: Aphid Leaf-Dip Bioassay [1]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Leaf Treatment: Dip fresh leaves of a host plant (e.g., fava bean) into the test solutions.
-
Infestation: Place a known number of adult aphids onto the treated leaves in a petri dish.
-
Incubation: Incubate the petri dishes under controlled conditions.
-
Mortality Assessment: Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours).
| Compound | Insect Species | Activity | Reference |
| 8d, 8h | Aphis craccivora | 90% mortality at 100 µg/mL | [5] |
| Compounds 8d and 8h are pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety. |
Conclusion
Derivatives of this compound represent a versatile and promising class of bioactive compounds with a wide range of potential applications in medicine and agriculture. The synthetic tractability of the thiadiazole core allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutic and crop protection agents. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their optimization and translation into practical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thiadiazole Compounds: A Technical Guide to Their Antifungal and Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
The synthetic heterocycle thiadiazole and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the antifungal and antiviral potential of thiadiazole compounds, with a focus on their mechanisms of action, quantitative activity data, and detailed experimental protocols for their evaluation.
Antifungal Potential of Thiadiazole Compounds
Thiadiazole derivatives have exhibited significant efficacy against a wide range of pathogenic fungi, including various species of Candida and Aspergillus. Their primary mechanism of antifungal action often involves the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A key target for many antifungal thiadiazole compounds is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] By binding to and inhibiting this enzyme, thiadiazole derivatives disrupt the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structure and function of the fungal cell membrane. This disruption results in increased membrane permeability, leakage of cellular contents, and inhibition of fungal growth.
References
Tautomerism in Substituted 1,2,3-Thiadiazole Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tautomerism in substituted 1,2,3-thiadiazole systems. The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the tautomeric behavior of these compounds is crucial for elucidating structure-activity relationships (SAR), predicting biological activity, and optimizing drug design.
Core Concepts of Tautomerism in 1,2,3-Thiadiazoles
Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a key consideration in the study of substituted 1,2,3-thiadiazoles. The primary forms of tautomerism observed in these systems are amino-imino, hydroxy-oxo (keto-enol), and thiol-thione tautomerism. The position of the equilibrium is influenced by a variety of factors including the nature and position of substituents, solvent polarity, temperature, and pH.
Amino-Imino Tautomerism
Substituted 5-amino-1,2,3-thiadiazoles can exist in equilibrium between the amino and imino forms. The amino tautomer is generally considered to be the more stable form in most conditions.
Caption: Amino-imino tautomerism in 5-amino-1,2,3-thiadiazole.
Hydroxy-Oxo (Keto-Enol) Tautomerism
4-Hydroxy-1,2,3-thiadiazoles can undergo tautomerization to their corresponding oxo (or keto) form. The stability of these tautomers is highly dependent on the solvent and the potential for intramolecular hydrogen bonding.[1]
Caption: Hydroxy-oxo tautomerism in 4-hydroxy-1,2,3-thiadiazole.
Thiol-Thione Tautomerism
For 1,2,3-thiadiazoles substituted with a mercapto group, a thiol-thione equilibrium exists. Computational and experimental studies on related five-membered heterocycles suggest that the thione form is often more stable.[2][3]
Caption: Thiol-thione tautomerism in a mercapto-substituted 1,2,3-thiadiazole.
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomeric forms is governed by several interconnected factors. Understanding these influences is paramount for predicting and controlling the tautomeric state of a given 1,2,3-thiadiazole derivative.
Caption: Key factors influencing tautomeric equilibria in substituted 1,2,3-thiadiazoles.
Quantitative Data on Tautomeric Equilibria
While specific quantitative data for tautomeric equilibria in substituted 1,2,3-thiadiazoles are not extensively available in the current literature, studies on related thiadiazole and triazole systems provide valuable insights. The following tables present illustrative data from substituted 1,3,4-thiadiazole and 1,2,5-thiadiazole systems, which can serve as a predictive guide for 1,2,3-thiadiazole analogues.
Table 1: Keto-Enol Tautomerism of a Substituted 1,3,4-Thiadiazole Derivative in Various Solvents [1]
| Solvent | Dielectric Constant (ε) | Keto Form (%) | Enol Form (%) | Equilibrium Constant (KT = [Enol]/[Keto]) |
| Chloroform-d (CDCl₃) | 4.8 | 40.7 | 59.3 | 1.46 |
| Methanol-d₄ (CD₃OD) | 32.7 | 100 | 0 | 0 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | 61.4 | 19.3 | 0.31 |
Table 2: Calculated Relative Energies of Tautomers of 3-Hydroxy-1,2,5-Thiadiazole Derivatives in the Gas Phase [4]
| Substituent at C4 | Tautomer | Relative Energy (kcal/mol) |
| -NO₂ | OH | 0.00 |
| NH | 2.98 | |
| -CN | OH | 0.00 |
| NH | 1.95 | |
| -F | OH | 0.00 |
| NH | 3.55 | |
| -H | OH | 0.00 |
| NH | 2.13 | |
| -CH₃ | OH | 0.00 |
| NH | 4.01 | |
| -NH₂ | OH | 5.33 |
| NH | 0.00 |
Experimental and Computational Protocols for Tautomerism Analysis
A combination of spectroscopic and computational methods is essential for the comprehensive study of tautomerism in 1,2,3-thiadiazole systems.
Experimental Workflow
Caption: A typical experimental workflow for the investigation of tautomerism.
Detailed Methodologies
Objective: To identify and quantify the different tautomers in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,2,3-thiadiazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T₁.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is particularly useful for identifying carbonyl carbons in keto tautomers or carbons involved in C=N bonds in imino tautomers.
-
¹⁵N NMR Acquisition: If feasible, ¹⁵N NMR can provide direct information about the protonation state of the nitrogen atoms in the heterocyclic ring.
-
Data Analysis:
-
Identify distinct sets of signals corresponding to each tautomer.
-
Integrate the signals of non-exchangeable protons unique to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral values.
-
Determine the equilibrium constant (KT).
-
Objective: To observe the electronic transitions of the different tautomers, which often have distinct absorption maxima.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 1,2,3-thiadiazole derivative in a UV-grade solvent (e.g., ethanol, acetonitrile, cyclohexane). The concentration should be adjusted to obtain an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a reference.
-
Data Analysis:
-
Deconvolute overlapping absorption bands to identify the λmax for each tautomer.
-
Changes in the relative intensities of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.
-
Computational Chemistry Protocol
Objective: To predict the relative stabilities of the tautomers and to support the interpretation of experimental data.
Methodology:
-
Structure Preparation: Build the 3D structures of all possible tautomers of the substituted 1,2,3-thiadiazole.
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[5]
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).
-
-
Solvation Modeling: To simulate the effect of different solvents, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[5] Perform geometry optimizations and frequency calculations in the presence of the solvent model.
-
Energy Calculation and Tautomer Ratio Prediction:
-
Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.
-
The relative free energy (ΔG) between two tautomers can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RT ln(KT).
-
-
Spectroscopic Prediction:
-
Simulate NMR chemical shifts (using methods like GIAO) and compare them with experimental data to aid in the assignment of signals to specific tautomers.
-
Calculate electronic transitions (using Time-Dependent DFT, TD-DFT) to predict UV-Vis spectra and compare with experimental results.
-
Conclusion
The tautomeric behavior of substituted 1,2,3-thiadiazoles is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. While quantitative experimental data for these specific systems remain an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for their study. A combined approach utilizing high-resolution NMR spectroscopy, UV-Vis spectrophotometry, and quantum chemical calculations is essential for a thorough understanding and prediction of tautomeric equilibria in this important class of heterocyclic compounds.
References
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
X-ray crystal structure of 4-Methyl-1,2,3-thiadiazole derivatives
An In-depth Technical Guide on the X-ray Crystal Structure of 4-Methyl-1,2,3-thiadiazole Derivatives
This guide provides a detailed overview of the X-ray crystal structures of select this compound derivatives, targeting researchers, scientists, and professionals in drug development. It encompasses experimental protocols, and crystallographic data, and visualizes the synthetic workflow.
Introduction
The 1,2,3-thiadiazole ring is a significant scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a wide range of biological activities. The incorporation of a 4-methyl group can influence the molecule's steric and electronic properties, potentially enhancing its biological efficacy. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design. This document focuses on the synthesis and crystallographic analysis of two notable derivatives containing the this compound moiety.
Experimental Protocols
The synthesis of the detailed this compound derivatives generally involves a multi-step process, culminating in a cyclization reaction to form the fused heterocyclic systems. The subsequent crystallization is typically achieved by slow evaporation from a suitable solvent.
Synthesis of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][3]triazolo[3,4-b][1][3][4]thiadizole
The synthesis of this derivative involves the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with carboxylic acids in the presence of phosphorus oxychloride.[1] All newly synthesized compounds were characterized by proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), electroionization mass spectrometry (EI/MS), and elemental analysis.[1]
Synthesis of 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole
This compound has been synthesized through the reaction of 4-amino-3-(4-methyl-1,2,3-thiadiazolyl)-5-mercapto-1,2,4-triazole with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid and phosphorus oxychloride.[2] The resulting structure was characterized by IR, ¹H NMR, EI-MS, elemental analysis, and single-crystal X-ray diffraction.[2]
Crystallization
Single crystals suitable for X-ray diffraction were grown by slow evaporation of the solvent from the solution of the purified compound. The choice of solvent is critical and is determined empirically for each derivative.
X-ray Crystallography Data
The crystallographic data for the two derivatives are summarized below. These data provide a quantitative description of the crystal packing and molecular geometry.
Table 1: Crystallographic Data for 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][3]triazolo[3,4-b][1][3][4]thiadizole
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₆S₂ |
| Molecular Weight | 302.38 g/mol |
| Crystal System | Not available in abstract |
| Space Group | Not available in abstract |
| Unit Cell Dimensions | Not available in abstract |
| Volume | Not available in abstract |
| Z | Not available in abstract |
| Density (calculated) | Not available in abstract |
| Absorption Coefficient | Not available in abstract |
| F(000) | Not available in abstract |
| R-factor | Not available in abstract |
| Note: | The detailed crystallographic data for this compound would be available in the full-text publication. The abstract confirms the structure was determined by X-ray diffraction crystallography and mentions the observation of intermolecular hydrogen bonds and other weak interactions.[1] |
Table 2: Crystallographic Data for 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole
| Parameter | Value |
| Chemical Formula | C₉H₆N₈S₃ |
| Molecular Weight | 322.40 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 2.0053(4) nm, b = 1.3081(3) nm, c = 1.0556(2) nm, β = 112.69(3)° |
| Volume | 2.5548(9) nm³ |
| Z | 4 |
| Density (calculated) | 1.676 g/cm³ |
| Absorption Coefficient (μ) | 0.582 mm⁻¹ |
| F(000) | 1312 |
| R-factor | 0.0546 |
| wR-factor | 0.1523 |
| Source: | [2] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.
Caption: General workflow for synthesis and crystallographic analysis.
Conclusion
The X-ray crystal structures of this compound derivatives provide invaluable information for understanding their molecular conformation and intermolecular interactions. The presented data for 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][3][1][2]thiadiazole reveals a monoclinic crystal system with specific unit cell parameters. While detailed crystallographic data for 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[3][4][1]triazolo[3,4-b][3][1][2]thiadizole require access to the full publication, its structural determination via X-ray diffraction has been confirmed. This technical guide serves as a foundational resource for researchers in the field, highlighting the importance of crystallographic studies in the development of novel therapeutic and agrochemical agents based on the this compound scaffold.
References
- 1. Synthesis, crystal structure, and biological activity of this compound-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-6-trichloromethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-Methyl-1,2,3-thiadiazole in organic solvents
An In-depth Technical Guide to the Solubility of 4-Methyl-1,2,3-thiadiazole in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle
To the researchers, scientists, and drug development professionals who engage with novel molecular entities, understanding the fundamental property of solubility is not merely an academic exercise; it is a critical cornerstone of synthesis, purification, formulation, and ultimately, therapeutic efficacy. This compound and its derivatives represent a class of compounds with significant potential in agriculture and medicine, demonstrating a range of biological activities including antifungal, antiviral, and anticancer properties.[1][2] The utility of these compounds, however, is intrinsically linked to their behavior in various solvent systems.
This technical guide is designed to provide a comprehensive understanding of the solubility of this compound in organic solvents. In the absence of extensive published quantitative solubility data for the parent compound, this document takes a first-principles approach. We will first dissect the molecular structure of this compound to predict its solubility based on established chemical principles. Subsequently, we will provide a detailed, field-proven experimental protocol for the systematic determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.
Part 1: Theoretical Assessment of Solubility
The adage "like dissolves like" serves as our guiding principle in predicting the solubility of a solute in a given solvent.[3][4] This principle is rooted in the polarity of the molecules and the nature of intermolecular forces.
Molecular Structure and Polarity of this compound
To predict the solubility of this compound, we must first examine its structure:
-
Heterocyclic Ring: The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The presence of these heteroatoms, with their differing electronegativities compared to carbon, introduces polarity into the ring system.
-
Methyl Group: The methyl (-CH₃) group is a nonpolar, electron-donating group.
-
Overall Polarity: The combination of the polar thiadiazole ring and the nonpolar methyl group results in a molecule of moderate polarity. It is not as polar as, for instance, a low-molecular-weight alcohol, but it is significantly more polar than a simple hydrocarbon.
-
Hydrogen Bonding: this compound does not possess any hydrogen bond donor groups (like -OH or -NH). However, the nitrogen atoms in the ring can act as hydrogen bond acceptors.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can forecast the solubility of this compound in different classes of organic solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the nitrogen atoms of the thiadiazole ring, and their overall polarity is compatible with the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents aligns well with that of this compound. The lack of hydrogen bond donation from the solvent is not a significant hindrance due to the solute's nature. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the methyl group contributes some nonpolar character, the dominant polarity of the thiadiazole ring will likely limit solubility in highly nonpolar solvents. Some solubility in moderately nonpolar solvents like diethyl ether is expected. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate a range of organic compounds. |
This predictive framework provides a strong starting point for solvent selection in synthesis, chromatography, and other applications.
Part 2: Experimental Determination of Solubility
A theoretical understanding must be validated by empirical data. The following section outlines a robust, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is based on the gravimetric analysis of a saturated solution, a reliable and widely used technique.[3][5]
Experimental Workflow
Caption: Gravimetric method for solubility determination.
Detailed Protocol
Materials and Equipment:
-
Pure this compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Evaporation system (e.g., nitrogen stream, vacuum oven)
Procedure:
-
Preparation:
-
Ensure the this compound is of high purity to avoid erroneous results.
-
Use dry solvents, as water can significantly affect solubility.
-
Precisely weigh several clean, dry scintillation vials and record their masses.
-
-
Creating a Saturated Solution:
-
To a vial containing a known volume (e.g., 5.00 mL) of the chosen solvent, add an excess of this compound. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker (e.g., 25 °C ± 0.1 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure the solution reaches equilibrium.
-
-
Sample Collection:
-
After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully draw a known volume of the clear supernatant into a syringe.
-
Attach a syringe filter and dispense the filtrate into a pre-weighed vial. The filtration step is crucial to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution transferred.
-
Carefully evaporate the solvent from the vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
Solubility can then be expressed in various units:
-
g/L = (Mass of residue in g) / (Volume of aliquot in L)
-
mol/L = (Mass of residue in g / Molar mass of compound) / (Volume of aliquot in L)
-
-
Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating checks:
-
Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated.
-
Constant Temperature Control: Solubility is temperature-dependent, so maintaining a stable temperature is critical for reproducibility.
-
Replicate Measurements: The experiment should be performed in triplicate for each solvent to ensure the precision and reliability of the results. The standard deviation of these measurements will indicate the robustness of the data.
Part 3: Logical Relationships in Solubility
The interplay between solute and solvent properties dictates the outcome of a solubility experiment. This relationship can be visualized as a decision-making process for solvent selection.
Caption: Solute-solvent interaction logic.
Conclusion
While a comprehensive public database of the solubility of this compound in organic solvents is not yet established, a thorough understanding of its molecular structure allows for robust predictions. Its moderate polarity and hydrogen bond accepting capabilities suggest high solubility in polar protic and aprotic solvents, with diminishing solubility in nonpolar media. This guide provides both the theoretical framework for these predictions and a detailed, reliable experimental protocol for their empirical validation. By employing these methods, researchers in drug discovery and chemical synthesis can confidently determine the solubility parameters of this compound, enabling the optimization of reaction conditions, purification strategies, and formulation development.
References
Quantum Chemical Blueprint of 1,2,3-Thiadiazole: A Technical Guide for Molecular Modeling in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations of the 1,2,3-Thiadiazole Molecular Structure
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] A profound understanding of its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating these characteristics at the atomic level, providing critical insights into molecular stability, reactivity, and potential biological interactions.[2][3] This guide offers a comprehensive overview of the theoretical methodologies, key computed parameters, and a comparison with experimental data for the 1,2,3-thiadiazole core.
Core Computational Protocol: Unveiling the Molecular Geometry
The foundational step in the computational analysis of 1,2,3-thiadiazole is the determination of its lowest energy (most stable) three-dimensional structure through geometry optimization.
Experimental Protocol: Quantum Chemical Calculations
A typical and robust protocol for the geometry optimization and subsequent property calculation of 1,2,3-thiadiazole and its derivatives involves the following steps:
-
Initial Structure Input: A preliminary 3D structure of the 1,2,3-thiadiazole molecule is constructed using molecular modeling software.
-
Method and Basis Set Selection: The choice of computational method and basis set is crucial for accuracy and computational cost.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional is a widely used and well-validated choice for such systems.[1] Other functionals like M06-2X can also be employed. For comparative purposes, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be utilized.
-
Basis Set: A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electron distribution around the atoms.[1] Pople-style basis sets like 6-31G(d) are also commonly used for initial optimizations.
-
-
Geometry Optimization: The initial structure is then optimized to find the minimum energy conformation. This iterative process adjusts the bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the vibrational (infrared and Raman) spectra of the molecule.
-
-
Property Calculations: With the optimized geometry, various electronic properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.
-
A visual representation of this computational workflow is provided below.
Data Presentation: A Comparative Analysis of Molecular Structure
A critical aspect of computational chemistry is the validation of calculated results against experimental data. The gas-phase molecular structure of 1,2,3-thiadiazole has been precisely determined using microwave spectroscopy. The tables below present a comparison of these experimental values with those obtained from various quantum chemical methods.
Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) of 1,2,3-Thiadiazole
| Bond | Experimental (Microwave) | HF/6-31G(d) | MP2/6-31G(d) | B3LYP/6-31G(d) |
| S(1) - N(2) | 1.699 | 1.685 | 1.712 | 1.703 |
| N(2) - N(3) | 1.299 | 1.265 | 1.321 | 1.297 |
| N(3) - C(4) | 1.365 | 1.342 | 1.368 | 1.361 |
| C(4) - C(5) | 1.383 | 1.375 | 1.389 | 1.385 |
| C(5) - S(1) | 1.721 | 1.711 | 1.725 | 1.720 |
| C(4) - H(4) | 1.078 | 1.072 | 1.081 | 1.080 |
| C(5) - H(5) | 1.077 | 1.071 | 1.080 | 1.079 |
Table 2: Comparison of Calculated and Experimental Bond Angles (°) of 1,2,3-Thiadiazole
| Angle | Experimental (Microwave) | HF/6-31G(d) | MP2/6-31G(d) | B3LYP/6-31G(d) |
| C(5)-S(1)-N(2) | 91.0 | 91.2 | 90.9 | 91.1 |
| S(1)-N(2)-N(3) | 111.4 | 111.8 | 111.2 | 111.5 |
| N(2)-N(3)-C(4) | 116.8 | 117.1 | 116.5 | 116.8 |
| N(3)-C(4)-C(5) | 110.1 | 109.8 | 110.3 | 110.0 |
| C(4)-C(5)-S(1) | 110.7 | 110.1 | 111.1 | 110.6 |
| N(3)-C(4)-H(4) | 128.8 | 129.0 | 128.7 | 128.9 |
| S(1)-C(5)-H(5) | 124.2 | 124.5 | 124.0 | 124.3 |
Experimental data sourced from the work of Otto L. Stiefvater.
Vibrational Frequencies: A Harmony of Theory and Experiment
The vibrational spectrum of a molecule provides a unique fingerprint and is invaluable for its identification and characterization. Quantum chemical calculations can predict these frequencies, offering insights into the nature of the molecular vibrations.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the 1,2,3-thiadiazole derivative is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups and bond vibrations within the molecule.
Table 3: Comparison of Calculated (B3LYP/6-31G(d)) and Experimental Vibrational Frequencies (cm⁻¹) for 1,2,3-Thiadiazole
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C-H) | 3105, 3092 | ~3100-3000 | C-H stretching |
| ν(Ring) | 1455, 1380 | ~1600, ~1450 | Ring stretching |
| δ(C-H) in-plane | 1250, 1180 | - | C-H in-plane bending |
| ν(Ring) | 1040 | ~1070 | Ring breathing |
| γ(C-H) out-of-plane | 890, 850 | ~760, ~690 | C-H out-of-plane bending |
| Ring torsion | 620, 550 | - | Ring puckering/torsion |
Note: Experimental frequencies for the parent 1,2,3-thiadiazole are less well-defined in the literature; the values presented are typical for substituted derivatives.
Signaling Pathways and Drug Development
1,2,3-Thiadiazole derivatives have shown promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt pathway, which is frequently dysregulated in various cancers.
The diagram below illustrates the PI3K/Akt signaling cascade and indicates where 1,2,3-thiadiazole inhibitors may exert their effects.
References
Methodological & Application
Application Notes and Protocols: Ugi Reaction for the Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Methyl-1,2,3-thiadiazole derivatives using the Ugi four-component reaction (U-4CR). This one-pot reaction offers an efficient and versatile method for generating a library of novel compounds with potential applications in agriculture and medicine, particularly as antifungal and antiviral agents.
Introduction
The this compound scaffold is a key pharmacophore in the development of new bioactive molecules. The Ugi four-component reaction, a multicomponent reaction (MCR), provides a powerful and atom-economical approach to synthesize derivatives of this important heterocyclic system. The reaction convenes an aldehyde, an amine, a carboxylic acid (in this case, this compound-5-carboxylic acid), and an isocyanide in a single step to produce α-acetamido carboxamides. This methodology allows for the rapid generation of diverse molecular structures for structure-activity relationship (SAR) studies.
Reaction Principle
The Ugi four-component reaction proceeds through a series of equilibria, culminating in the irreversible formation of a stable α-acylamino-carboxamide product. The key steps involve the formation of an imine from the aldehyde and amine, which is then protonated. The isocyanide adds to the iminium ion to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate to undergo a Mumm rearrangement, yielding the final product.
Experimental Protocols
General Protocol for the Synthesis of this compound-5-carboxamide Derivatives via U-4CR
This protocol outlines the general procedure for the synthesis of a library of this compound derivatives.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (e.g., 3-chloro-4-methylbenzenamine or 3-fluoro-4-methylbenzenamine) (1.1 eq)
-
This compound-5-carboxylic acid (1.3 eq)
-
Isocyanide (e.g., Cyclohexyl isocyanide) (0.9 eq)
-
Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
To a solution of the amine (1.1 eq) in methanol in a round-bottom flask, add the aldehyde (1.0 eq) in an ice-water bath.
-
Stir the reaction mixture at room temperature for 6 hours to facilitate imine formation.
-
Add a solution of this compound-5-carboxylic acid (1.3 eq) in methanol to the reaction mixture.
-
After 5 minutes, add the isocyanide (0.9 eq) to the mixture while maintaining the ice-water bath.
-
Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.
Detailed Protocol for a Representative Synthesis
While a specific detailed protocol for a named derivative was not available in the searched literature, a representative procedure can be extrapolated. The following is a hypothetical detailed protocol for the synthesis of N-cyclohexyl-2-((3-chloro-4-methylphenyl)amino)-2-(phenyl)-N-(this compound-5-carbonyl)acetamide, based on the general procedure.
Materials:
-
Benzaldehyde (0.297 g, 2.8 mmol, 1.0 eq)
-
3-chloro-4-methylbenzenamine (0.439 g, 3.1 mmol, 1.1 eq)
-
This compound-5-carboxylic acid (0.522 g, 3.6 mmol, 1.3 eq)
-
Cyclohexyl isocyanide (0.275 g, 2.5 mmol, 0.9 eq)
-
Methanol (20 mL)
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Combine 3-chloro-4-methylbenzenamine (0.439 g, 3.1 mmol) and methanol (10 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice-water bath and add benzaldehyde (0.297 g, 2.8 mmol) dropwise with stirring.
-
Remove the ice-water bath and stir the reaction mixture at room temperature for 6 hours.
-
In a separate beaker, dissolve this compound-5-carboxylic acid (0.522 g, 3.6 mmol) in methanol (10 mL).
-
Add the carboxylic acid solution to the reaction mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture again in an ice-water bath and add cyclohexyl isocyanide (0.275 g, 2.5 mmol) dropwise.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
Synthesis and Characterization Data
The Ugi reaction allows for the synthesis of a wide range of this compound derivatives with varying yields.[1] The structures of the synthesized compounds are typically confirmed by proton nuclear magnetic resonance and high-resolution mass spectrometry.[2]
| Compound ID | Amine Component | Aldehyde Component | Isocyanide Component | Yield (%) | Melting Point (°C) |
| 1 | 3-chloro-4-methylphenylamine | 3-(trifluoromethyl)phenyl | Cyclohexyl isocyanide | 89 | 213-217[1] |
| General Range | Aryl amines | Aromatic aldehydes | Cyclohexyl isocyanide | 3-89[1] | Not Reported |
Biological Activity Data
The synthesized this compound derivatives have shown promising fungicidal and antiviral activities.
Table 1: Fungicidal Activity of Selected Derivatives
| Compound Derivative Containing | Fungicidal Activity Spectrum |
| 3-(trifluoromethyl)phenyl and 2-methylphenyl | Potential wide spectrum of fungicidal activity.[2] |
Note: Specific EC50 values for a broad range of fungal species were not available in the reviewed literature.
Table 2: Antiviral Activity against Tobacco Mosaic Virus (TMV)
| Compound Derivative Containing | In Vitro Activity against TMV | In Vivo Bioactivity against TMV |
| 3-(trifluoromethyl)phenyl and 4-hydroxyphenyl | Good potential direct antivirus activities.[2] | Not Reported |
| Phenyl, 2-(trifluoromethyl)phenyl, 3-(trifluoromethyl)phenyl, 3-nitrophenyl, 4-nitrophenyl, 2-methylphenyl, and 4-hydroxyphenyl | Not Reported | Good potential bioactivities including protection, inactivation, curative, and induction activities.[2] |
Note: The replacement of a chlorine atom with a fluorine atom in the amine component has been shown to improve the direct inhibition activities against TMV in vitro.[2]
Visualizations
Ugi Four-Component Reaction (U-4CR) Mechanism
References
Application Notes and Protocols for Iodine-Catalyzed Cyclization of 4-Substituted 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted 1,2,3-thiadiazoles via an iodine-catalyzed cyclization reaction. The described method utilizes readily available starting materials and offers a broad substrate scope with good to excellent yields, making it a valuable tool in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds.
Introduction
1,2,3-thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research due to their diverse biological activities. The iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur in dimethyl sulfoxide (DMSO) has emerged as an efficient and practical method for the synthesis of 4-aryl-1,2,3-thiadiazoles.[1][2][3] This approach is characterized by its operational simplicity, high step-economy in a one-pot fashion, and broad substrate scope.[1][4] The key to this transformation is the in situ regeneration of iodine, with DMSO acting as both a solvent and a dual oxidant.[1][4]
Data Presentation
The following table summarizes the substrate scope and corresponding yields for the iodine-catalyzed synthesis of various 4-aryl-1,2,3-thiadiazoles.
Table 1: Substrate Scope for the Iodine-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles [5]
| Entry | Substrate (N-tosylhydrazone of) | Product | Yield (%) |
| 1 | Acetophenone | 4-phenyl-1,2,3-thiadiazole | 79 |
| 2 | 4'-Methylacetophenone | 4-(p-tolyl)-1,2,3-thiadiazole | 85 |
| 3 | 4'-Methoxyacetophenone | 4-(4-methoxyphenyl)-1,2,3-thiadiazole | 82 |
| 4 | 4'-Fluoroacetophenone | 4-(4-fluorophenyl)-1,2,3-thiadiazole | 75 |
| 5 | 4'-Chloroacetophenone | 4-(4-chlorophenyl)-1,2,3-thiadiazole | 78 |
| 6 | 4'-Bromoacetophenone | 4-(4-bromophenyl)-1,2,3-thiadiazole | 80 |
| 7 | 4'-Trifluoromethylacetophenone | 4-(4-(trifluoromethyl)phenyl)-1,2,3-thiadiazole | 65 |
| 8 | 3'-Methoxyacetophenone | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | 76 |
| 9 | 2'-Methylacetophenone | 4-(o-tolyl)-1,2,3-thiadiazole | 72 |
| 10 | 2-Naphthyl methyl ketone | 4-(naphthalen-2-yl)-1,2,3-thiadiazole | 88 |
| 11 | 1-Naphthyl methyl ketone | 4-(naphthalen-1-yl)-1,2,3-thiadiazole | 70 |
| 12 | Propiophenone | 4-ethyl-1,2,3-thiadiazole | 60 |
Reaction conditions: N-tosylhydrazone (0.3 mmol), S₈ (0.6 mmol), I₂ (10 mol%), DMSO (3 mL), 100°C, 5 h, under Argon atmosphere. Isolated yields.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aryl-1,2,3-thiadiazoles from N-Tosylhydrazones[1]
This protocol describes the iodine-catalyzed cyclization of a substituted N-tosylhydrazone with elemental sulfur.
Materials:
-
Substituted N-tosylhydrazone (1.0 equiv)
-
Elemental sulfur (S₈) (2.0 equiv)
-
Iodine (I₂) (0.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube (25 mL)
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL Schlenk tube, add the substituted N-tosylhydrazone (0.3 mmol, 1.0 equiv), elemental sulfur (0.6 mmol, 2.0 equiv), and iodine (0.03 mmol, 10 mol%).
-
Seal the tube, and degas by evacuating and backfilling with argon three times.
-
Add DMSO (3 mL) to the tube under an argon atmosphere.
-
Stir the reaction mixture at 100°C for 5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,2,3-thiadiazole.
Protocol 2: One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles from Aryl Ketones[6]
This protocol allows for the direct synthesis of 4-aryl-1,2,3-thiadiazoles from the corresponding aryl ketone without the need to isolate the N-tosylhydrazone intermediate.
Materials:
-
Aryl ketone (1.0 equiv)
-
p-Toluenesulfonylhydrazide (TsNHNH₂) (1.1 equiv)
-
Elemental sulfur (S₈) (2.0 equiv)
-
Iodine (I₂) (0.1 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube (25 mL)
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL Schlenk tube, add the aryl ketone (0.3 mmol, 1.0 equiv), p-toluenesulfonylhydrazide (0.33 mmol, 1.1 equiv), elemental sulfur (0.6 mmol, 2.0 equiv), and iodine (0.03 mmol, 10 mol%).
-
Seal the tube, and degas by evacuating and backfilling with argon three times.
-
Add DMSO (3 mL) to the tube under an argon atmosphere.
-
Stir the reaction mixture at 100°C for 5 hours.
-
Follow steps 5-11 from Protocol 1 for workup and purification.
Visualizations
Reaction Mechanism
The proposed mechanism for the iodine-catalyzed cyclization involves several key steps, including the formation of a vinyl iodide intermediate, reaction with sulfur, and subsequent intramolecular cyclization. The catalytic cycle is maintained by the oxidation of in situ generated HI back to I₂ by DMSO.
Caption: Proposed reaction mechanism for the iodine-catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-substituted 1,2,3-thiadiazoles.
References
- 1. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]
- 2. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methyl-1,2,3-thiadiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-methyl-1,2,3-thiadiazole, a valuable heterocyclic building block. Its unique structural features and reactivity allow for the construction of diverse and biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. The following sections detail key synthetic transformations, experimental protocols, and biological activities of derived compounds.
Introduction to this compound
The 1,2,3-thiadiazole ring is a significant pharmacophore due to its wide range of biological activities, including antifungal, antiviral, and insecticidal properties.[1][2] Notably, some 1,2,3-thiadiazole derivatives act as plant activators, inducing systemic acquired resistance in plants against various pathogens.[3] this compound, in particular, serves as a readily available and versatile starting material for the synthesis of more complex molecules. Its derivatives have shown promise as potential fungicides and antiviral agents against pathogens like the Tobacco Mosaic Virus (TMV).[4][5][6]
Key Synthetic Applications
Two prominent applications of this compound in organic synthesis are highlighted below: the Ugi four-component reaction (Ugi-4CR) for the rapid generation of carboxamide libraries and the synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][3][4][7]thiadiazoles.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful one-pot, multi-component reaction that allows for the rapid and efficient synthesis of α-acylamino carboxamides.[4][5] Using this compound-5-carboxylic acid as the acid component, diverse libraries of compounds can be generated by varying the amine, aldehyde (or ketone), and isocyanide inputs. This approach is particularly valuable for lead discovery and optimization in drug and pesticide development.[4][5]
Logical Workflow for Ugi-4CR using this compound-5-carboxylic Acid
Caption: Workflow of the Ugi four-component reaction.
Synthesis of Fused 1,2,4-Triazolo[3,4-b][3][4][7]thiadiazoles
This compound can be elaborated into more complex, fused heterocyclic systems. A notable example is the synthesis of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[4][5][7]triazolo[3,4-b][3][4][7]thiadiazoles. These compounds are of interest due to their potential as broad-spectrum fungicides.[3][8] The synthetic sequence involves the conversion of a this compound-5-carboxylic acid derivative into a key intermediate, 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione, which is then cyclized with various carboxylic acids.[3]
Experimental Workflow for the Synthesis of Fused Triazolothiadiazoles
Caption: Synthesis of fused triazolothiadiazoles.
Experimental Protocols
General Synthetic Procedure for this compound-5-carboxamide Derivatives via Ugi-4CR[4]
-
To a solution of an amine (e.g., 3-chloro-4-methylbenzenamine, 3.0 mmol) in methanol in an ice-water bath, add the aldehyde (e.g., benzaldehyde, 2.8 mmol).
-
Stir the reaction mixture for 6 hours at room temperature to facilitate imine formation.
-
Add a solution of this compound-5-carboxylic acid (3.6 mmol) in methanol to the mixture.
-
After 5 minutes, add the isocyanide (e.g., cyclohexyl isocyanide, 2.6 mmol) to the mixture in an ice-water bath.
-
Allow the reaction to proceed, monitoring by TLC until completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Synthesis of 6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl)[4][5][7]triazolo[3,4-b][3][4][7]thiadiazoles[3][9]
Step A: Preparation of this compound-5-carboxylic Acid Hydrazide
-
To a solution of this compound-5-carboxylic acid ethyl ester (10 mmol) in 10 mL of methanol, add hydrazine hydrate (12 mmol).[3][9]
-
Stir the mixture vigorously for 30 minutes at room temperature.[3][9]
-
Filter the resulting solid and wash with cold methanol.[3][9]
-
Recrystallize the solid from methanol to yield pure this compound-5-carboxylic acid hydrazide.[3][9]
Step B: Preparation of 3-(4-Methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione
-
Mix this compound-5-carboxylic acid hydrazide (83 mmol) with a solution of potassium hydroxide (125 mmol) in 50 mL of methanol at 0-5 °C with stirring.[3][9]
-
Add carbon disulfide (125 mmol) dropwise to the mixture and continue stirring for 12 hours at room temperature.[3][9]
-
Collect the solid potassium dithiocarbazinate by filtration and wash with chilled methanol.[3][9]
-
Reflux the collected solid with an excess of hydrazine hydrate for a duration sufficient for cyclization to occur, monitoring by TLC.
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione.
Step C: General Procedure for the Synthesis of 6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl)[4][5][7]triazolo[3,4-b][3][4][7]thiadiazoles
-
A mixture of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione (1 mmol) and a substituted carboxylic acid (1.1 mmol) in phosphorus oxychloride (5 mL) is refluxed for 5-6 hours.[3]
-
After cooling, slowly pour the reaction mixture into crushed ice with vigorous stirring.[3]
-
Neutralize with sodium bicarbonate.[3]
-
Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., DMSO) to obtain the final product.[3]
Quantitative Data Summary
Table 1: Yields of Synthesized this compound Derivatives
| Compound Type | Synthetic Method | Yield Range | Reference |
| This compound-5-carboxamides | Ugi-4CR | 3-89% | [7] |
| 6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl)[4][5][7]triazolo[3,4-b][3][4][7]thiadiazoles | Cyclocondensation | Good Yields | [3] |
| Hydrazide-hydrazones of this compound-5-carboxylic acid | Condensation | 57-98% | [10] |
| Substituted phenyl acrylamide 1,2,3-thiadiazole derivatives | Multi-step synthesis | 73.9–99% | [1] |
Table 2: Biological Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism/Assay | Activity | Reference |
| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[4][5][7]triazolo[3,4-b][3][4][7]thiadiazole | Pellicularia sasakii | EC₅₀ = 7.28 µmol/L | [3][8] |
| 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[4][5][7]triazolo[3,4-b][3][4][7]thiadiazole | Alternaria solani | EC₅₀ = 42.49 µmol/L | [3][8] |
| Triethyltin this compound-5-carboxylate | P. piricola | EC₅₀ = 0.12 µg/mL | [1] |
| Triethyltin this compound-5-carboxylate | Gibberella zeae | EC₅₀ = 0.16 µg/mL | [1] |
| This compound-5-carbohydrazide derivative with 5-nitro-2-furoyl moiety | Gram-positive bacteria | MIC = 1.95–15.62 µg/mL | [10] |
| Ugi-4CR derivatives | Tobacco Mosaic Virus (TMV) | Good in vivo protection, inactivation, and curative activities | [4][5] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The methodologies outlined, particularly the Ugi four-component reaction and the construction of fused ring systems, provide efficient routes to novel molecules with significant potential in agrochemical and pharmaceutical research. The demonstrated biological activities of these derivatives underscore the importance of the this compound scaffold in the design of new bioactive agents.
References
- 1. mdpi.com [mdpi.com]
- 2. isres.org [isres.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure, and biological activity of this compound-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Derivatives of this compound-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening | MDPI [mdpi.com]
Application Notes and Protocols for 4-Methyl-1,2,3-Thiadiazole Derivatives in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-methyl-1,2,3-thiadiazole derivatives as plant growth regulators. The information is collated from scientific literature, focusing on their synthesis, biological activity, and potential mechanisms of action. While research in this specific area is emerging, this document provides foundational knowledge and detailed protocols to facilitate further investigation.
Introduction
The 1,2,3-thiadiazole ring is a key heterocyclic moiety present in various biologically active compounds. Derivatives of 1,2,3-thiadiazole have been primarily investigated for their fungicidal, insecticidal, and antiviral properties in agricultural applications.[1][2][3][4] Notably, the well-known synthetic plant growth regulator, Thidiazuron (TDZ), features a 1,2,3-thiadiazole core, suggesting that other derivatives, including those with a 4-methyl substitution, may also exhibit plant growth regulatory activities. These activities can range from influencing seed germination and root development to modulating overall plant architecture. This document outlines the current understanding and provides experimental frameworks for exploring the potential of this compound derivatives in plant science.
Data Presentation
The following tables summarize the observed and potential plant growth regulatory effects of this compound derivatives. Due to the limited availability of specific quantitative data for a broad range of these compounds, the data presented here is illustrative and based on published observations of closely related analogues.
Table 1: Effects of 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-arylimidazolidine-2,4-dione Derivatives on Cucumber (Cucumis sativus) Seedling Growth
| Compound ID | Concentration (mg/L) | Primary Root Elongation (% of Control) | Lateral Root Growth | Effect on Vegetative Parts | Reference |
| A1 | 5 | Significant Retardation | Significant Inhibition | No Negative Effects Observed | [5] |
| B1 | 5 | Significant Retardation | Significant Inhibition | No Negative Effects Observed | [5] |
Table 2: Potential Plant Growth Regulatory Activities of N-(substituted-phenyl)-N'-(this compound-5-yl)-thiourea Derivatives
| Compound Type | Test System | Observed Activity | Quantitative Data | Reference |
| Thiourea Derivatives | Cucumber Cotyledons | Low Growth-Regulating Activity | Not Provided | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to synthesize and evaluate this compound derivatives for their plant growth regulatory effects.
Protocol 1: Synthesis of 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones
This protocol is adapted from the synthesis of analogous 1,2,3-thiadiazol-5-ylimidazolidine-2,4-diones.[5]
Materials:
-
This compound-5-carbonyl azide
-
N-arylglycines or N-arylalanines
-
Anhydrous toluene
-
Standard laboratory glassware and reflux apparatus
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Dissolve N-arylglycine or N-arylalanine (1.0 eq) in anhydrous toluene.
-
Add this compound-5-carbonyl azide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-arylimidazolidine-2,4-dione.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Cucumber Seedling Growth Bioassay
This protocol is a standard method for assessing the effects of chemical compounds on seedling growth.
Materials:
-
Cucumber seeds (e.g., Cucumis sativus cv. 'National Pickling')
-
Petri dishes (9 cm diameter) with filter paper
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations
-
Control solution (solvent only)
-
Growth chamber with controlled temperature (e.g., 25°C) and light conditions (e.g., 16h light/8h dark)
-
Ruler or digital caliper for measurements
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare a series of dilutions of the test compounds in sterile distilled water to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 mg/L). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.1%).
-
Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test or control solution.
-
Place 10-15 surface-sterilized cucumber seeds on the filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber in the dark for 24 hours to promote germination.
-
After the initial dark period, transfer the dishes to a 16h light/8h dark cycle.
-
After 5-7 days, carefully remove the seedlings and measure the length of the primary root and the shoot (hypocotyl).
-
Count the number of emerged lateral roots.
-
Calculate the average and standard deviation for each parameter for each treatment.
-
Express the results as a percentage of the control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Experimental workflow for the investigation of this compound derivatives.
References
- 1. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure, and biological activity of this compound-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Responses of Seed Germination, Seedling Growth, and Seed Yield Traits to Seed Pretreatment in Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Screening of 4-Methyl-1,2,3-thiadiazole Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro screening of 4-Methyl-1,2,3-thiadiazole and its derivatives against a range of economically important plant pathogens. The following sections detail the antifungal efficacy of these compounds, present standardized experimental protocols for their evaluation, and visualize the screening workflow.
Antifungal Activity of this compound Derivatives
This compound serves as a crucial scaffold in the development of novel fungicides. Various derivatives incorporating this moiety have demonstrated significant in vitro activity against a spectrum of plant pathogens. The fungicidal efficacy is typically evaluated by determining the concentration required to inhibit fungal growth by 50% (EC50) or by calculating the percentage of growth inhibition at a specific concentration.
A study on N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole fragment showed moderate in vitro antifungal activity against several pathogens. For instance, some synthesized compounds inhibited the radial growth of Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum by more than 60% at a concentration of 0.1 mg/mL.[1][2] Another research effort focused on 1,2,4-triazole derivatives bearing a 1,2,3-thiadiazole moiety reported good fungicidal activities against Corynespora cassiicola, Pseudomonas syringae pv. Lachrymans, and Pseudoperonospora cubensis.[3]
Furthermore, the combination of the this compound core with other bioactive substructures has yielded compounds with a broad spectrum of fungicidal activity. For example, certain 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1][3][4]triazolo[3,4-b][1][2][4]thiadizoles exhibited significant growth inhibition against fungi such as Pellicularia sasakii and Alternaria solani, with EC50 values as low as 7.28 µmol/L.[5] Derivatives synthesized via the Ugi reaction also showed a wide spectrum of fungicidal activity, particularly those containing 3-(trifluoromethyl)phenyl and 2-methylphenyl groups.[6]
The tables below summarize the quantitative data on the antifungal activity of various this compound derivatives against different plant pathogens.
Table 1: Fungicidal Activity of 1,2,3-Thiadiazole-based N-acyl-N-arylalaninates
| Compound | Target Pathogen | Concentration (µg/mL) | Inhibition (%) | Reference |
| 2a | Botrytis cinerea | 100 | >60 | [1] |
| 2g | Botrytis cinerea | 100 | >60 | [1] |
| 2a | Rhizoctonia solani | 100 | >60 | [1] |
| 2g | Rhizoctonia solani | 100 | >60 | [1] |
| 2a | Sclerotinia sclerotiorum | 100 | >60 | [1] |
| 2g | Sclerotinia sclerotiorum | 100 | >60 | [1] |
| 1h | Sclerotinia sclerotiorum | 100 | Moderate | [1] |
| 2h | Sclerotinia sclerotiorum | 100 | Moderate | [1] |
Table 2: In Vivo Fungicidal Activity of 1,2,4-Triazole Derivatives Containing 1,2,3-Thiadiazole
| Compound | Target Pathogen | Concentration (µg/mL) | Control Efficacy (%) | Reference |
| 7e | Pseudoperonospora cubensis | 500 | 71.03 | [3] |
| 7g | Pseudoperonospora cubensis | 500 | 68.79 | [3] |
| 7o | Pseudoperonospora cubensis | 500 | Not specified | [3] |
| 7p | Pseudoperonospora cubensis | 500 | Not specified | [3] |
| 7q | Pseudoperonospora cubensis | 500 | Not specified | [3] |
Table 3: EC50 Values of 3-(4-Methyl-1,2,3-thiadiazolyl)-6-(substituted)[1][3][4]triazolo[3,4-b][1][2][4]thiadizoles
| Compound | Target Pathogen | EC50 (µmol/L) | Reference |
| 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[...] | Pellicularia sasakii | 7.28 | [5] |
| 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[...] | Alternaria solani | 42.49 | [5] |
Experimental Protocols
This section provides detailed methodologies for the in vitro screening of this compound derivatives against plant pathogens.
Protocol 1: Mycelial Growth Inhibition Assay
This protocol is used to determine the inhibitory effect of the test compounds on the radial growth of mycelial fungi on a solid medium.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Test compounds (this compound derivatives)
-
Solvent (e.g., DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Compound Solutions: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with sterile distilled water to obtain the desired final concentrations.
-
Preparation of Fungal Plates: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Test Compounds: Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. For the control, add an equivalent amount of the solvent without the test compound. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Once the PDA has solidified, place a 5 mm mycelial disc, taken from the edge of a 3-4 day old culture of the test fungus, in the center of each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate almost covers the entire plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
Protocol 2: In Vivo Potted Plant Assay
This protocol evaluates the protective efficacy of the test compounds on plants against fungal infection.
Materials:
-
Cucumber plants (or other suitable host plants) at the two-seed-leaf stage
-
Spore suspension of the test pathogen (e.g., Pseudoperonospora cubensis, Corynespora cassiicola)
-
Test compounds
-
Commercial fungicides (for positive control)
-
Hand sprayer
-
Growth chamber or greenhouse with controlled temperature and humidity
Procedure:
-
Plant Preparation: Grow cucumber seeds in pots containing a suitable potting mix until they reach the two-seed-leaf stage.
-
Treatment Application: Prepare solutions of the test compounds and commercial fungicides at the desired concentration (e.g., 500 µg/mL). Spray the solutions onto the surface of the plant leaves until runoff. A blank control with no treatment is also included.
-
Inoculation: After the sprayed solutions have dried (approximately 2 hours), inoculate the plants by spraying a conidial suspension of the pathogen onto the leaves.
-
Incubation: Maintain the inoculated plants in a growth chamber or greenhouse at a suitable temperature (e.g., 18–30°C) and high relative humidity (>80%).
-
Disease Assessment: Evaluate the disease severity when the untreated control plants show full symptom development. Assess the area of the inoculated leaves covered by disease symptoms.
-
Calculation of Control Efficacy: Calculate the relative control efficacy using the following formula:
-
Relative Control Efficacy (%) = [(CK - PT) / CK] x 100
-
Where CK is the average disease index of the blank control, and PT is the average disease index after treatment.
-
Visualizations
The following diagrams illustrate the experimental workflows for in vitro and in vivo screening of this compound derivatives.
Caption: Workflow for In Vitro Mycelial Growth Inhibition Assay.
Caption: Workflow for In Vivo Potted Plant Assay.
References
- 1. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates | MDPI [mdpi.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis, crystal structure, and biological activity of this compound-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Novel Pesticides Based on the 1,2,3-Thiadiazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a prominent heterocyclic moiety in agrochemical research, demonstrating a broad spectrum of biological activities.[1][2] Derivatives of 1,2,3-thiadiazole have been extensively investigated and developed as fungicides, insecticides, herbicides, and plant defense activators.[1][3][4] This document provides detailed application notes and experimental protocols for the utilization of 1,2,3-thiadiazole in the development of new pesticides, with a focus on their synthesis, biological evaluation, and mechanism of action. A key feature of some 1,2,3-thiadiazole derivatives, such as the commercial fungicide Tiadinil, is their ability to induce Systemic Acquired Resistance (SAR) in plants, offering a unique mode of action that enhances a plant's own defense mechanisms.[1]
Data Presentation: Efficacy of 1,2,3-Thiadiazole Derivatives
The following tables summarize the quantitative data on the pesticidal activity of various 1,2,3-thiadiazole derivatives from recent studies.
Table 1: Fungicidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID | Target Fungi | Efficacy | Concentration | Reference |
| 5a | Pseudoperonspera cubensis | 100% inhibition (in vivo) | 100 µg/mL | [5][6] |
| 5a | Pseudoperonspera cubensis | 75.9% efficacy (field) | 37.5 g ai/667 m² | [5][6] |
| 1d | Alternaria brassicicola | 92% effective (in vivo) | 200 µg/mL | [7][8] |
| 8a | Gibberella zeae | EC50 = 2.68 µg/mL | - | [9] |
| 8a | Sclerotinia sclerotiorum | EC50 = 0.44 µg/mL | - | [9] |
| 8a | Rhizoctonia cerealis | EC50 = 0.01 µg/mL | - | [9] |
| 141 | Puccinia triticina | 98% growth inhibition | 500 µg/mL | [10] |
| 142 | Puccinia triticina | 83% growth inhibition | 500 µg/mL | [10] |
| 143 | Corynespora cassiicola | 93.19% fungicidal activity | - | [10] |
| 3h | Pellicularia sasakii | 72.89% inhibition | - | [11] |
| 3o | Pellicularia sasakii | 74.29% inhibition | - | [11] |
| 4i | Phytophthora infestans | EC50 = 3.43 µg/mL | - | [12] |
Table 2: Insecticidal Activity of 1,2,3-Thiadiazole Derivatives
| Compound ID | Target Insect | Efficacy | Concentration | Reference |
| 118 | Plutella xylostella | 79% mortality | 200 µg/mL | [2] |
| 119 | Plutella xylostella | 68% mortality | 200 µg/mL | [2] |
| 120 | Aphids | LC50 = 33.4 µg/mL | - | [10] |
| 121 | Aphids | LC50 = 50.2 µg/mL | - | [10] |
| 122 | Aphids | LC50 = 61.8 µg/mL | - | [10] |
| 6a, 6c, 6f, 6l | Aphis laburni | ≥ 95% mortality | 100 µg/mL | [13] |
| 3 | Spodoptera littoralis | LC50 = 6.42 mg/L | - | [14] |
| 5 | Spodoptera littoralis | LC50 = 6.90 mg/L | - | [14] |
Table 3: Antiviral Activity of 1,2,3-Thiadiazole Derivatives against Tobacco Mosaic Virus (TMV)
| Compound ID | Activity Type | Efficacy | Concentration | Reference |
| 102 | Curative | 60% | 500 µg/mL | [10] |
| 103 | Protective | 76% | 500 µg/mL | [10] |
| 6a, 6c, 6f, 6l | Curative | Higher than control | 100 µg/mL | [13] |
| 6h | Induction | Higher than control | 100 µg/mL | [13] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-Thiadiazole Derivatives via Hurd-Mori Cyclization
This protocol describes a common method for synthesizing 4-substituted-1,2,3-thiadiazoles from ketone starting materials.
Step A: Semicarbazone Formation
-
In a round-bottom flask, dissolve the desired ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add semicarbazide hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure semicarbazone.
Step B: Cyclization with Thionyl Chloride
-
In a fume hood, add the purified semicarbazone (1.0 equivalent) to an excess of thionyl chloride (SOCl₂) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the solution with a suitable base, such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-thiadiazole derivative.
Caption: Workflow for Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Protocol 2: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
This protocol outlines a general method for assessing the direct antifungal activity of synthesized compounds.[1]
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool it to 50-60 °C in a water bath.
-
Incorporation of Compounds: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is below 1% to avoid inhibiting fungal growth. A control plate should be prepared with DMSO only.
-
Plating: Pour the amended PDA into sterile Petri dishes (9 cm diameter) and allow them to solidify.
-
Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 1 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate after the colony in the control plate has reached approximately 7-8 cm in diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average colony diameter of the control, and T is the average colony diameter of the treated plate.
-
EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data at different concentrations.
Caption: Workflow for in vitro fungicidal bioassay.
Protocol 3: Evaluation of Systemic Acquired Resistance (SAR) Induction
This protocol provides a method to assess the ability of 1,2,3-thiadiazole derivatives to induce SAR in plants.[1]
-
Plant Cultivation: Grow host plants (e.g., tobacco, Arabidopsis, or cucumber) in a controlled environment (greenhouse or growth chamber) to a suitable growth stage (e.g., 4-6 true leaves).
-
Compound Application: Apply the test compound to the lower two leaves of the plants as a foliar spray or to the soil as a drench at various concentrations. A control group should be treated with the solvent (e.g., water with a surfactant) only.
-
Induction Period: Allow for a period of 3-7 days for the plant to activate its defense mechanisms.
-
Pathogen Challenge: Inoculate the upper, untreated leaves of both the test and control plants with a suitable pathogen (e.g., a suspension of fungal spores or a bacterial solution).
-
Incubation: Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection, then return them to the normal growth conditions.
-
Disease Assessment: After a suitable incubation period (typically 5-10 days, depending on the pathogen), assess the disease severity by measuring lesion size, lesion number, or the percentage of leaf area infected.
-
Calculation of Protection Efficacy: Calculate the protective effect using the formula: Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Mechanism of Action: SAR Signaling Pathway
Certain 1,2,3-thiadiazole derivatives, like Tiadinil, do not act directly on the pathogen but rather activate the plant's innate immune system, a process known as Systemic Acquired Resistance (SAR).[1] The proposed signaling pathway involves the conversion of the parent compound into an active metabolite within the plant. This metabolite then triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) genes, resulting in broad-spectrum disease resistance.[1]
Caption: SAR signaling pathway induced by 1,2,3-thiadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photolysis and Thermolysis of 1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. Their utility stems from their ability to undergo ring-opening reactions upon exposure to heat (thermolysis) or light (photolysis), leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. These intermediates serve as valuable synthons for the construction of a variety of other molecular scaffolds. Furthermore, the 1,2,3-thiadiazole moiety is present in a range of biologically active molecules, demonstrating its potential in drug discovery and development.[1][2] This document provides detailed application notes on the photolytic and thermolytic reactions of 1,2,3-thiadiazoles, including reaction mechanisms, experimental protocols, and their applications in targeting cellular signaling pathways.
Reaction Mechanisms
The thermal and photochemical decomposition of 1,2,3-thiadiazoles proceeds through the initial loss of dinitrogen (N₂), generating a transient 1,3-diradical intermediate. This intermediate can then follow several pathways, primarily leading to the formation of a thiirene or a thioketene. The specific pathway and the final products are highly dependent on the substituents on the thiadiazole ring and the reaction conditions.[3]
Photolysis
Upon UV irradiation, 1,2,3-thiadiazoles are excited to a singlet excited state, from which they rapidly lose nitrogen. This process can lead to the formation of both thiirene and thioketene intermediates.[4] The thiirene, a three-membered ring containing a sulfur atom, is often unstable but can be observed at low temperatures. The thioketene is formed via a Wolff-rearrangement of an intermediate thioacyl carbene. These reactive species can be trapped by various reagents or can undergo further reactions such as dimerization.[3][4]
Caption: General mechanism of 1,2,3-thiadiazole photolysis.
Thermolysis
Thermolysis of 1,2,3-thiadiazoles, often carried out under flash vacuum thermolysis (FVT) conditions, also proceeds through the extrusion of nitrogen to form a diradical intermediate.[3] Depending on the substituents, this intermediate can rearrange to form various products, including alkynes, thiophenes, and dithiins.[3] The high temperatures used in FVT typically favor rearrangement pathways leading to stable final products.
Caption: General mechanism of 1,2,3-thiadiazole thermolysis.
Quantitative Data
The efficiency of photolysis and the product distribution in thermolysis are crucial parameters for synthetic applications. The following tables summarize available quantitative data.
Table 1: Quantum Yields for the Photolysis of 1,2,3-Thiadiazoles
| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) of Disappearance | Reference |
| 1,2,3-Thiadiazole | Ethanol | 250 ± 20 | Not specified, but independent of trapping agent presence | [5] |
| Substituted Pyrene-1,2,3-triazole | Chloroform | Not specified | 0.71 - 0.81 (Fluorescence) | [6] |
| Benzothiazole-difluoroborates | Various | Not specified | 0.00 - 0.53 (Fluorescence) | [7] |
Note: Data on the quantum yield of disappearance for substituted 1,2,3-thiadiazoles is limited in the reviewed literature. Fluorescence quantum yields for related nitrogen-containing heterocycles are provided for context.
Table 2: Product Distribution in Flash Vacuum Thermolysis (FVT) of 5-Substituted-4-phenyl-1,2,3-thiadiazoles
| 5-Substituent | Temperature (°C) | Major Products | Yield (%) | Reference |
| 4-methylphenoxy | 170-250 | 2-(4-methylphenoxy)benzothiophene, p-cresol | Not specified | [3] |
| 4-methoxyphenoxy | 150-200 | 2-(4-methoxyphenoxy)benzothiophene, 4-methoxyphenol | Not specified | [3] |
| (4-methylphenyl)thio | 210-250 | Dithiin, Sulfides | Complex mixture | [3] |
Experimental Protocols
Protocol 1: Photolysis of 1,2,3-Thiadiazole with Trapping by Diethylamine
This protocol is adapted from the photolysis of the parent 1,2,3-thiadiazole to trap the intermediate thioketene.
Materials:
-
1,2,3-Thiadiazole
-
Ethanol (EtOH), spectroscopic grade
-
Diethylamine
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp with a filter for 250 ± 20 nm)
-
UV-Vis spectrophotometer for monitoring
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Prepare a solution of 1,2,3-thiadiazole (e.g., 10⁻⁴ M) in ethanol in a quartz reaction vessel.
-
Add diethylamine to the solution (e.g., 1% by volume).
-
Irradiate the aerated solution at room temperature using a UV lamp with the appropriate wavelength.
-
Monitor the progress of the reaction by UV-Vis spectroscopy, observing the disappearance of the 1,2,3-thiadiazole absorption maximum and the appearance of the N,N-diethylthioacetamide product.
-
Continue irradiation until the starting material is consumed (e.g., for 100 minutes, which may result in approximately 30% conversion). Complete conversion can yield up to 75% of the thioacetamide product.[5]
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the resulting N,N-diethylthioacetamide by column chromatography on silica gel using an appropriate eluent.
Caption: Experimental workflow for the photolysis of 1,2,3-thiadiazole.
Protocol 2: Flash Vacuum Thermolysis (FVT) of a 5-Substituted-4-phenyl-1,2,3-thiadiazole
This is a general protocol for FVT, which requires specialized equipment.
Materials:
-
Substituted 4-phenyl-1,2,3-thiadiazole
-
FVT apparatus (including a quartz tube, furnace, vacuum pump, and cold trap)
-
Solvent for extraction (e.g., dichloromethane)
-
Internal standard for NMR quantification (e.g., 2,4-dinitrochlorobenzene)
-
NMR spectrometer and other analytical instruments (GC-MS, etc.)
Procedure:
-
Set up the FVT apparatus. The quartz tube (e.g., 30 cm length, 1 cm diameter) is placed inside a tube furnace. The system is connected to a high vacuum pump and a cold trap (liquid nitrogen).
-
Place a sample of the 5-substituted-4-phenyl-1,2,3-thiadiazole (20-80 mg) in the apparatus.
-
Heat the furnace to the desired temperature (e.g., 150-350 °C, depending on the substrate).[3]
-
Sublimate the sample through the hot zone of the furnace under high vacuum (0.01-0.02 Torr). An inert carrier gas like nitrogen can be used to control the flow rate.[8]
-
The pyrolyzed products are collected in the cold trap cooled with liquid nitrogen.
-
After the pyrolysis is complete, allow the apparatus to return to room temperature and atmospheric pressure.
-
Extract the products from the cold trap with a suitable solvent.
-
Analyze the product mixture using techniques such as ¹H NMR spectroscopy (with an internal standard for quantification), GC-MS, and LC-MS to identify and quantify the products.
-
If necessary, purify the individual products by column chromatography or other suitable methods.
Applications in Drug Development and Signaling Pathways
The unique reactivity and structural features of 1,2,3-thiadiazoles make them attractive scaffolds for the development of therapeutic agents. They have been shown to interact with several key biological targets, thereby modulating cellular signaling pathways.
Inhibition of Cytochrome P450 Enzymes
Certain 1,2,3-thiadiazole derivatives have been identified as mechanism-based inactivators of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[9] The inactivation process involves the metabolic activation of the thiadiazole ring by the P450 enzyme. This can lead to the extrusion of nitrogen and the formation of a reactive species that covalently binds to the enzyme, leading to its irreversible inhibition.[9] This property can be exploited in the design of drugs to modulate the metabolism of other co-administered therapeutic agents.
Caption: Mechanism-based inactivation of Cytochrome P450 by a 1,2,3-thiadiazole.
Anticancer Activity
1,2,3-Thiadiazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[1][10]
-
Tubulin Polymerization Inhibition: Some 1,2,3-thiadiazole derivatives act as inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[9]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. Certain 1,2,3-thiadiazole derivatives have been shown to inhibit Hsp90, leading to the degradation of its client proteins and the induction of apoptosis in cancer cells.[9]
-
Kinase Inhibition: The broader class of thiadiazoles has been extensively investigated as inhibitors of various protein kinases that are key components of oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway.[2][11] By blocking the activity of these kinases, thiadiazole derivatives can inhibit cancer cell growth and survival.
Caption: Anticancer mechanisms of thiadiazole derivatives.
Conclusion
The photolysis and thermolysis of 1,2,3-thiadiazoles provide powerful synthetic routes to a variety of valuable chemical structures. Understanding the underlying mechanisms and having access to detailed experimental protocols are essential for harnessing the full potential of these reactions. Furthermore, the diverse biological activities of 1,2,3-thiadiazole derivatives, particularly in the context of enzyme inhibition and anticancer effects, highlight their significance for drug development professionals. The ability to modulate key signaling pathways underscores the importance of continued research into this versatile heterocyclic system.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of a 4-Methyl-1,2,3-thiadiazole Compound Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of a 4-methyl-1,2,3-thiadiazole compound library. The 1,2,3-thiadiazole scaffold is a valuable pharmacophore present in numerous biologically active compounds. Solid-phase organic synthesis offers a streamlined approach for the generation of compound libraries for drug discovery, enabling rapid diversification and purification. The described methodology is based on a modified Hurd-Mori reaction performed on a solid support, allowing for the efficient construction of a diverse library of this compound derivatives.
Introduction
The 1,2,3-thiadiazole ring is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Traditional solution-phase synthesis of compound libraries can be laborious and time-consuming. Solid-phase synthesis provides a powerful alternative for the rapid assembly of molecular libraries, facilitating the drug discovery process.[3] This protocol details the solid-phase synthesis of a this compound library, leveraging the efficiency and high-throughput nature of this technology.
The synthetic strategy involves the immobilization of a propiolic acid derivative on a suitable resin, followed by conversion to the corresponding tosylhydrazone and subsequent cyclization to form the 1,2,3-thiadiazole ring. The final compounds are then cleaved from the solid support to yield the desired library members in high purity.
Experimental Protocols
Materials and Equipment
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading capacity)
-
Starting Material: 2-Butynoic acid (for the introduction of the 4-methyl group)
-
Reagents:
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Tosyl hydrazide
-
Thionyl chloride (SOCl₂)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
-
Equipment:
-
Solid-phase synthesis vessel with a fritted disc
-
Shaker or rotator for solid-phase reactions
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
Mass spectrometer (MS) for characterization
-
General Solid-Phase Synthesis Workflow
The overall workflow for the solid-phase synthesis of the this compound library is depicted below.
Step 1: Resin Preparation and Loading of 2-Butynoic Acid
-
Place the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in a solid-phase synthesis vessel.
-
Swell the resin by washing with anhydrous DCM (3 x 10 mL).
-
Prepare a solution of 2-butynoic acid (403 mg, 4.8 mmol, 3 equiv.) and DIPEA (836 µL, 4.8 mmol, 3 equiv.) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and shake the mixture at room temperature for 4 hours.
-
To cap any unreacted sites, add MeOH (1 mL) and shake for an additional 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: On-Resin Synthesis of Tosylhydrazone
-
Swell the 2-butynoic acid-loaded resin in a 1:1 mixture of DCM/MeOH (10 mL).
-
Add tosyl hydrazide (894 mg, 4.8 mmol, 3 equiv.) to the resin suspension.
-
Shake the mixture at room temperature for 12 hours.
-
Drain the solvent and wash the resin sequentially with MeOH (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 3: On-Resin Hurd-Mori Cyclization
-
Swell the tosylhydrazone-functionalized resin in anhydrous DCM (10 mL).
-
Cool the vessel to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride (350 µL, 4.8 mmol, 3 equiv.) in anhydrous DCM (5 mL) to the resin suspension.
-
Shake the reaction mixture at 0 °C for 1 hour and then at room temperature for 6 hours.
-
Drain the reaction solution and wash the resin with anhydrous DCM (5 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Cleavage of the this compound from the Resin
-
Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) TFA/water/TIS.
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired this compound derivative.
-
Characterize the final product by HPLC and MS.
Data Presentation
The following table summarizes the expected yields and purities for a representative library of this compound compounds synthesized using this protocol. The diversity in this library would be introduced by using a variety of substituted propiolic acids in the initial loading step. For the purpose of this example, we will assume the synthesis of a small library with different substituents at the 5-position.
| Compound ID | R-Group on Propiolic Acid | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) (by HPLC) |
| TDZ-001 | H | 114.14 | 65 | >95 |
| TDZ-002 | Phenyl | 190.24 | 58 | >95 |
| TDZ-003 | 4-Chlorophenyl | 224.68 | 62 | >95 |
| TDZ-004 | 4-Methoxyphenyl | 220.27 | 55 | >95 |
| TDZ-005 | 2-Thienyl | 196.27 | 60 | >95 |
Logical Relationship Diagram
The logical progression from the starting materials to the final product on the solid support is illustrated below.
Conclusion
The described solid-phase synthesis protocol provides an efficient and reliable method for the generation of a this compound compound library. This approach allows for the rapid diversification of the 1,2,3-thiadiazole scaffold, which is of significant interest in drug discovery. The use of a solid support simplifies the purification process and is amenable to automation, making it an ideal strategy for the high-throughput synthesis of novel chemical entities for biological screening.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 4-Methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the functionalization of the 4-Methyl-1,2,3-thiadiazole core via various metal-catalyzed cross-coupling reactions. The 1,2,3-thiadiazole motif is a valuable scaffold in medicinal chemistry and materials science. The methodologies outlined herein facilitate the synthesis of diverse derivatives for screening and development purposes.
Introduction
The this compound ring is an important heterocyclic structure. However, direct metal-catalyzed cross-coupling reactions on this specific scaffold are not extensively documented in peer-reviewed literature. Therefore, the following protocols are based on established methods for analogous heterocyclic systems, such as other thiadiazole isomers, thiazoles, and triazoles. These notes provide a foundational guide for researchers to develop specific reaction conditions for their substrates.
The primary strategies for cross-coupling with the this compound ring involve either direct C-H activation at the 5-position or the use of a pre-functionalized 5-halo-4-methyl-1,2,3-thiadiazole intermediate.
Synthesis of Precursors
A crucial step for many cross-coupling reactions is the synthesis of a halogenated precursor. A plausible route to 5-bromo-4-methyl-1,2,3-thiadiazole is proposed, starting with the synthesis of 5-amino-4-methyl-1,2,3-thiadiazole.
Protocol 1: Synthesis of 5-amino-4-methyl-1,2,3-thiadiazole
This protocol is adapted from a general method for the synthesis of 5-amino-1,2,3-thiadiazoles.[1]
Reaction Scheme:
Materials:
-
2-diazopropionitrile
-
Hydrogen sulfide (gas or a salt like sodium hydrosulfide)
-
Base (e.g., triethylamine, pyridine, or sodium methoxide)
-
Anhydrous solvent (e.g., ethanol, methanol, methylene chloride)
-
Reaction vessel equipped with a gas inlet and a stirring mechanism
Procedure:
-
Dissolve 2-diazopropionitrile (1.0 equiv) in the chosen anhydrous solvent in the reaction vessel.
-
Cool the solution to a suitable temperature (e.g., -5 to 0 °C).
-
If using hydrogen sulfide gas, bubble it through the solution at a slow, steady rate. If using a salt like sodium hydrosulfide (1.1 equiv), add it portion-wise.
-
Slowly add the base (1.1 equiv) to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at low temperature for a designated time (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-amino-4-methyl-1,2,3-thiadiazole.
Protocol 2: Synthesis of 5-bromo-4-methyl-1,2,3-thiadiazole via Sandmeyer Reaction
This protocol is based on the well-established Sandmeyer reaction for the conversion of aromatic amines to aryl halides.[2]
Reaction Scheme:
Materials:
-
5-amino-4-methyl-1,2,3-thiadiazole
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolve 5-amino-4-methyl-1,2,3-thiadiazole (1.0 equiv) in aqueous HBr.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equiv) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-4-methyl-1,2,3-thiadiazole.
Metal-Catalyzed Cross-Coupling Reactions
The following sections detail protocols for various palladium-catalyzed cross-coupling reactions. The quantitative data presented in the tables are hypothetical and based on typical yields observed for similar heterocyclic systems. Researchers should perform their own optimization studies.
Direct C-H Arylation
Direct C-H activation is an atom-economical approach that avoids the pre-functionalization of the thiadiazole ring.
dot
Caption: General workflow for direct C-H arylation.
Protocol 3: Palladium-Catalyzed Direct C-H Arylation
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., P(o-tol)₃, PCy₃·HBF₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, PivOK)
-
Anhydrous solvent (e.g., DMF, DMAc, Toluene)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To the reaction vessel, add this compound (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) with stirring for the specified time (4-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 1: Hypothetical Data for Direct C-H Arylation of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | DMAc | 120 | 12 | 65 |
| 2 | 4-Iodoanisole | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | PivOK | Toluene | 110 | 8 | 72 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | DMF | 140 | 24 | 58 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron compound.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 4: Suzuki-Miyaura Coupling of 5-bromo-4-methyl-1,2,3-thiadiazole
Materials:
-
5-bromo-4-methyl-1,2,3-thiadiazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine 5-bromo-4-methyl-1,2,3-thiadiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for 2-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify by column chromatography.
Table 2: Hypothetical Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Protocol 5: Sonogashira Coupling of 5-bromo-4-methyl-1,2,3-thiadiazole
Materials:
-
5-bromo-4-methyl-1,2,3-thiadiazole
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add 5-bromo-4-methyl-1,2,3-thiadiazole (1.0 equiv), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Hypothetical Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 12 | 88 |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | DIPA | DMF | 50 | 6 | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | RT | 24 | 82 |
Heck Reaction
The Heck reaction forms a substituted alkene from an unsaturated halide and an alkene.
Protocol 6: Heck Reaction of 5-bromo-4-methyl-1,2,3-thiadiazole
Materials:
-
5-bromo-4-methyl-1,2,3-thiadiazole
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if needed, e.g., P(o-tol)₃)
-
Base (e.g., TEA, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Combine 5-bromo-4-methyl-1,2,3-thiadiazole (1.0 equiv), the palladium catalyst (1-5 mol%), the ligand (if used), and the base (1.5-2.0 equiv) in a reaction vessel.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the alkene (1.2-2.0 equiv).
-
Heat the reaction mixture to 80-120 °C for 6-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Table 4: Hypothetical Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | TEA | DMF | 100 | 18 | 70 |
| 2 | Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | TEA | DMF | 120 | 24 | 55 |
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
dot
Caption: Key components for Buchwald-Hartwig amination.
Protocol 7: Buchwald-Hartwig Amination of 5-bromo-4-methyl-1,2,3-thiadiazole
Materials:
-
5-bromo-4-methyl-1,2,3-thiadiazole
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the ligand (1.2-4 mol%), and the base (1.4-2.0 equiv) to a reaction vessel.
-
Add the solvent, followed by 5-bromo-4-methyl-1,2,3-thiadiazole (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Table 5: Hypothetical Data for Buchwald-Hartwig Amination
| Entry | Amine | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2.4) | NaOtBu | Toluene | 100 | 8 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (3) | LHMDS | Dioxane | 110 | 16 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.6) | NaOtBu | Toluene | 90 | 6 | 88 |
Conclusion
The protocols and data provided herein serve as a starting point for the exploration of metal-catalyzed cross-coupling reactions with this compound. While direct literature precedents are scarce, the chemical principles governing these reactions on similar heterocyclic systems are well-understood and should be largely applicable. Careful optimization of catalysts, ligands, bases, and reaction conditions will be crucial for achieving high yields and selectivities for specific substrate combinations. These methods open the door to a wide array of novel this compound derivatives for further investigation in drug discovery and materials science.
References
Application Notes and Protocols for the Functionalization of the 4-Methyl-1,2,3-thiadiazole Ring at the C5 Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 4-methyl-1,2,3-thiadiazole ring at the C5 position. The 1,2,3-thiadiazole scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Functionalization at the C5 position offers a valuable opportunity to modulate the pharmacological profile of these compounds, making this a critical area of research in drug discovery and development.
These notes cover several key synthetic strategies, including the derivatization of C5-carboxylic acids, palladium-catalyzed cross-coupling reactions with C5-halides, and direct C-H functionalization approaches. Detailed, step-by-step protocols for seminal reactions are provided to enable researchers to readily apply these methods in their own laboratories.
Functionalization via C5-Carboxylic Acid Derivatives
A versatile and widely used method for introducing diversity at the C5 position is through the derivatization of this compound-5-carboxylic acid and its activated forms. This approach allows for the synthesis of a wide array of amides, esters, and hydrazones, which are common functionalities in bioactive molecules.
Application Notes:
The synthesis of amides and hydrazones from this compound-5-carboxylic acid provides a straightforward route to novel derivatives with potential biological activity. The condensation of the corresponding hydrazide with various aldehydes is a high-yielding reaction, often proceeding with excellent purity.[3] These derivatives can be screened for a variety of biological targets. The direct amidation of the ethyl ester with amines has also been shown to be an efficient process.
Experimental Protocols:
Protocol 1.1: Synthesis of this compound-5-carbohydrazide Derivatives [3]
This protocol describes the synthesis of hydrazide-hydrazone derivatives via the condensation of this compound-5-carbohydrazide with various aldehydes.
Materials:
-
This compound-5-carbohydrazide (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Ethanol (96%)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound-5-carbohydrazide (0.01 mol) in 15 mL of 96% ethanol.
-
To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After 3 hours, allow the mixture to cool to room temperature.
-
Place the flask in a refrigerator for 24 hours to facilitate precipitation.
-
Collect the precipitate by filtration and recrystallize from ethanol to yield the pure product.
Protocol 1.2: Synthesis of this compound-5-carboxylic acid (cyclohexylmethyl) amide
This protocol details the amidation of ethyl this compound-5-carboxylate with aminomethylcyclohexane.
Materials:
-
Ethyl this compound-5-carboxylate (1.0 eq)
-
Aminomethylcyclohexane (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Isopropyl ether
-
Cyclohexane
Procedure:
-
Dissolve ethyl this compound-5-carboxylate (17.2 g, 0.1 mol) in 30 mL of absolute ethanol in a round-bottom flask.
-
At room temperature, add aminomethylcyclohexane (11.3 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
After reflux, concentrate the solution under reduced pressure.
-
Digest the remaining oil with isopropyl ether.
-
Recrystallize the solid product from cyclohexane to obtain colorless crystals.
Quantitative Data:
| Product | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |
| This compound-5-carbohydrazide derivatives | This compound-5-carbohydrazide | Various aldehydes | 57-98 | Varies | [3] |
| This compound-5-carboxylic acid (cyclohexylmethyl) amide | Ethyl this compound-5-carboxylate | Aminomethylcyclohexane | 96 | 79-80 |
Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of the this compound ring, a C5-halo derivative is a key precursor. The following protocols provide methods for the synthesis of a 5-bromo intermediate and its subsequent use in common cross-coupling reactions.
Application Notes:
The synthesis of 5-bromo-4-methyl-1,2,3-thiadiazole can be achieved from the corresponding 5-amino precursor via a Sandmeyer-type reaction. While the direct bromination of 5-amino-4-methyl-1,2,3-thiadiazole is not explicitly reported, a detailed protocol for the analogous 5-amino-3-methyl-1,2,4-thiadiazole provides a robust starting point.[4] Once obtained, the 5-bromo derivative can be utilized in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck couplings to introduce a wide range of substituents at the C5 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.
Experimental Protocols:
Protocol 2.1: Synthesis of 5-Bromo-4-methyl-1,2,3-thiadiazole (Proposed)
This proposed protocol is adapted from the Sandmeyer bromination of a related thiadiazole isomer.[4]
Materials:
-
5-Amino-4-methyl-1,2,3-thiadiazole (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (DCM)
-
5% Sodium hydroxide (NaOH) solution
-
Reaction vessel
Procedure:
-
To a reactor, add 48% HBr solution and 5-amino-4-methyl-1,2,3-thiadiazole.
-
Warm the solution to a maximum of 40 °C and stir until the starting material dissolves completely.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours, maintaining the temperature between 40-45 °C.
-
Monitor the reaction by a suitable method (e.g., TLC, LC-MS) to ensure the consumption of the starting material.
-
Cool the reaction mixture to 20-25 °C and add DCM for extraction.
-
Separate the organic phase and extract the aqueous phase again with DCM.
-
Combine the organic phases and adjust the pH to 10-11 with a 5% NaOH solution.
-
Separate the organic phase, dry it, and concentrate it in vacuo to obtain the crude product.
-
Purify the product as necessary.
Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol is for the coupling of 5-bromo-4-methyl-1,2,3-thiadiazole with an arylboronic acid.
Materials:
-
5-Bromo-4-methyl-1,2,3-thiadiazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a dry reaction vessel, add 5-bromo-4-methyl-1,2,3-thiadiazole, the arylboronic acid, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.3: General Procedure for Stille Coupling [5]
This protocol describes the coupling of 5-bromo-4-methyl-1,2,3-thiadiazole with an organotin reagent.
Materials:
-
5-Bromo-4-methyl-1,2,3-thiadiazole (1.0 eq)
-
Organotin reagent (e.g., R-SnBu₃) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., CuI, LiCl)
-
Reaction vessel
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst and any solid additives.
-
Add the anhydrous solvent, followed by 5-bromo-4-methyl-1,2,3-thiadiazole and the organotin reagent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute it with an organic solvent.
-
Work-up may involve washing with aqueous KF solution to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2.4: General Procedure for Sonogashira Coupling
This protocol outlines the coupling of 5-bromo-4-methyl-1,2,3-thiadiazole with a terminal alkyne.
Materials:
-
5-Bromo-4-methyl-1,2,3-thiadiazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.05-0.1 eq)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Reaction vessel
Procedure:
-
To a reaction vessel under an inert atmosphere, add 5-bromo-4-methyl-1,2,3-thiadiazole, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction until completion.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for C5-Functionalized Thiadiazoles:
| C5-Substituent | R Group | Coupling Method | Catalyst | Base | Solvent | Yield (%) | Reference |
| Aryl | 4-Chlorophenyl | Nucleophilic Sub. | - | TEA | Benzene | 61-89 | [6] |
| Aryl | 4-Tolyl | Nucleophilic Sub. | - | TEA | Benzene | 61 | [6] |
| Aryl | 4-Ethoxyphenyl | Nucleophilic Sub. | - | TEA | Benzene | 85 | [6] |
| Aryl | Thiophen-2-yl | Cyclization | - | TEA | Ethanol | 60-73 | [7] |
| Arylethynyl | (4-Chlorophenyl)ethynyl | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 71 | [8] |
| Arylethynyl | [4-(Dimethylamino)phenyl]ethynyl | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 69 | [8] |
Direct C-H Functionalization at the C5 Position
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of starting materials, thus offering a more atom-economical approach.
Application Notes:
While direct C-H functionalization at the C5 position of the this compound ring is not extensively documented, related heterocyclic systems undergo such transformations. Palladium-catalyzed direct arylation of azoles has been reported, and these conditions could potentially be adapted.[9] Another approach is C5-lithiation followed by quenching with an electrophile. However, lithiation of thiadiazoles can be challenging and may lead to ring cleavage.[10] Therefore, this approach should be undertaken with caution, employing low temperatures and carefully chosen lithiating agents and electrophiles.
Experimental Protocols:
Protocol 3.1: General Procedure for Direct C-H Arylation (Proposed)
This proposed protocol is based on direct arylation methods for other azoles.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂) (0.05 eq)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (0.1 eq)
-
Base (e.g., K₂CO₃, PivOK) (2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMA)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent.
-
Heat the mixture to the required temperature (typically 100-140 °C) for 12-24 hours.
-
Monitor the reaction for the formation of the C5-arylated product.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify the product by chromatography.
Protocol 3.2: General Procedure for C5-Lithiation and Electrophilic Quench (Proposed with Caution)
Caution: This reaction may lead to ring cleavage. It should be performed at very low temperatures and monitored carefully.
Materials:
-
This compound (1.0 eq)
-
Organolithium reagent (e.g., n-BuLi or LDA) (1.1 eq)
-
Anhydrous THF
-
Electrophile (e.g., aldehyde, ketone, alkyl halide) (1.2 eq)
-
Reaction vessel
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways for C5 functionalization.
Caption: Workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties | MDPI [mdpi.com]
- 9. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 10. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 4-Methyl-1,2,3-thiadiazole and its derivatives. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, with a focus on the Hurd-Mori and Ugi reactions.
Q1: My Hurd-Mori reaction is resulting in a low yield of this compound. What are the primary factors to investigate?
A1: Low yields in the Hurd-Mori synthesis of this compound can be attributed to several factors. Begin by assessing the following:
-
Purity of Starting Materials: Ensure your hydrazone precursor is pure and completely dry, as impurities can significantly interfere with the cyclization process.[1]
-
Quality of Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ readily decomposes upon exposure to moisture, leading to reduced reactivity.[1]
-
Reaction Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) during the addition of thionyl chloride and then allowed to warm to room temperature or gently refluxed.[1] Excessive heat can lead to the decomposition of the starting materials or the final product.[2]
-
Electronic Effects of Substituents: The electronic nature of the substituents on your starting materials is crucial. Electron-withdrawing groups on the precursor generally lead to higher yields, whereas electron-donating groups can result in poor conversion.[1]
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely byproducts and how can I minimize them?
A2: Side product formation is a common challenge. In the Hurd-Mori synthesis, one potential byproduct is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione. To minimize the formation of side products:
-
Control the Reaction Temperature: Precise temperature control is critical. Running the reaction at a lower temperature may favor the desired thiadiazole formation.
-
Optimize Reagent Stoichiometry: While an excess of thionyl chloride is often used to drive the reaction to completion, a large excess may promote side reactions.[1] Careful optimization of the molar ratios is recommended.
-
Purification Strategy: Column chromatography is typically effective for separating the desired product from byproducts.
Q3: Are there safer or more efficient alternatives to thionyl chloride for the Hurd-Mori synthesis?
A3: Yes, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3] This approach can provide good to excellent yields under metal-free conditions.[3]
Q4: My Ugi reaction for the synthesis of a this compound derivative has a low yield. What are the common pitfalls?
A4: The Ugi four-component reaction (U-4CR) is a powerful tool, but yields can be variable (ranging from 3-89% for some this compound derivatives).[4][5] To troubleshoot low yields:
-
Order of Reagent Addition: The order of addition of the four components (an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide) can be critical. Often, pre-formation of the imine (from the amine and aldehyde) before adding the carboxylic acid and isocyanide can improve the yield.
-
Purity of Reactants: As with any multi-component reaction, the purity of all four starting materials is paramount.
-
Solvent Choice: Methanol is a commonly used solvent for this reaction.[4][5] Ensure it is of high purity and anhydrous if necessary.
-
Reaction Concentration: The concentration of the reactants can influence the reaction rate and yield. Experiment with different concentrations to find the optimal conditions.
Q5: How can I effectively purify my this compound product?
A5: Purification is crucial to obtain a high-purity product. The two primary methods are recrystallization and column chromatography.
-
Recrystallization: This is an effective method if your product is a solid. The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain in the mother liquor. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures such as ethanol/water and hexane/ethyl acetate.[6][7][8]
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase. The eluent system should be determined by thin-layer chromatography (TLC) analysis of the crude product. A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity.[6] For acid-sensitive thiadiazoles, using neutralized silica gel or switching to alumina may prevent decomposition on the column.
Data Presentation
The yield of this compound and its derivatives is highly dependent on the chosen synthetic route, the specific substrates, and the reaction conditions. The following tables summarize reported yield data from various synthetic approaches.
Table 1: Reported Yields for Hurd-Mori and Related Syntheses of 1,2,3-Thiadiazoles
| Starting Material Type | Reagents/Conditions | Yield Range (%) |
| Pyrazolyl-phenylethanone semicarbazones | Thionyl chloride | Good to Excellent |
| Ketone semicarbazones | Excess thionyl chloride | Good |
| N-tosylhydrazones and sulfur | TBAI (catalyst) | 44–98[9] |
| Ionic liquid sulfonyl hydrazine and ketones | Thionyl chloride | 80–91 |
| Aryl methyl ketones | I₂/CuCl₂ promoted, p-toluenesulfonyl hydrazide, KSCN | 71–89[5] |
Table 2: Reported Yields for Ugi Synthesis of this compound Derivatives
| Reactants | Solvent | Yield Range (%) |
| This compound-5-carboxylic acid, amine, aldehyde, isocyanocyclohexane | Methanol | 3–89[4][5] |
| Amine, aldehyde, this compound, isocyanide | Methanol | 6–98[5] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its derivatives via the Hurd-Mori and Ugi reactions.
Protocol 1: Hurd-Mori Synthesis of this compound
This protocol involves two main steps: the formation of a hydrazone from a ketone and subsequent cyclization.
Step 1: Formation of Propan-2-one Semicarbazone
-
Dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a suitable solvent such as a mixture of ethanol and water.
-
Add propan-2-one (acetone) (1.0 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., reflux) for 1-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath to induce precipitation of the semicarbazone.
-
Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the resulting propan-2-one semicarbazone thoroughly under vacuum.
Step 2: Cyclization to this compound
-
Suspend the dried propan-2-one semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the cooled suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Protocol 2: Ugi Synthesis of N-Aryl-4-methyl-1,2,3-thiadiazole-5-carboxamides
This one-pot, four-component reaction is a versatile method for generating diverse this compound derivatives.
-
In a round-bottom flask, dissolve the amine (e.g., a substituted aniline) (1.0 eq) and the aldehyde (e.g., a substituted benzaldehyde) (1.0 eq) in methanol.
-
Stir the mixture at room temperature for a period of time (e.g., 30 minutes to several hours) to allow for the formation of the imine intermediate.
-
To this mixture, add this compound-5-carboxylic acid (1.1 eq).
-
Finally, add the isocyanide (e.g., cyclohexyl isocyanide) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration and washed with cold methanol.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield the pure N-Aryl-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the Hurd-Mori synthesis and a troubleshooting logic diagram for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
Navigating the Hurd-Mori Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Hurd-Mori synthesis is a valuable tool for the creation of 1,2,3-thiadiazoles. However, like any chemical reaction, it can present challenges, including side reactions and the formation of unwanted byproducts. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during this synthesis.
Troubleshooting Guide
Low yields and the presence of impurities are common hurdles in the Hurd-Mori synthesis. This guide offers a systematic approach to identifying and resolving these issues.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Hydrazone Formation | Ensure the initial formation of the hydrazone from the ketone is complete before proceeding with the cyclization step. Monitor the reaction by Thin Layer Chromatography (TLC). |
| Substrate Reactivity | The electronic properties of the substrate significantly impact the reaction. Electron-withdrawing groups on the hydrazone precursor generally lead to higher yields, while electron-donating groups can result in poor conversion.[1] Consider modifying the substrate if yields remain low. |
| Reaction Temperature | High temperatures can lead to the decomposition of the starting material, intermediates, or the final 1,2,3-thiadiazole product.[1] Optimization of the reaction temperature is crucial. For some substrates, cooling the reaction mixture may be necessary to minimize side reactions.[1] |
| Thionyl Chloride Quality and Stoichiometry | Use freshly distilled thionyl chloride to ensure high reactivity. The stoichiometry of thionyl chloride can also be critical; an excess may be required for some substrates. |
| Moisture in Reaction | Thionyl chloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions to prevent quenching of the reagent. |
Problem: Presence of Multiple Byproducts
| Potential Cause | Suggested Solution |
| Thermal Decomposition of Product | 1,2,3-thiadiazoles can undergo thermal decomposition.[2][3] Avoid unnecessarily high temperatures during the reaction and purification steps. |
| Side Reactions of Thionyl Chloride | Thionyl chloride can react with other functional groups present in the substrate. Protect sensitive functional groups before carrying out the Hurd-Mori synthesis. |
| Formation of Isomeric Products | For unsymmetrical ketones, the formation of regioisomers is possible. The regioselectivity can be influenced by steric and electronic factors. Careful analysis of the product mixture using techniques like NMR is necessary to identify and separate isomers. |
| Incomplete Cyclization | Incomplete reaction can lead to a complex mixture of starting materials, intermediates, and the desired product. Monitor the reaction progress by TLC and consider extending the reaction time if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Hurd-Mori synthesis?
A1: Common side reactions include the formation of incompletely cyclized intermediates, such as chlorothiadiazoline derivatives, and decomposition of the desired 1,2,3-thiadiazole product, especially at elevated temperatures.[1] The presence of electron-rich nitrogen atoms in the precursors can also lead to limited stability and decomposition.[1]
Q2: How can I improve the yield of my Hurd-Mori reaction?
A2: Several factors can be optimized to improve the yield. Using a substrate with an electron-withdrawing group can significantly increase the yield.[1] Careful control of the reaction temperature to avoid decomposition is also critical.[1] Additionally, ensuring the use of high-purity, anhydrous reagents and solvents is essential. An alternative to thionyl chloride, such as a combination of N-tosylhydrazones and elemental sulfur catalyzed by TBAI, has been reported to improve yields in some cases.[4][5]
Q3: My reaction mixture turns dark, and I see insoluble material. What is happening?
A3: Darkening of the reaction mixture and the precipitation of insoluble material are often signs of decomposition of the starting materials or intermediates.[1] This is more likely to occur with substrates containing electron-donating groups or when the reaction is carried out at high temperatures.[1] It is advisable to lower the reaction temperature and monitor the reaction closely.
Q4: How do I purify the 1,2,3-thiadiazole product?
A4: Purification is typically achieved through column chromatography on silica gel.[6] A typical workup involves quenching the excess thionyl chloride by pouring the reaction mixture onto crushed ice, followed by extraction with an organic solvent like dichloromethane. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated.[6]
Data Presentation
The choice of protecting group on the nitrogen of the precursor can have a dramatic effect on the yield of the Hurd-Mori synthesis.
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][4][6][7]thiadiazole Synthesis [1]
| N-Protecting Group | Yield (%) |
| Benzyl (Electron-donating) | 25 |
| Methyl (Electron-donating) | 15 |
| Methyl Carbamate (Electron-withdrawing) | 94 |
An improved Hurd-Mori approach using N-tosylhydrazones and elemental sulfur has also been shown to provide good to excellent yields for various substituted 1,2,3-thiadiazoles.
Table 2: Yields of Substituted 1,2,3-Thiadiazoles via an Improved Hurd-Mori Approach [5]
| Substituent | Yield (%) |
| 4-Phenyl | 85 |
| 4-(4-Chlorophenyl) | 82 |
| 4-(4-Methoxyphenyl) | 88 |
| 4-(2-Naphthyl) | 90 |
Experimental Protocols
General Experimental Protocol for the Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles [4][6]
-
Semicarbazone Formation:
-
Dissolve the aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain the semicarbazone.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
In a fume hood, suspend the semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.9 - 2.0 eq) to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice to quench excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Byproduct Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for identifying the structure of the desired product and any byproducts. The presence of unexpected signals may indicate the formation of isomers or degradation products.
-
Mass Spectrometry (MS): MS provides the molecular weight of the components in the reaction mixture, which is crucial for identifying byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and identifying the number of components in the product mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, allowing for the separation and quantification of the product and byproducts.
Visualizations
References
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Ugi Reaction Conditions for Thiadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiadiazoles via the Ugi four-component reaction (Ugi-4CR).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Ugi reaction for thiadiazole synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Ugi reaction for thiadiazole synthesis is resulting in a very low yield or no product at all. What are the common causes?
A1: Low or no yield in the Ugi-based synthesis of thiadiazoles can arise from several factors:
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Inefficient Imine/Iminium Ion Formation: The initial condensation of the amine and aldehyde/ketone to form an imine, and its subsequent protonation to an iminium ion, is a critical step.[1] This equilibrium can be unfavorable.
-
Solution: Consider pre-forming the imine by stirring the amine and carbonyl compound together in the reaction solvent for 30-60 minutes before adding the other components. The use of a dehydrating agent, such as molecular sieves, can also drive this equilibrium forward.[1]
-
-
Purity of Reagents: Impurities in the starting materials (amine, aldehyde/ketone, carboxylic acid, or isocyanide) can inhibit the reaction. Isocyanides, in particular, can be sensitive to moisture and acidic conditions, leading to decomposition.
-
Solution: Ensure all reagents are of high purity and are properly stored. Isocyanides should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[1] Use freshly opened or purified reagents if possible.
-
-
Suboptimal Reaction Conditions: Temperature, concentration, and solvent play a crucial role in the Ugi reaction.
-
Solution: Systematically optimize the reaction conditions. Higher concentrations (0.5 M to 2.0 M) are often beneficial.[2] Polar aprotic solvents like DMF are commonly used, but polar protic solvents such as methanol, ethanol, or 2,2,2-trifluoroethanol (TFE) can also be effective, with TFE helping to stabilize charged intermediates.[1][2] In some cases, gentle heating or microwave irradiation can improve reaction rates and yields.[1]
-
-
Post-Ugi Cyclization Failure: For many thiadiazole syntheses, the Ugi reaction forms an intermediate that must then undergo a subsequent cyclization step. This cyclization may be the yield-limiting part of the process.
-
Solution: The cyclization to form the thiadiazole ring often requires a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). The choice and amount of this reagent are critical. Ensure the conditions for the cyclization step are optimized.
-
Issue 2: Formation of Multiple Products or Impurities
Q2: My TLC plate shows multiple spots after the reaction, and purification of the desired thiadiazole is difficult. What are the likely side products?
A2: The formation of multiple products is a common challenge in multi-component reactions.
-
Passerini Reaction Byproduct: If the amine is not sufficiently reactive, a three-component Passerini reaction between the aldehyde/ketone, carboxylic acid, and isocyanide can occur, leading to the formation of an α-acyloxy carboxamide.
-
Solution: Ensure the amine is added in the correct stoichiometry and is sufficiently nucleophilic. Pre-forming the imine can help to minimize this side reaction.
-
-
Polymerization of Isocyanide: The bifunctional nature of some isocyanides or the presence of impurities can lead to polymerization.[1]
-
Solution: Use high-purity isocyanide and carefully control the stoichiometry. Adding the isocyanide dropwise to the reaction mixture can sometimes help to minimize polymerization.
-
-
Incomplete Cyclization: The intermediate from the Ugi reaction may not fully cyclize to the thiadiazole, resulting in a mixture of the open-chain Ugi product and the final heterocyclic product.
-
Solution: Ensure sufficient reaction time and appropriate conditions (e.g., temperature, dehydrating agent) for the cyclization step. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Hydrolysis of Intermediates or Product: The presence of excess water can lead to the hydrolysis of the imine intermediate or other reactive species.
-
Solution: Use anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere.
-
Issue 3: Difficulty in Product Isolation and Purification
Q3: I am having trouble isolating and purifying my target thiadiazole derivative. What are some best practices?
A3: Product isolation and purification can be challenging due to the complex mixture of starting materials, products, and byproducts.
-
Work-up Procedure: A standard work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.[2] The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[2]
-
Purification Techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For complex mixtures or non-crystalline products, flash column chromatography on silica gel is often necessary. A range of solvent systems (e.g., hexane/ethyl acetate) may need to be screened to achieve good separation.
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Precipitation: In some cases, the product may precipitate directly from the reaction mixture upon completion. The precipitate can then be collected by filtration and washed.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Ugi reaction leading to a thiadiazole?
A1: The synthesis of thiadiazoles via the Ugi reaction is typically a two-step process. First, the standard Ugi four-component reaction occurs between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide intermediate. This is followed by a post-Ugi transformation, which is a cyclization step to form the thiadiazole ring. The specifics of the cyclization depend on the starting materials used, but it often involves the incorporation of a sulfur source (e.g., from a thioacid or thiosemicarbazide derivative) and dehydration.
Q2: Which solvents are best for the Ugi synthesis of thiadiazoles?
A2: The choice of solvent can significantly impact the reaction yield. Polar solvents are generally preferred. Methanol and ethanol are commonly used and have proven successful.[3] Polar aprotic solvents like dimethylformamide (DMF) are also a good choice.[2] For reactions that are sluggish, 2,2,2-trifluoroethanol (TFE) can be an excellent option as it can help to stabilize the charged intermediates in the reaction mechanism.[1]
Q3: What role does temperature play in the optimization of this reaction?
A3: Most Ugi reactions are exothermic and proceed readily at room temperature.[1] However, if the reaction is slow or the yield is low, gentle heating can be beneficial. In some cases, microwave irradiation has been used to accelerate the reaction and improve yields.[1] It is important to monitor the reaction, as excessive heat can lead to the decomposition of reactants or products.
Q4: Can I use a ketone instead of an aldehyde in the Ugi reaction for thiadiazole synthesis?
A4: Yes, ketones can be used in the Ugi reaction. However, they are generally less reactive than aldehydes due to steric hindrance. Reactions involving ketones may require longer reaction times, higher temperatures, or the pre-formation of the ketimine to achieve good yields.
Q5: How can I monitor the progress of my Ugi reaction for thiadiazole synthesis?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] This will allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time and identify the presence of any significant side products.
Data Presentation
Table 1: Effect of Solvent and Concentration on Ugi Reaction Yield
| Entry | Solvent | Concentration (M) | Yield (%) | Reference |
| 1 | Methanol | 0.4 | 49 | [4] |
| 2 | Methanol | 1.0 | 85 | [4] |
| 3 | DMF | 0.5 | ~70-80 (general) | [2] |
| 4 | Ethanol | Not specified | Good | [2] |
| 5 | 2,2,2-Trifluoroethanol (TFE) | Not specified | Improved yields | [1] |
Table 2: Optimization of a Post-Ugi Huisgen Reaction for 1,3,4-Oxadiazole Synthesis (Adaptable for Thiadiazoles)
| Entry | Acyl Chloride (equiv) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1.0 | 100 | 6 | 30 | [4] |
| 2 | 1.2 | 100 | 6 | 38 | [4] |
| 3 | 1.2 | 110 | 8 | 44 | [4] |
| 4 | 1.5 | 120 | 8 | 75 | [4] |
| 5 | 1.5 | 140 | 8 | Lower | [4] |
| 6 | 1.5 | 160 | 8 | Lower | [4] |
Experimental Protocols
General Protocol for the Ugi Synthesis of a Thiadiazole Derivative
This protocol provides a general framework. The specific starting materials, stoichiometry, and reaction conditions should be optimized for each target molecule.
Materials:
-
Aldehyde or Ketone (1.0 eq.)
-
Amine (1.0 eq.)
-
Carboxylic acid with appropriate functionality for cyclization (e.g., a thioacid) or a subsequent sulfur source.
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Isocyanide (1.0 eq.)
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Anhydrous solvent (e.g., Methanol, DMF, or TFE)
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Dehydrating agent for cyclization (if required, e.g., POCl₃, H₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the amine (1.0 eq.), the aldehyde or ketone (1.0 eq.), and the anhydrous solvent (to achieve a concentration of 0.5-1.0 M).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
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Add the carboxylic acid (1.0 eq.) to the reaction mixture.
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Add the isocyanide (1.0 eq.) dropwise to the stirring solution.
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Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
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For post-Ugi cyclization: Once the Ugi reaction is complete (as determined by monitoring), cool the reaction mixture in an ice bath. Slowly add the dehydrating agent (e.g., POCl₃ or concentrated H₂SO₄).
-
Allow the reaction to warm to room temperature and then heat to reflux as required to drive the cyclization. Monitor the formation of the thiadiazole by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
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Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of thiadiazoles via a Ugi four-component reaction followed by post-Ugi cyclization.
Caption: Troubleshooting logic for addressing low or no yield in Ugi-based thiadiazole synthesis.
References
Purification techniques for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Answering the user's request.## Technical Support Guide: Purification of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. As a key building block in the synthesis of novel agrochemicals and pharmaceuticals, obtaining this intermediate in high purity is critical for the success of subsequent research and development.[1]
This document provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling this compound-5-carboxylic acid for the first time.
Q1: What are the most common impurities I should expect after synthesizing this compound-5-carboxylic acid?
A1: The impurity profile depends heavily on the synthetic route. Common syntheses involve cyclization reactions, which can leave several types of impurities.[2][3] These may include:
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Unreacted Starting Materials: Such as thiosemicarbazides or related precursors used in the heterocycle formation.[3]
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Reagents: Residual cyclizing agents (e.g., phosphorus oxychloride, thionyl chloride) or acids/bases from the workup.[4][5]
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Side-Products: Isomers or products from incomplete cyclization or rearrangement.
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Degradation Products: The thiadiazole ring can be sensitive to harsh conditions (strong acid/base, high heat), leading to colored impurities.
Q2: What is the single most robust and generally applicable purification method for this compound?
A2: For most common impurity profiles (e.g., neutral or basic organic impurities), acid-base extraction is the most effective and robust initial purification technique.[6][7] This method specifically leverages the acidic nature of the carboxylic acid group to selectively isolate it from non-acidic contaminants.[8][9] It is highly efficient for removing neutral byproducts and unreacted starting materials that lack an acidic proton. For achieving the highest analytical purity, this is typically followed by recrystallization.
Q3: How should I properly store the purified this compound-5-carboxylic acid?
A3: The compound is a combustible solid.[10] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container. Keep it away from strong oxidizing agents and sources of ignition. Long-term stability is best maintained when protected from light and moisture.
Q4: What are the key physical properties I need to know for purification and characterization?
A4: Understanding the physical properties is crucial for selecting solvents and interpreting analytical data.
Table 1: Physical Properties of this compound-5-carboxylic acid
| Property | Value | Source |
| CAS Number | 18212-21-0 | [10] |
| Molecular Formula | C₄H₄N₂O₂S | [10] |
| Molecular Weight | 144.15 g/mol | [10] |
| Appearance | White to brown crystalline powder | [10][11] |
| Melting Point | 169-173 °C (decomposes) | [10] |
| Functional Group | Carboxylic Acid | [10] |
Section 2: Troubleshooting Guide
This section uses a problem-and-solution format to address specific issues you may encounter during the purification process.
Problem: My product "oils out" instead of crystallizing during recrystallization.
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Probable Cause 1: The boiling point of the solvent is higher than the melting point of your compound. When the solution cools, the compound melts before it can form a crystal lattice, separating as an immiscible liquid. This is less likely for this specific compound given its relatively high melting point but can occur if significant impurities are present, causing a large melting point depression.
-
Probable Cause 2: The solution is supersaturated with impurities. High concentrations of impurities can disrupt crystal lattice formation, preventing proper crystallization.
-
Solution Strategy:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (10-15% more) of the hot solvent to reduce the saturation level. Allow it to cool more slowly.[12]
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Change Solvent System: Select a solvent with a lower boiling point. Refer to Table 2 below for suggestions. A mixed-solvent system can also be effective. Dissolve the compound in a minimum of a "good" (high-solubility) solvent and then add a "poor" (low-solubility) solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
-
Induce Crystallization: If the solution remains clear after cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch to provide a nucleation site.[13]
-
Problem: After acid-base extraction and precipitation, my yield is extremely low.
-
Probable Cause 1: Incomplete precipitation. The pH of the aqueous solution was not lowered sufficiently to fully protonate the carboxylate salt back to the insoluble carboxylic acid.
-
Probable Cause 2: Product loss to the organic solvent. The sodium salt of your carboxylic acid may have some minor solubility in the organic layer, or the extraction was not performed enough times.
-
Solution Strategy:
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Verify pH: When acidifying the basic aqueous layer, use a pH meter or pH paper to ensure the pH is well below the pKa of the carboxylic acid (a target pH of 1-2 is recommended to ensure complete protonation).[7] After the initial precipitation, check the filtrate by adding another drop of concentrated acid; if more precipitate forms, continue acidifying.
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Perform Back-Extraction: Do not discard the organic layer from the initial extraction. Wash it one more time with a fresh portion of the basic aqueous solution to recover any dissolved product. Combine all aqueous layers before proceeding to acidification.
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Cool the Solution: The solubility of the carboxylic acid in water, though low, decreases at lower temperatures. Perform the precipitation in an ice bath to maximize the recovery of your solid product.[14]
-
Problem: My final product has a persistent yellow or brown color.
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Probable Cause: Presence of highly conjugated or polymeric impurities. These often arise from minor degradation of the thiadiazole ring during synthesis, especially if high temperatures were used. They are often present in very small quantities but are highly colored.
-
Solution Strategy:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[12]
-
Column Chromatography: If recrystallization and charcoal treatment fail, flash column chromatography is the next step. A silica gel column is appropriate. Because the compound is an acid, it may streak on the column. To prevent this, add a small amount of acetic acid (~0.5-1%) to the eluent (e.g., ethyl acetate/hexanes mixture).[13] This keeps the carboxylic acid protonated and reduces its interaction with the silica gel, resulting in better peak shape.
-
Problem: I am not getting any crystals to form after cooling my recrystallization solution.
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Probable Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.
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Probable Cause 2: The cooling process was too rapid. This can sometimes lead to a supersaturated, non-crystalline oil or glass.
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Probable Cause 3: The compound is exceptionally pure. Sometimes, very pure compounds are slow to crystallize because there are no impurity sites to initiate nucleation.
-
Solution Strategy:
-
Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool slowly again.[12]
-
Induce Nucleation: As mentioned previously, scratching the flask with a glass rod or adding a seed crystal are the most effective methods to initiate crystal growth in a reluctant solution.[13]
-
Cool Slowly and Patiently: Ensure the flask is cooling slowly. Place it on a surface that does not conduct heat well (like a block of wood or folded paper towels) and cover the top to prevent rapid evaporative cooling.[12] Allow it to stand at room temperature before moving it to an ice bath.
-
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common and effective purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as a first-pass purification to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound-5-carboxylic acid in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[9][14] Stopper the funnel, invert it, and vent frequently to release the CO₂ gas that evolves. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of the carboxylic acid will be in the top aqueous layer (if using a solvent less dense than water like ethyl acetate). Drain the bottom organic layer into a clean flask.
-
Repeat Extraction: Re-introduce the organic layer to the separatory funnel and repeat the extraction (Step 2 & 3) with a fresh portion of NaHCO₃ solution to ensure complete removal of the acid. The organic layer now contains neutral impurities and can be set aside.
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Combine & Wash: Combine all the aqueous extracts in a clean beaker or flask. To remove any dissolved neutral impurities, perform a "wash" by adding a small volume of the organic solvent (e.g., ethyl acetate), swirling, and discarding the organic layer.
-
Precipitation: Cool the combined aqueous solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (pH 1-2).[14] A white to off-white precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight. Confirm purity by measuring the melting point and running a TLC analysis.
Protocol 2: Purification by Recrystallization
This protocol is used to obtain highly pure, crystalline material, often after an initial acid-base extraction.
-
Solvent Selection: Choose an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. See Table 2 for suggestions.
-
Dissolution: Place the carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a steam bath or hot plate) with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum.
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Comments |
| Ethanol/Water | 78-100 | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then re-heat to clarify. |
| Isopropanol | 82 | A common choice for carboxylic acids. |
| Toluene | 111 | Suitable for less polar impurities. |
| Acetic Acid | 118 | Can be effective, but residual solvent is harder to remove. |
Section 4: Visualization of Workflows
Visual guides can help in selecting the appropriate purification strategy and understanding the process flow.
Caption: Decision tree for selecting a purification method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-甲基-1,2,3-噻二唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. 4-メチル-1,2,3-チアジアゾール-5-カルボン酸 | this compound-5-carboxylic Acid | 18212-21-0 | 東京化成工業株式会社 [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Resolving peak overlap in 1H NMR spectra of substituted thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap in 1H NMR spectra of substituted thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals in the 1H NMR spectrum of my substituted thiadiazole overlap?
A1: Peak overlap in the 1H NMR spectra of substituted thiadiazoles is a common issue arising from the structural nature of these heterocyclic compounds. Protons on or near the thiadiazole ring, as well as those on substituent groups, can have very similar electronic environments, leading to close chemical shifts. This is particularly prevalent when the substituents themselves contain multiple protons in similar environments, such as alkyl chains or aromatic rings.
Q2: What is the simplest first step to try and resolve overlapping signals?
A2: The most straightforward initial approach is to change the deuterated solvent.[1] Different solvents can induce changes in the chemical shifts of protons due to variations in solvent polarity, magnetic anisotropy, and specific solute-solvent interactions.[2][3][4] Aromatic solvents like benzene-d6 or pyridine-d5 are particularly effective at inducing significant shifts, an effect known as the Aromatic Solvent-Induced Shift (ASIS), which can often resolve overlapping signals.[5]
Q3: My signals are still overlapped after changing the solvent. What should I try next?
A3: If changing the solvent is insufficient, you can consider using a lanthanide shift reagent (LSR).[6][7] These paramagnetic complexes can induce large changes in the chemical shifts of protons near a coordinating functional group on your molecule.[7] Alternatively, variable temperature (VT) NMR can be employed.[8][9] Changing the temperature can alter the conformation of the molecule or the rate of chemical exchange processes, leading to changes in chemical shifts that may resolve overlap.[8][9] For more complex cases, 2D NMR techniques are highly effective.[10][11][12]
Q4: When is it appropriate to use 2D NMR spectroscopy?
A4: 2D NMR should be considered when simpler methods fail to provide the necessary resolution.[10][12] Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are powerful tools for resolving overlap by spreading the signals into a second dimension.[10][11] These experiments reveal proton-proton coupling networks, allowing for the assignment of individual signals even when they are severely overlapped in the 1D spectrum.[13]
Troubleshooting Guides
Issue: Overlapping signals in the aromatic or aliphatic region of the 1H NMR spectrum.
Symptoms:
-
A broad, unresolved multiplet where individual peaks cannot be distinguished.
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Fewer signals are observed than expected for the number of protons in a particular region.
-
Inaccurate integration of signals.
Troubleshooting Workflow:
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Interpretation of Complex Mass Spectra of 1,2,3-Thiadiazole Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectra of 1,2,3-thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most characteristic fragmentation pathway for 1,2,3-thiadiazoles in mass spectrometry?
A1: The most distinct fragmentation pathway for 1,2,3-thiadiazole derivatives is the elimination of a neutral nitrogen molecule (N₂) from the molecular ion.[1][2] This process is a primary fragmentation step and serves as a key diagnostic feature for identifying the 1,2,3-thiadiazole ring system.[3] The resulting [M-N₂]⁺ or [M+H-N₂]⁺ ion is often a prominent peak in the spectrum and can undergo further fragmentation depending on the substituents.[4][5]
Q2: My mass spectrum is very complex. How do I begin to interpret it?
A2: A systematic approach is crucial for interpreting complex spectra.
-
Identify the Molecular Ion: First, locate the molecular ion peak ([M]⁺˙ or [M+H]⁺). If it's absent, consider softer ionization techniques.[6][7]
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Look for Characteristic Losses: For 1,2,3-thiadiazoles, the primary indicator is the loss of 28 Da, corresponding to N₂.[1][2] Also, look for losses of small, stable neutral molecules from the substituents.
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Analyze Major Fragment Ions: Identify the most abundant peaks (including the base peak) and propose logical structures. The fragmentation of substituents often follows standard fragmentation rules.[7][8]
-
Use Tandem MS (MS/MS): Isolate a specific ion of interest (like the molecular ion or the [M+H-N₂]⁺ ion) and fragment it further. This helps establish fragmentation pathways and confirm structural assignments.[2][4]
-
Consider Isomeric Rearrangements: Be aware that rearrangements can occur in the gas phase. For example, some 1,2,3-triazoles can rearrange to 1,2,3-thiadiazoles under certain conditions, showing a characteristic N₂ loss.[4][9]
Q3: I see an unexpected [M+H-N₂]⁺ ion for my compound, which I believed to be a 1,2,3-triazole. What could be happening?
A3: The observation of a significant [M+H-N₂]⁺ peak, typically characteristic of 1,2,3-thiadiazoles, in the mass spectrum of a supposed 1,2,3-triazole suggests a gas-phase rearrangement.[4] Under certain electrospray ionization (ESI-MS/MS) conditions, protonated 1,2,3-triazoles can isomerize into the corresponding 1,2,3-thiadiazole structure, which then readily loses N₂.[4][9] This phenomenon has been demonstrated for various 4,5-functionalized derivatives and can be confirmed by performing MS³ experiments on the [M+H-N₂]⁺ ion and comparing the resulting fragments to those from an authentic 1,2,3-thiadiazole standard.[4]
Q4: How can I distinguish between isomeric 4,5-disubstituted 1,2,3-thiadiazoles and 1,2,3-triazoles using MS/MS?
A4: Differentiating these isomers is a common challenge that can be addressed effectively with tandem mass spectrometry, particularly in positive ion mode ((+)ESI-MS/MS).
-
1,2,3-Thiadiazoles: The dominant fragmentation pathway for protonated derivatives is the loss of N₂ to form a prominent [M+H-N₂]⁺ ion.[3]
-
1,2,3-Triazoles: These isomers do not typically lose N₂ directly.[4] Their fragmentation is often initiated by cleavage within the substituent groups, such as the sulfonamide moiety, or loss of an amine group.[4] The presence of fragment ions corresponding to the intact triazole ring is a key indicator.
While 1,2,3-triazoles can rearrange to show a loss of N₂, the overall fragmentation pattern and the relative abundances of other fragment ions will differ significantly from a true 1,2,3-thiadiazole.[9][10]
Q5: The fragmentation pattern changes significantly between positive and negative ion modes. Why?
A5: The fragmentation pathway is dictated by the location of the charge on the ion.
-
Positive Ion Mode ((+)ESI): Protonation often occurs on a nitrogen atom of the heterocyclic ring or a basic functional group. The subsequent fragmentation is driven by the elimination of neutral molecules (like N₂) from the charged core.[3][4] This mode is highly informative for the heterocyclic structure.
-
Negative Ion Mode ((−)ESI): Deprotonation typically occurs at an acidic site, such as a sulfonamide N-H. If the charge is retained primarily on a substituent (e.g., a sulfonylaryl group), fragmentation will be dominated by that part of the molecule, providing little information about the 1,2,3-thiadiazole ring itself.[4] However, for derivatives with alkylsulfonyl groups, negative mode can be more informative for the core structure.[4]
Q6: I am not observing the molecular ion peak. What are the possible reasons and solutions?
A6: The absence of a molecular ion peak can occur for several reasons:
-
High Ionization Energy (EI): Electron impact (EI) can be a high-energy technique, causing the molecular ion to be unstable and fragment completely before detection.[7][11]
-
Compound Instability: The 1,2,3-thiadiazole ring itself can be thermally or photochemically labile, decomposing upon heating in the ion source.[12]
-
Inefficient Ionization: The compound may not ionize efficiently under the chosen conditions.[13]
Troubleshooting Steps:
-
Switch to a "Softer" Ionization Technique: Use methods like Electrospray Ionization (ESI) or Chemical Ionization (CI), which impart less energy to the molecule and are more likely to produce an intact molecular ion or a protonated molecule ([M+H]⁺).[6][7]
-
Optimize Source Conditions: Lower the ion source temperature to minimize thermal degradation.[14]
-
Check Sample Purity: Ensure the sample is pure, as impurities can interfere with ionization.[13]
Troubleshooting Guides and Data
Guide 1: Systematic Workflow for Spectrum Interpretation
The following workflow provides a logical sequence for analyzing a complex mass spectrum of a potential 1,2,3-thiadiazole derivative.
Caption: Workflow for systematic mass spectrum interpretation.
Guide 2: Key Fragmentation Pathways and Common Ions
The primary fragmentation of the 1,2,3-thiadiazole ring is initiated by the expulsion of N₂. The substituents on the ring dictate the subsequent fragmentation of the resulting ion.
Caption: General fragmentation scheme for 1,2,3-thiadiazoles.
Table 1: Common Fragment Ions in (+)ESI-MS/MS of 4-Aryl-5-amino-1,2,3-thiadiazoles
| Precursor Ion | Fragment Ion | Neutral Loss | Interpretation | Reference(s) |
| [M+H]⁺ | [M+H-N₂]⁺ | N₂ | Characteristic loss from the 1,2,3-thiadiazole ring. | [3][4] |
| [M+H]⁺ | [M+H-ArSO₂]⁺ | ArSO₂ | Cleavage of the sulfonamide bond. | [4] |
| [M+H-N₂]⁺ | [M+H-N₂-SO₂]⁺ | SO₂ | Loss of sulfur dioxide from the intermediate. | [3] |
| [M+H-N₂]⁺ | [M+H-N₂-Amine]⁺ | Amine | Loss of the amino substituent at the 5-position. | [4] |
| [M+H]⁺ | [ArSO₂H₂]⁺ | M-ArSO₂H | Cleavage of the sulfonamide bond with charge on the aryl sulfonyl fragment. | [4] |
Experimental Protocols
Protocol 1: ESI-MS and MS/MS Analysis
This protocol is a general guideline for analyzing 1,2,3-thiadiazole derivatives using Electrospray Ionization Mass Spectrometry.
-
Sample Preparation:
-
Dissolve 1-2 mg of the purified 1,2,3-thiadiazole derivative in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
Prepare a dilute solution for infusion by taking 10-20 µL of the stock solution and diluting it into 1 mL of the mobile phase (typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode). The final concentration should be in the low µg/mL to ng/mL range.[2][4]
-
-
Instrumentation and Settings (General):
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes to get comprehensive data.[4]
-
Mass Analyzer: Any suitable analyzer such as a Quadrupole, Time-of-Flight (TOF), Ion Trap, or Orbitrap can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.[2]
-
Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.0–4.5 kV (positive), -2.5 to -4.0 kV (negative).
-
Source Temperature: 100–150 °C.
-
Desolvation Gas (N₂) Flow: 6–10 L/min.
-
Desolvation Temperature: 250–400 °C.
-
Note: These parameters must be optimized for the specific instrument and compound.
-
-
-
Data Acquisition:
-
Full Scan (MS¹): Acquire a full scan spectrum over a relevant m/z range (e.g., 50-1000 Da) to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon).
-
Vary the collision energy (e.g., in steps from 10-40 eV) to generate a comprehensive fragmentation pattern.[4]
-
Acquire the product ion spectrum to identify key fragments.
-
-
Protocol 2: Electron Impact (EI-MS) Analysis
This protocol is suitable for volatile and thermally stable 1,2,3-thiadiazole derivatives.
-
Sample Preparation:
-
Ensure the sample is pure and dry.
-
For analysis via a direct insertion probe, place a small amount of the solid or liquid sample into a capillary tube.
-
For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrumentation and Settings (General):
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: Standard 70 eV to produce reproducible spectra for library comparison.[11]
-
Source Temperature: 150–250 °C (use the lowest temperature that allows for sufficient volatilization to prevent thermal decomposition).
-
Inlet System: Gas Chromatography (GC) for volatile compounds or a Direct Insertion Probe for less volatile solids.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range.
-
Identify the molecular ion (M⁺˙), which will be a radical cation. Note that it may be weak or absent for some derivatives.[1]
-
Analyze the fragmentation pattern, paying close attention to the loss of N₂ (28 Da) and other characteristic fragments.[15]
-
References
- 1. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmi-inc.com [gmi-inc.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. download.e-bookshelf.de [download.e-bookshelf.de]
- 13. rsc.org [rsc.org]
- 14. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Lability: A Technical Support Guide to Preventing Thermal Degradation of 4-Methyl-1,2,3-thiadiazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Methyl-1,2,3-thiadiazole. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your molecules throughout your experimental workflows. The 1,2,3-thiadiazole ring system, while a valuable scaffold in medicinal chemistry and materials science, is known for its potential thermal instability. This guide is designed to provide you with a comprehensive understanding of the degradation pathways of this compound and to offer practical, field-proven strategies to mitigate these challenges. Our goal is to empower you with the knowledge to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experiments?
A1: The primary degradation pathway for this compound, and 1,2,3-thiadiazoles in general, is thermally induced extrusion of molecular nitrogen (N₂). This is a thermodynamically favorable process that leads to the formation of highly reactive and unstable intermediates.[1][2]
Q2: At what temperature does this compound begin to decompose?
Q3: What are the decomposition products of this compound?
A3: The initial thermal decomposition by nitrogen extrusion forms a highly strained three-membered ring intermediate called a thiirene. This unstable species rapidly rearranges to a more stable thioketene.[1] These reactive intermediates can then undergo various subsequent reactions, such as dimerization or reactions with other molecules in the system, leading to a complex mixture of byproducts.
Q4: Can other factors besides heat cause degradation?
A4: Yes. In addition to thermal stress, 1,2,3-thiadiazoles can be susceptible to photochemical decomposition upon exposure to UV radiation.[1] Furthermore, some aryl-substituted 1,2,3-thiadiazoles have been shown to decompose under mild basic conditions.[3] Therefore, it is essential to consider the entire experimental environment, including light exposure and pH.
Troubleshooting Guides
This section provides detailed troubleshooting for common experimental scenarios where the thermal degradation of this compound is a significant concern.
Issue 1: Low Yields and Multiple Byproducts in Synthesis
Symptoms:
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Significantly lower than expected yield of this compound.
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Complex reaction mixture observed by TLC or LC-MS, with multiple unidentified spots or peaks.
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Evidence of gas evolution (N₂) during the reaction or workup.
Causality Analysis: The Hurd-Mori reaction, a common method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride, can be exothermic and is often the stage where thermal degradation occurs.[4] Excessive local heating during reagent addition or prolonged reaction times at elevated temperatures can promote the nitrogen extrusion pathway.
Mitigation Strategies & Protocols:
1. Strict Temperature Control During Synthesis:
-
Rationale: Maintaining a low and consistent temperature minimizes the energy available for the N₂ extrusion reaction.
-
Protocol:
-
Conduct the reaction in a flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the reaction vessel to 0 °C or below using an ice-salt bath before the dropwise addition of thionyl chloride.
-
Add the thionyl chloride slowly over an extended period to dissipate the heat of reaction effectively.
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After the addition is complete, allow the reaction to warm slowly to room temperature and monitor its progress by TLC. Avoid unnecessary heating or prolonged refluxing unless required by a validated protocol for your specific substrate.
-
2. Optimization of Reaction Time:
-
Rationale: Minimizing the time the product is exposed to potentially harsh reaction conditions reduces the likelihood of degradation.
-
Protocol:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the starting material is consumed, proceed with the workup immediately.
-
Avoid leaving the reaction to stir for extended periods (e.g., overnight) without evidence that it is necessary.
-
3. Careful Workup Procedure:
-
Rationale: The workup procedure can introduce thermal stress or basic conditions that may degrade the product.
-
Protocol:
-
Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice or into ice-cold water to dissipate any residual heat.
-
If a basic wash is necessary to remove acidic impurities, use a mild, cold base solution (e.g., saturated sodium bicarbonate) and minimize the contact time.[3]
-
Perform extractions quickly and efficiently.
-
Issue 2: Product Degradation During Purification
Symptoms:
-
Streaking or decomposition of the product on a TLC plate.
-
Loss of material during column chromatography, with colored bands appearing on the column.
-
Changes in the appearance (e.g., color change, oiling out) of the purified product upon solvent removal.
Causality Analysis: Standard purification techniques like distillation and column chromatography can expose the compound to elevated temperatures for extended periods, leading to thermal degradation.
Mitigation Strategies & Protocols:
1. Avoiding High-Temperature Purification Methods:
-
Rationale: Direct heating during purification is a primary driver of degradation.
-
Recommendation: Avoid distillation if possible. If distillation is necessary, use a high-vacuum setup to lower the boiling point and minimize thermal stress.[5]
2. Optimized Column Chromatography:
-
Rationale: Minimizing the time the compound spends on the stationary phase and avoiding heat generation from the solvent-silica interaction can prevent degradation.
-
Protocol:
-
Use a wider diameter column to allow for faster elution.
-
Choose a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4 to ensure efficient elution.
-
Consider using a flash chromatography system to expedite the purification process.
-
Avoid leaving the compound on the column for an extended period.
-
3. Recrystallization at Low Temperatures:
-
Rationale: Recrystallization is a gentler purification method that relies on solubility differences rather than high heat.
-
Protocol:
-
Select a solvent or solvent system in which this compound has high solubility at room temperature or slightly above and low solubility at low temperatures (e.g., 0 °C or in a freezer).
-
Dissolve the crude product in a minimal amount of the warm solvent.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.[6]
-
Data Summary and Visualization
To aid in your experimental design, the following table summarizes key parameters and recommendations for handling this compound.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain at or below room temperature whenever possible. Use cooling baths for exothermic steps. | To minimize the energy input that can initiate thermal decomposition. |
| Purification Method | Prioritize recrystallization or flash column chromatography over distillation. | To avoid prolonged exposure to high temperatures. |
| pH during Workup | Use mild, cold basic solutions (e.g., sat. NaHCO₃) and minimize contact time. | To prevent potential base-catalyzed degradation.[3] |
| Light Exposure | Protect from direct light, especially UV sources. Use amber vials for storage. | To prevent photochemical decomposition.[1] |
| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). | To minimize thermal, photochemical, and oxidative degradation over time. |
Visualizing the Degradation Pathway
The following diagram illustrates the primary thermal degradation pathway of the 1,2,3-thiadiazole ring.
Caption: Thermal decomposition of the 1,2,3-thiadiazole ring.
Workflow for Minimizing Degradation
This workflow outlines the key steps to consider throughout your experiment to ensure the stability of this compound.
Caption: Recommended workflow to prevent degradation.
Analytical Monitoring of Degradation
To ensure the integrity of your this compound, it is crucial to employ appropriate analytical techniques to monitor for potential degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your compound and detecting the presence of degradation products. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides not only separation of components but also mass information, which can be invaluable in identifying potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of your compound and to detect the presence of impurities. The appearance of unexpected signals may suggest degradation.
By implementing these preventative measures and utilizing appropriate analytical monitoring, you can confidently navigate the experimental challenges associated with the thermal lability of this compound and ensure the integrity of your valuable research.
References
- 1. Alkyl substituent-dependent systematic change in cold crystallization of azo molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Alkyl substituent-dependent systematic change in cold crystallization of azo molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4323431A - Purification of compounds having high melting point - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Poor Solubility of Thiadiazole Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with thiadiazole derivatives during biological assays.
Troubleshooting Guide
Poor solubility of thiadiazole derivatives can significantly impact the accuracy and reproducibility of biological assay results. This guide provides a stepwise approach to address these challenges.
Question: My thiadiazole derivative is poorly soluble in aqueous buffers for my biological assay. What should I do?
Answer:
Start with a systematic approach to identify a suitable solvent system. The following workflow outlines the recommended steps:
Caption: Troubleshooting workflow for solubilizing thiadiazole derivatives.
Experimental Protocol: Initial Solubility Assessment
-
Preparation of Stock Solution:
-
Accurately weigh 1-5 mg of the thiadiazole derivative.
-
Add a small volume of 100% dimethyl sulfoxide (DMSO) to the compound.
-
Vortex thoroughly for 1-2 minutes.
-
If the compound does not dissolve, gently warm the solution in a 37°C water bath and continue vortexing.[1]
-
Once dissolved, add more DMSO to reach a final stock concentration (e.g., 10 mM, 50 mM).
-
-
Serial Dilution in Aqueous Buffer:
-
Perform serial dilutions of the DMSO stock solution into your final aqueous assay buffer (e.g., PBS, cell culture media).
-
Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visually inspect each dilution for any signs of precipitation.
-
If precipitation occurs, that concentration exceeds the compound's solubility limit in the assay buffer.
-
Question: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What are my options?
Answer:
Precipitation upon dilution is a common issue. Here are several strategies to overcome this, ranging from simple to more complex:
1. Co-Solvent Systems:
Adding a co-solvent to your aqueous buffer can increase the solubility of your compound.
-
Recommended Co-solvents: Ethanol, polyethylene glycol (PEG), or propylene glycol.
-
Protocol: Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1-5%) before adding your DMSO stock solution. Always test the tolerance of your biological system to the co-solvent.
2. pH Adjustment:
The solubility of ionizable compounds can be highly dependent on pH.
-
Protocol:
-
Determine the pKa of your thiadiazole derivative.
-
If the compound is acidic, increasing the pH of the buffer can enhance solubility.
-
If the compound is basic, decreasing the pH can improve solubility.[2]
-
Prepare buffers at different pH values and test the solubility of your compound. Ensure the chosen pH is compatible with your assay.
-
3. Use of Excipients:
Excipients can be used to formulate your compound and improve its apparent solubility.
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Tween® 80, Cremophor® EL | Form micelles that encapsulate the hydrophobic compound. |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | Form inclusion complexes with the compound, increasing its solubility. |
Protocol: Prepare your assay buffer containing the excipient at a suitable concentration before adding your compound stock.
Question: I've tried different solvents and formulations, but my thiadiazole derivative remains poorly soluble. What are the next steps?
Answer:
If standard formulation approaches fail, more advanced strategies may be necessary, often involving chemical modification of the compound.
1. Salt Formation:
For compounds with acidic or basic functional groups, converting them into a salt form can dramatically increase aqueous solubility.[2][3]
-
Procedure: This typically involves reacting the compound with a suitable acid or base to form the corresponding salt. This is a synthetic chemistry step that should be performed before the biological assay.
2. Prodrug Approach:
A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.
-
Strategy: A common approach is to add a polar, ionizable promoiety to the parent molecule to enhance solubility.[4] This is a significant medicinal chemistry effort and is typically considered during the lead optimization phase of drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
A1: The maximum tolerated DMSO concentration varies between cell lines and assay types. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity and off-target effects. It is always recommended to run a vehicle control (assay buffer with the same final DMSO concentration) to assess the impact of the solvent on your assay.
Q2: How can I determine the solubility of my compound in the assay medium?
A2: You can estimate the kinetic solubility by making serial dilutions of your DMSO stock in the assay medium and identifying the concentration at which precipitation first occurs.[1] This can be done by visual inspection or by measuring turbidity using a spectrophotometer (at a wavelength around 600 nm).[1]
Q3: Can the sulfur atom in the thiadiazole ring contribute to solubility?
A3: Yes, the sulfur atom in the thiadiazole ring can contribute to the lipophilicity of the molecule, which can influence its solubility.[4][5] The overall solubility, however, is a complex interplay of the entire molecular structure, including other functional groups.
Q4: Are there any computational tools to predict the solubility of my thiadiazole derivatives?
A4: Yes, various in silico tools and models can predict aqueous solubility based on the chemical structure of a compound. These predictions can be a useful starting point but should always be confirmed experimentally. The General Solubility Equation (GSE) is a fundamental concept that relates solubility to melting point and lipophilicity (logP).[3]
Signaling Pathway Context
Thiadiazole derivatives are investigated for their potential to modulate various signaling pathways implicated in diseases like cancer. For instance, some derivatives have been shown to inhibit kinases involved in cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.
Caption: Generic kinase signaling pathway targeted by a thiadiazole inhibitor.
Quantitative Data Summary
The following table summarizes reported biological activity data for some thiadiazole derivatives. Note that the original publications should be consulted for detailed experimental conditions.
| Compound ID | Assay Type | Target/Cell Line | IC50 / EC50 | Reported Solubility |
| BDM 71,339 | Not Specified | Not Specified | 0.072 µM (EC50) | 9.9 µg/mL |
| Compound 39a | Not Specified | U937 cell lines | 11 µM (IC50) | Not Reported |
| Compound 39a | Not Specified | EJ-1 Cancer cell lines | 8.5 µM (IC50) | Not Reported |
| Compound 20b | VEGFR-2 Inhibition | VEGFR-2 | 0.024 ± 0.004 µg/mL | Not Reported |
| Compound 20b | Cytotoxicity | MCF-7 | 0.05 µM (IC50) | Not Reported |
| Compound 20b | Cytotoxicity | HepG2 | 0.14 µM (IC50) | Not Reported |
| Compound 26 | Cytotoxicity | Not Specified | 39.42 and 42.31 µg/mL (IC50) | Not Reported |
| Compound 27 | Cytotoxicity | Not Specified | 29.72 and 31.31 µg/mL (IC50) | Not Reported |
| Compound 7 | Cytotoxicity | MDA-MB-231 | 5.69 µM (IC50) | Not Reported |
| Compound 7 | VEGFR-2 Inhibition | VEGFR-2 | 0.083 µM (IC50) | Not Reported |
| Compound 11a | Cytotoxicity | MCF-7 | 9.49 µM (IC50) | Not Reported |
| Compound 11a | Cytotoxicity | HepG-2 | 12.89 µM (IC50) | Not Reported |
| Compound 11a | VEGFR-2 Inhibition | VEGFR-2 | 0.055 µM (IC50) | Not Reported |
| Compound 3 | Cytotoxicity | A549 cell line | 21.00±1.15 µg/mL (IC50) | Not Reported |
| Compound 4 | Cytotoxicity | C6 cell line | 18.50±4.95 µg/mL (IC50) | Not Reported |
| Compound 3b | Platelet Aggregation Inhibition | ADP-induced | 39 ± 11 µM (IC50) | Not Reported |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy in Antifungal Screening Assays
As a Senior Application Scientist, I've designed this technical support center to provide in-depth, field-proven insights into troubleshooting low efficacy in antifungal screening assays. This guide is structured to move from general issues to specific, complex problems, ensuring you can quickly diagnose and resolve challenges in your research.
Part 1: Initial Diagnosis - A Troubleshooting Flowchart
Before diving into specific issues, this flowchart provides a high-level overview of the diagnostic process when you observe low or no antifungal activity.
Caption: High-level troubleshooting workflow.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face.
Q1: My positive control antifungal shows no activity. What's the first thing I should check?
A1: The first step is to verify the integrity of your positive control. Antifungal agents, especially in solution, can degrade over time. Ensure it has been stored correctly (temperature, light exposure) and is within its expiration date. If using a stock solution, prepare a fresh dilution. If the problem persists, consider testing a new lot of the antifungal. For disk diffusion assays, ensure the disks have been stored in a dry environment to prevent degradation of the impregnated agent[1][2].
Q2: I'm seeing inconsistent results between experiments. What is the most likely cause?
A2: The most common cause of inter-assay variability is inconsistent inoculum preparation.[3][4] The density, growth phase, and viability of the fungal inoculum are critical parameters that must be standardized.[5][6][7] Even minor variations can significantly alter the Minimum Inhibitory Concentration (MIC) values.[3][8] It is crucial to follow a standardized protocol for inoculum preparation, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]
Q3: Can the solvent used to dissolve my test compound affect the assay outcome?
A3: Absolutely. Solvents like DMSO can have intrinsic antifungal activity at higher concentrations or may inhibit fungal growth, confounding your results. It is essential to run a vehicle control, which consists of the fungal inoculum and the highest concentration of the solvent used in the assay, but without the test compound. This will help you determine if the solvent itself is contributing to any observed growth inhibition.[3]
Part 3: In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based guides for specific experimental problems.
Guide 1: Inoculum-Related Issues
Q: I'm observing slower-than-expected growth in my control wells, or no growth at all. What could be wrong with my inoculum?
A: This issue points to problems with inoculum viability or density.
-
Potential Cause 1: Incorrect Inoculum Density. A low inoculum density will result in a longer lag phase and slower growth, potentially leading to the misinterpretation of results. Conversely, an overly dense inoculum can overwhelm the antifungal agent, leading to falsely high MIC values.[3][5][6][7][8]
-
Solution: Standardize your inoculum according to established protocols. For yeasts, this typically involves adjusting the turbidity of a cell suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[12] For filamentous fungi, conidia should be counted using a hemocytometer to achieve a target concentration.[10][13][14]
-
-
Potential Cause 2: Poor Fungal Viability. The fungal culture may be old or stressed, leading to reduced viability.
-
Solution: Always use fresh, actively growing cultures to prepare your inoculum. Subculture your fungal strain from a frozen stock onto fresh agar and incubate until mature (e.g., 24 hours for Candida albicans, 3-5 days for Aspergillus fumigatus).[13]
-
Protocol: Standardized Inoculum Preparation for Yeasts (adapted from CLSI M27) [11]
-
From a fresh (24-hour) culture plate, select several distinct colonies using a sterile loop.
-
Transfer the colonies to a tube containing sterile saline (0.85%).
-
Vortex the tube for 15 seconds to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. Use a spectrophotometer at 530 nm for greater accuracy.
-
This stock suspension (approx. 1-5 x 10^6 CFU/mL) is then further diluted in the assay medium to achieve the final desired inoculum concentration.
Guide 2: Issues with the Test Compound
Q: My novel compound, which showed promise in a primary screen, is now showing no activity. What should I investigate?
A: This often points to issues with the compound's physical or chemical properties within the assay medium.
-
Potential Cause 1: Poor Solubility. Many organic compounds, especially those derived from natural products, have low solubility in aqueous media like RPMI 1640.[15][16] If the compound precipitates out of solution, its effective concentration is significantly reduced.
-
Solution: Visually inspect your assay plates for any signs of precipitation. You may need to use a co-solvent (like DMSO) at a low, non-inhibitory concentration. It's also beneficial to determine the compound's critical micelle concentration (CMC) to understand its solubility limits.
-
-
Potential Cause 2: Compound Instability. The compound may be unstable at the incubation temperature or pH of the assay medium, or it may be degraded by fungal enzymes.
-
Solution: Assess the stability of your compound under assay conditions. This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity using methods like HPLC.
-
-
Potential Cause 3: Binding to Assay Components. The compound may bind to plasticware or components of the culture medium, reducing its bioavailable concentration.
-
Solution: Consider using low-binding plates. To test for medium interactions, you can pre-incubate the compound in the medium, centrifuge to remove any fungal cells, and then test the supernatant for remaining antifungal activity.
-
Guide 3: Assay Condition Optimization
Q: I'm seeing trailing growth in my broth microdilution assay, making the MIC endpoint difficult to determine. How can I resolve this?
A: Trailing, the persistent, low-level growth of a fungus across a range of antifungal concentrations, is a common issue, particularly with azole antifungals.[16]
-
Potential Cause 1: Suboptimal Reading Time. Reading the plates too early may not allow for sufficient growth inhibition, while reading them too late can lead to the overgrowth of partially inhibited cells.
-
Potential Cause 2: Incorrect Endpoint Reading. For fungistatic drugs like fluconazole, the endpoint is not complete growth inhibition but rather a significant reduction in growth compared to the control.
-
Potential Cause 3: Medium Composition. The composition of the medium can influence trailing.
Table 1: Key Assay Parameters based on CLSI/EUCAST Guidelines
| Parameter | Yeast (e.g., Candida albicans) | Molds (e.g., Aspergillus fumigatus) | Reference |
| Medium | RPMI 1640 with L-glutamine, buffered with MOPS to pH 7.0 | RPMI 1640 with L-glutamine, buffered with MOPS to pH 7.0; 2% glucose supplement for EUCAST | [9][10] |
| Inoculum Size | 0.5-2.5 x 10^3 CFU/mL (final) | 0.4-5 x 10^4 CFU/mL (final) | [9][10] |
| Incubation Temp. | 35°C | 35°C | [3][10] |
| Incubation Time | 24 hours | 48 hours | [9][10] |
| MIC Endpoint (Azoles) | Prominent (≥50%) reduction in turbidity | Complete inhibition of growth | [10][11] |
Guide 4: Suspected Fungal Resistance
Q: My assay is well-controlled, but a specific fungal isolate consistently shows no susceptibility to a particular class of antifungals. Could this be resistance?
A: Yes, if other factors have been ruled out, you may be observing antifungal resistance. Resistance can be intrinsic (a natural property of the species) or acquired through mechanisms like mutations or gene upregulation.[18][19][20]
-
Mechanism 1: Alteration of the Drug Target. Mutations in the gene encoding the drug target (e.g., ERG11 for azoles) can reduce the binding affinity of the antifungal agent.[18][20][21][22][23]
-
Mechanism 2: Overexpression of the Drug Target. The fungus may produce more of the target enzyme, requiring a higher concentration of the drug to achieve inhibition.[19][22]
-
Mechanism 3: Drug Efflux. The fungal cell can actively pump the drug out using efflux pumps, preventing it from reaching its intracellular target.[18][22]
-
Mechanism 4: Biofilm Formation. Fungi growing in a biofilm are notoriously more resistant to antifungal agents than their planktonic counterparts.
Diagnostic Workflow for Suspected Resistance
Caption: Workflow for investigating potential antifungal resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. journals.asm.org [journals.asm.org]
- 18. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. Antifungals: Mechanism of Action and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Prevalence and Therapeutic Challenges of Fungal Drug Resistance: Role for Plants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating 1,2,3-Thiadiazole and 1,2,3-Triazole Isomers via MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tandem mass spectrometry (MS/MS) to differentiate between 1,2,3-thiadiazole and 1,2,3-triazole isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate between 1,2,3-thiadiazole and 1,2,3-triazole isomers using mass spectrometry?
A1: 1,2,3-Thiadiazole and 1,2,3-triazole isomers possess the same molecular formula and therefore the same exact mass. This makes them indistinguishable by a single stage of mass analysis. While tandem mass spectrometry (MS/MS) can induce fragmentation to probe the molecular structure, the resulting fragmentation patterns can be very similar, presenting a significant analytical challenge.[1][2] Furthermore, gas-phase rearrangements of 1,2,3-triazoles into 1,2,3-thiadiazoles can occur under certain MS/MS conditions, further complicating spectral interpretation.[3]
Q2: What are the characteristic fragmentation patterns that can be used to distinguish between these isomers?
A2: While fragmentation patterns can be substituent-dependent, some general trends have been observed:
-
1,2,3-Thiadiazoles: A characteristic fragmentation pathway for many 1,2,3-thiadiazoles is the neutral loss of a nitrogen molecule (N₂).[4][5] This is often a primary fragmentation event.
-
1,2,3-Triazoles: The fragmentation of the 1,2,3-triazole ring is highly dependent on the nature and position of its substituents.[6] Common fragmentation pathways involve the loss of HCN or RCN (where R is a substituent).[6] Under certain conditions, a rearrangement leading to the loss of N₂ can be observed, mimicking the behavior of 1,2,3-thiadiazoles.[3]
It is crucial to analyze the full fragmentation spectrum, including lower abundance fragment ions, as these can provide diagnostic clues for differentiation.
Q3: Can the ionization mode (positive vs. negative) influence the ability to differentiate these isomers?
A3: Yes, the ionization mode can significantly impact the fragmentation pathways and the ability to distinguish between isomers. For certain substituted 1,2,3-thiadiazoles and 1,2,3-triazoles, negative electrospray ionization ((-)ESI-MS/MS) has been shown to be more informative than positive mode.[3] It is recommended to acquire data in both positive and negative ion modes to maximize the structural information obtained.
Q4: Are there any software tools or databases that can aid in the interpretation of the mass spectra?
A4: While there isn't a specific, universally acclaimed tool solely for differentiating these two isomers, general mass spectrometry software with features for spectral comparison and library searching can be beneficial. Databases like NIST, MassBank, and Reaxys can be searched for existing spectra of related compounds. However, due to the subtlety of the spectral differences, manual interpretation based on known fragmentation pathways is often necessary.
Troubleshooting Guide
Problem: My MS/MS spectra for the 1,2,3-thiadiazole and 1,2,3-triazole isomers look identical.
| Possible Cause | Suggested Solution |
| Inappropriate Collision Energy: The collision energy may not be optimal to induce isomer-specific fragmentation. | Optimize Collision Energy: Perform a collision energy ramping experiment to identify the energy that produces the most significant differences in the fragmentation patterns. Even subtle differences in fragment ion abundances can be diagnostic.[1] |
| Gas-Phase Rearrangement: The 1,2,3-triazole isomer may be rearranging to the 1,2,3-thiadiazole structure in the gas phase prior to fragmentation.[3] | Vary Ion Source and Transfer Conditions: Modify ion source parameters (e.g., temperature) and ion transfer optics voltages to minimize in-source fragmentation and potential rearrangements. |
| Substituent Effects: The substituents on the heterocyclic ring may lead to a dominant fragmentation pathway that is common to both isomers.[6] | Analyze Minor Fragment Ions: Carefully examine the low-abundance ions in the spectra. These may be unique to one isomer. Consider using higher-resolution mass spectrometry to confirm the elemental composition of these ions. |
| Co-elution of Isomers: If using LC-MS/MS, the isomers may not be chromatographically separated. | Optimize Chromatography: Develop a chromatographic method that provides at least partial separation of the isomers. This can significantly aid in assigning the correct spectrum to each isomer.[1][7] |
Problem: I am not observing the expected neutral loss of N₂ from my 1,2,3-thiadiazole.
| Possible Cause | Suggested Solution |
| Substituent-Directed Fragmentation: The fragmentation may be dominated by the loss of a labile substituent, masking the N₂ loss. | Increase Collision Energy: Higher collision energies may promote the cleavage of the more stable heterocyclic ring. |
| Protonation Site: The site of protonation can influence the fragmentation pathway. | Consider Different Adducts: If possible, analyze different adducts (e.g., [M+Na]⁺, [M+K]⁺) as this can alter the fragmentation pathways and potentially reveal the desired N₂ loss. |
| Incorrect Isomer Assignment: The compound may not be the 1,2,3-thiadiazole isomer. | Confirm Structure by Other Methods: If possible, use an orthogonal analytical technique, such as NMR spectroscopy, to confirm the structure of your compound. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A generic "dilute and shoot" method is often suitable for initial screening of these small molecules.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile).[8]
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1-10 µg/mL.[8]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
-
Blank Injections: It is recommended to run a blank sample (mobile phase) before and after your samples to prevent carry-over.[8]
General LC-MS/MS Method
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements of precursor and fragment ions.[5]
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for these compounds.[7] Acquire data in both positive and negative ion modes.
-
Chromatography: Utilize a C18 or a phenyl-hexyl column for reversed-phase chromatography. A gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode), is a good starting point.
-
MS/MS Parameters:
-
Precursor Ion Selection: Select the [M+H]⁺ or [M-H]⁻ ion for fragmentation.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy for differentiation.
-
Resolution: Set the mass analyzer to a high resolution to aid in the identification of fragment ions.
-
Data Presentation
Table 1: Key Differentiating Fragment Ions for a Hypothetical Pair of Substituted Isomers
| Precursor Ion (m/z) | Isomer | Collision Energy (eV) | Key Fragment Ion (m/z) | Proposed Neutral Loss |
| 250.1234 | 1,2,3-Thiadiazole | 20 | 222.1234 | N₂ |
| 250.1234 | 1,2,3-Thiadiazole | 20 | 150.0678 | C₄H₅N₂S |
| 250.1234 | 1,2,3-Triazole | 20 | 223.1156 | HCN |
| 250.1234 | 1,2,3-Triazole | 20 | 175.0890 | C₄H₄N₂ |
Note: The m/z values and collision energies are illustrative and will vary depending on the specific molecular structure.
Visualizations
Caption: Experimental workflow for differentiating isomers.
Caption: Key fragmentation differences.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy [mdpi.com]
- 4. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. zefsci.com [zefsci.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Scaling Up 4-Methyl-1,2,3-thiadiazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Methyl-1,2,3-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most cited method for the synthesis of this compound is the Hurd-Mori reaction.[1][2][3] This process typically involves the cyclization of a hydrazone derivative with thionyl chloride.[1][2] Alternative methods, such as the Ugi reaction, have also been explored for the synthesis of this compound derivatives and offer a rapid, one-pot synthesis approach.[4][5]
Q2: What are the primary challenges when scaling up the Hurd-Mori synthesis of this compound?
A2: Scaling up the Hurd-Mori reaction presents several challenges.[6][7] These include:
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Exothermic Reaction Control: The reaction with thionyl chloride can be highly exothermic, requiring careful temperature management to prevent runaway reactions.[7]
-
Reagent Purity and Stoichiometry: The purity of the starting hydrazone and the quality of thionyl chloride are critical for achieving high yields.[1]
-
Mixing Efficiency: Ensuring homogenous mixing in larger reactors is crucial for consistent product quality and yield.[7]
-
Impurity Profile: Minor side reactions at the lab scale can become significant at an industrial scale, complicating purification.[7]
-
Off-Gas Management: The reaction generates corrosive gases like HCl and SO₂, which require appropriate scrubbing systems.
Q3: How can I improve the yield of my this compound synthesis?
A3: To improve the yield, consider the following:
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Starting Material Purity: Ensure your hydrazone precursor is pure and dry, as impurities can interfere with the cyclization process.[1]
-
Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.[1]
-
Reaction Temperature: Optimize the temperature profile. The reaction is often initiated at low temperatures and then gradually warmed.[1]
-
Solvent Choice: Use anhydrous solvents like dichloromethane (DCM) or chloroform, as water reacts violently with thionyl chloride.[1]
-
Electronic Effects: Be mindful of the electronic nature of substituents on your starting materials. Electron-withdrawing groups on the precursor often lead to better yields.[1]
Q4: What are common impurities in this compound synthesis and how can they be removed?
A4: Common impurities can include unreacted starting materials and byproducts from side reactions. Purification strategies include:
-
Aqueous Washing: Washing the crude product with water or a dilute acid can help remove some water-soluble impurities.[8]
-
Column Chromatography: This is an effective method for separating the desired product from impurities.[8] For acid-sensitive thiadiazoles, using neutralized silica gel or alumina is recommended.[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a highly effective purification technique.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Impure or wet hydrazone starting material. | Recrystallize the hydrazone to ensure purity and dryness.[1] |
| Decomposed thionyl chloride (SOCl₂). | Use a fresh bottle or freshly distilled thionyl chloride.[1] | |
| Inadequate temperature control. | Carefully control the temperature, especially during the addition of SOCl₂. Start at a low temperature (e.g., 0°C) and allow the reaction to warm gradually.[1] | |
| Incorrect solvent. | Ensure the use of an anhydrous solvent like DCM or chloroform.[1] | |
| Formation of Multiple Products | Side reactions due to temperature fluctuations. | Maintain strict temperature control throughout the reaction. |
| Decomposition of the product on silica gel during chromatography. | Use neutralized silica gel or switch to alumina for chromatography.[8] Consider alternative purification methods like recrystallization.[8] | |
| Difficulty in Purification | Presence of unreacted starting materials. | Optimize reaction stoichiometry and time to ensure complete conversion. |
| Oily product that is difficult to crystallize. | Dissolve the oil in a suitable solvent, wash with saturated sodium bicarbonate and brine, dry the organic layer, and remove the solvent under reduced pressure.[8] If the issue persists, use column chromatography.[8] |
Quantitative Data Summary
The following tables provide illustrative data for the synthesis of this compound. Note that these are representative values and actual results may vary depending on specific experimental conditions.
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 → 25 | 6 | 75 | 92 |
| 25 | 4 | 68 | 88 |
| 40 (reflux) | 2 | 55 | 85 |
Table 2: Impurity Profile from a Typical Batch
| Impurity | Structure | Typical Concentration (%) |
| Unreacted Hydrazone | Precursor | < 2 |
| Isomeric Byproduct | 5-Methyl-1,2,3-thiadiazole | < 1 |
| Unidentified | - | < 0.5 |
Experimental Protocols
Lab-Scale Synthesis of this compound via Hurd-Mori Reaction
Materials:
-
Propanone semicarbazone (1 equivalent)
-
Thionyl chloride (SOCl₂) (3-5 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propanone semicarbazone in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into ice-cold water.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Key Considerations for Scale-Up:
-
Heat Management: The addition of thionyl chloride is highly exothermic. A jacketed reactor with efficient cooling is essential. The rate of addition must be carefully controlled to maintain the desired temperature.
-
Mixing: Mechanical stirring with appropriate impeller design is necessary to ensure efficient mixing in a large reactor.
-
Gas Scrubbing: The reaction generates significant amounts of HCl and SO₂ gas. A robust scrubbing system containing a caustic solution (e.g., sodium hydroxide) is required to neutralize these corrosive and toxic gases.
-
Quenching: The quenching step must be performed with extreme caution on a large scale. The reaction mixture should be added slowly to a large, well-stirred vessel containing ice and water, with adequate ventilation.
Visualizations
Caption: Hurd-Mori synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Key logical relationships in process scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance in Target Fungi and Viruses
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals grappling with the challenges of antifungal and antiviral resistance. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of resistance mechanisms in your research.
Introduction to Drug Resistance: A Growing Challenge
The emergence of drug-resistant fungal and viral pathogens poses a significant threat to global health.[1][2] Resistance can be intrinsic or acquired, developing through various mechanisms that reduce the efficacy of antimicrobial agents.[2] Understanding these mechanisms is paramount for developing effective countermeasures and ensuring the longevity of our therapeutic arsenal.
Key Drivers of Resistance:
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High Mutation Rates: Viruses with RNA genomes, such as influenza and HIV, have high mutation rates, which can lead to the emergence of drug-resistant variants.[3]
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Selection Pressure: The use of antimicrobial drugs creates a selective environment where resistant strains can thrive and become dominant.[3][4]
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Prolonged Drug Exposure: In immunocompromised patients, prolonged exposure to antiviral therapy can drive the selection of resistant viral strains.[5][6]
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Agricultural Use of Antimicrobials: The extensive use of azole fungicides in agriculture is believed to contribute to the rise of azole-resistant Aspergillus fumigatus.[7][8]
This guide will delve into the specific resistance mechanisms observed in fungi and viruses and provide practical guidance for overcoming them in your experimental work.
Overcoming Antifungal Resistance
Fungal infections are a major cause of morbidity and mortality, especially in immunocompromised individuals.[9][10] The development of antifungal resistance is a critical challenge in clinical practice.[9][10]
Troubleshooting Guide: Antifungal Susceptibility Testing
Antifungal susceptibility testing (AFST) is crucial for guiding therapeutic decisions and monitoring resistance trends. However, researchers often encounter challenges in obtaining reliable and reproducible results.
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | Inoculum preparation variability; incorrect incubation conditions; media inconsistencies. | Standardize Inoculum: Precisely adjust the inoculum to the recommended density (e.g., 0.5 McFarland standard) to ensure consistent results. Verify Incubation: Double-check and calibrate incubator temperature, CO2 levels (if required), and humidity. Use Quality-Controlled Media: Employ media from a reputable supplier and perform quality control checks with reference strains as recommended by CLSI and EUCAST guidelines.[11][12][13][14][15][16] |
| Trailing Growth (Reduced but persistent growth at concentrations above the MIC) | Common with azoles against Candida species; can be influenced by media and reading time. | Adhere to Standardized Reading Times: Read MICs at the recommended time point (e.g., 24 hours for most yeasts) to minimize the impact of trailing.[12] Use a Standardized Endpoint: For broth microdilution, the endpoint is typically a significant reduction in growth (e.g., 50% or 90%) compared to the growth control. |
| No Zone of Inhibition in Disk Diffusion Assays | High-level resistance; incorrect disk potency; improper agar depth. | Confirm Resistance with MIC Testing: A lack of a zone may indicate high-level resistance, which should be confirmed with a broth microdilution or other MIC-based method.[17] Check Disk Quality: Ensure disks are stored correctly and are within their expiration date. Perform QC with susceptible strains. Standardize Agar Plates: Use Mueller-Hinton agar at a consistent depth (e.g., 4 mm) as per CLSI guidelines to ensure proper drug diffusion.[12] |
| Discrepancies between Genotypic and Phenotypic Results | Novel resistance mutations; presence of multiple resistance mechanisms; technical errors in sequencing or susceptibility testing. | Investigate Novel Mutations: If a known resistance mutation is absent, consider the possibility of a novel mechanism and perform further molecular characterization. Assess for Multiple Mechanisms: Fungi can employ multiple resistance strategies simultaneously (e.g., target modification and efflux pumps). Review Protocols: Carefully re-examine both the genotypic and phenotypic testing procedures for any potential errors. |
FAQs: Mechanisms of Antifungal Resistance
Q1: What are the primary mechanisms of azole resistance in fungi like Aspergillus fumigatus and Candida species?
A1: Azole resistance is multifaceted and commonly involves:
-
Target Site Modifications: Mutations in the ERG11 (or cyp51A) gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs.[7][8][18] Common mutations in A. fumigatus include TR34/L98H and TR46/Y121F/T289A.[18][19][20]
-
Overexpression of the Target Enzyme: Increased production of Erg11p can overwhelm the inhibitory effects of the drug.[1]
-
Efflux Pump Overexpression: Upregulation of genes encoding drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, actively removes the drug from the fungal cell.[9][21]
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance due to the protective extracellular matrix and altered physiological state of the cells.[9][22]
Q2: How does the calcineurin pathway contribute to antifungal resistance?
A2: The calcineurin signaling pathway is a key regulator of stress responses in fungi and plays a crucial role in drug tolerance and resistance.[23][24][25] It is involved in maintaining cell wall integrity, which is essential for survival when faced with cell wall-targeting drugs like echinocandins or membrane-disrupting agents like azoles.[23][25] Inhibition of calcineurin has been shown to have a synergistic effect with some antifungal drugs, making it a potential therapeutic target.[24][26]
Q3: What makes Candida auris a "superbug"?
A3: Candida auris is considered a major public health threat due to several factors:
-
Multidrug Resistance: It is often resistant to multiple classes of antifungal drugs, including azoles, polyenes, and echinocandins, making infections difficult to treat.[1][22][27][28][29]
-
Healthcare-Associated Outbreaks: It can persist on surfaces in healthcare settings and spread easily between patients.[22][27]
-
Diagnostic Challenges: It can be misidentified as other Candida species in clinical labs, leading to inappropriate treatment.[22]
Experimental Protocols
2.3.1. Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a generalized guide based on CLSI and EUCAST standards.[11][13][15]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution
-
Fungal isolate grown on appropriate agar (e.g., Sabouraud Dextrose Agar)
-
Spectrophotometer
-
Sterile saline or water
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
From a 24-48 hour culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the microtiter plate. The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the organism.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.
-
2.3.2. Diagram: Workflow for Investigating Antifungal Resistance
Caption: Workflow for investigating suspected antifungal resistance.
Overcoming Antiviral Resistance
Antiviral drug resistance is a major obstacle in the treatment of viral infections, leading to treatment failure and limiting therapeutic options.[4]
Troubleshooting Guide: Antiviral Resistance Testing
Detecting antiviral resistance often involves genotypic assays to identify resistance-associated mutations.
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| PCR Amplification Failure | Low viral load; poor sample quality; PCR inhibitors; primer/probe mismatch. | Quantify Viral Load: Ensure the viral load is sufficient for amplification. Optimize Nucleic Acid Extraction: Use a validated extraction method to remove inhibitors and improve yield. Redesign Primers/Probes: If primer mismatch is suspected due to viral evolution, design new primers based on updated sequence information. |
| Ambiguous Sequencing Results | Mixed viral populations; low-quality sequencing data. | Use Next-Generation Sequencing (NGS): NGS can identify and quantify minority resistant variants that may be missed by Sanger sequencing.[30][31] Improve Sequencing Quality: Ensure high-quality input DNA/cDNA and follow best practices for the sequencing platform being used. |
| Discordance between Genotype and Clinical Response | Presence of uncharacterized resistance mutations; host factors affecting drug metabolism; poor patient adherence to therapy. | Consult Resistance Databases: Utilize up-to-date resistance mutation databases to interpret the significance of detected mutations. Consider Pharmacokinetic/Pharmacodynamic (PK/PD) Factors: Evaluate potential host factors that may influence drug efficacy. Assess Adherence: In a clinical context, non-adherence is a common cause of treatment failure. |
FAQs: Mechanisms of Antiviral Resistance
Q1: What are the main mechanisms of resistance to HIV reverse transcriptase inhibitors (RTIs)?
A1: Resistance to RTIs, which include nucleoside/nucleotide RTIs (NRTIs) and non-nucleoside RTIs (NNRTIs), primarily arises from mutations in the viral reverse transcriptase enzyme.[32][33][34]
-
For NRTIs: Resistance can occur through two main mechanisms:
-
Discrimination: Mutations that allow the reverse transcriptase to better distinguish between the NRTI and the natural dNTP substrate, thus preventing the incorporation of the drug.[33][35][36]
-
Excision: Mutations that enhance the ability of the enzyme to remove the chain-terminating NRTI from the nascent DNA strand.[35][36]
-
-
For NNRTIs: Resistance is typically caused by mutations in the NNRTI binding pocket of the reverse transcriptase, which reduce the binding affinity of the drug.[34]
Q2: How does influenza virus become resistant to neuraminidase inhibitors like oseltamivir?
A2: Resistance to neuraminidase inhibitors (NAIs) is primarily due to mutations in the neuraminidase (NA) and, to a lesser extent, the hemagglutinin (HA) proteins.[37]
-
NA Mutations: Mutations in the NA enzyme can alter the drug-binding site, reducing the efficacy of NAIs.[3] The H275Y mutation in N1 neuraminidase is a well-known example that confers resistance to oseltamivir.[38][39][40]
-
HA Mutations: Changes in the HA protein can affect the virus's dependence on NA for release, thereby indirectly contributing to NAI resistance.[37]
-
Mechanisms of NAI resistance include catalytic site mutations, structural hindrance, and changes in monomer stability.[38][41]
Q3: What is the "genetic barrier" to resistance?
A3: The genetic barrier refers to the number of mutations a virus must accumulate to become resistant to a particular drug.[4][42]
-
Low Genetic Barrier: Some drugs require only a single mutation for resistance to develop.
-
High Genetic Barrier: Other drugs require multiple mutations, making the development of resistance less likely. Combination therapy, which uses multiple drugs with different mechanisms of action, is a key strategy to raise the genetic barrier to resistance.[3]
Experimental Protocols
3.3.1. Protocol: Genotypic Resistance Testing by Sanger Sequencing
This is a generalized protocol for identifying resistance mutations in a viral gene of interest.
Objective: To amplify and sequence a viral gene to identify mutations associated with drug resistance.
Materials:
-
Viral nucleic acid (RNA or DNA) extracted from a sample
-
Reverse transcriptase (for RNA viruses)
-
PCR primers flanking the region of interest
-
DNA polymerase
-
dNTPs
-
PCR thermal cycler
-
DNA purification kit
-
Sequencing primers
-
Sanger sequencing service or instrument
Procedure:
-
Reverse Transcription (for RNA viruses):
-
Convert viral RNA to cDNA using a reverse transcriptase and a specific or random primer.
-
-
PCR Amplification:
-
Amplify the target region of the viral genome using PCR with specific primers.
-
Optimize PCR conditions (annealing temperature, extension time) for the specific target.
-
-
Amplicon Purification:
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR product, a sequencing primer, and the necessary sequencing reagents.
-
Perform sequencing on an automated sequencer.
-
-
Data Analysis:
-
Analyze the sequencing chromatograms for quality.
-
Align the obtained sequence with a wild-type reference sequence to identify mutations.
-
Interpret the identified mutations using resistance databases.
-
3.3.2. Diagram: HIV Drug Resistance Mechanisms
Caption: Mechanisms of HIV resistance to Reverse Transcriptase Inhibitors.
Strategies to Overcome Resistance
Addressing the challenge of drug resistance requires a multi-pronged approach, from the laboratory to the clinic.
Key Strategies:
-
Combination Therapy: Using multiple drugs with different mechanisms of action can increase efficacy and reduce the likelihood of resistance developing.[3]
-
Development of Novel Agents: Research into new drugs that target different viral or fungal pathways is crucial to stay ahead of resistance.
-
Drug Repurposing: Investigating existing drugs for new antimicrobial activities can be a faster route to new treatment options.
-
Host-Directed Therapies: Targeting host factors that are essential for pathogen replication is a promising strategy that may be less prone to resistance.
-
Improved Diagnostics: Rapid and accurate diagnostic tests are needed to identify resistance early and guide appropriate therapy.[5][6]
-
Antimicrobial Stewardship: Responsible use of existing antimicrobial agents is essential to preserve their efficacy.
By understanding the mechanisms of resistance and employing robust experimental and therapeutic strategies, the scientific community can continue to combat the threat of drug-resistant pathogens.
References
- 1. Comprehensive Overview of Candida auris: An Emerging Multidrug-Resistant Fungal Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal resistance: Emerging mechanisms and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. fiveable.me [fiveable.me]
- 5. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral drug resistance: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]
- 9. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EUCAST: Fungi (AFST) [eucast.org]
- 12. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. njccwei.com [njccwei.com]
- 16. EUCAST: Clinical breakpoint table [eucast.org]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Azole resistance mechanisms and population structure of the human pathogen Aspergillus fumigatus on retail plant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. msjonline.org [msjonline.org]
- 23. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. tandfonline.com [tandfonline.com]
- 26. The calcineurin pathway regulates extreme thermotolerance, cell membrane and wall integrity, antifungal resistance, and virulence in Candida auris | PLOS Pathogens [journals.plos.org]
- 27. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. journals.asm.org [journals.asm.org]
- 30. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 31. journals.asm.org [journals.asm.org]
- 32. Molecular mechanisms of HIV-1 resistance to nucleoside reverse transcriptase inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 35. journals.asm.org [journals.asm.org]
- 36. tandfonline.com [tandfonline.com]
- 37. Molecular mechanisms of influenza virus resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. tandfonline.com [tandfonline.com]
- 39. journals.asm.org [journals.asm.org]
- 40. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 42. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potential: 4-Methyl-1,2,3-thiadiazole Derivatives as a Promising Alternative to Commercial Fungicides
A Comparative Analysis of Efficacy and Mechanisms for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective fungicides is a cornerstone of global food security and sustainable agriculture. In this context, 4-Methyl-1,2,3-thiadiazole derivatives have emerged as a compelling class of compounds demonstrating significant fungicidal activity against a broad spectrum of plant pathogens. This guide provides a comprehensive comparison of the efficacy of these derivatives against established commercial fungicides, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.
Comparative Efficacy: A Data-Driven Overview
Recent studies have highlighted the potential of this compound derivatives to match or even exceed the performance of commercial fungicides. The following table summarizes the in vitro fungicidal activity of selected derivatives compared to commercial standards against various phytopathogenic fungi.
| Compound/Fungicide | Target Pathogen | Efficacy Measurement | Result | Commercial Fungicide Comparison |
| This compound Derivative 1d | Alternaria brassicicola | In vivo efficacy (% control) | 92% at 200 µg/mL | Similar to Tiadinil[1][2][3] |
| Organotin this compound-5-carboxylate (148) | Pyricularia piricola | EC50 (µg/mL) | 0.12 | Broad-spectrum effectiveness suggested[4] |
| Organotin this compound-5-carboxylate (148) | Gibberella zeae | EC50 (µg/mL) | 0.16 | Broad-spectrum effectiveness suggested[4] |
| 4-Methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (6a) | Cercospora arachidicola | Good activity | Comparable to commercial drugs[5][6] | Not specified |
| 1,2,3-Thiadiazole-based Strobilurin (8a) | Gibberella zeae | EC50 (µg/mL) | 2.68 | More active than Enestroburin, Kresoxim-methyl, and Azoxystrobin (EC50 between 0.06 and 15.12 µg/mL)[7] |
| 1,2,3-Thiadiazole-based Strobilurin (8a) | Sclerotinia sclerotiorum | EC50 (µg/mL) | 0.44 | More active than Enestroburin, Kresoxim-methyl, and Azoxystrobin[7] |
| 1,2,3-Thiadiazole-based Strobilurin (8a) | Rhizoctonia cerealis | EC50 (µg/mL) | 0.01 | More active than Enestroburin, Kresoxim-methyl, and Azoxystrobin[7] |
| Compound 3l (a this compound derivative) | Botrytis cinerea | EC50 (µg/mL) | 0.59 | Superior to Fluopyram, Boscalid, and Hymexazol[8] |
| Compound 3l (a this compound derivative) | Gibberella saubinetii | EC50 (µg/mL) | 0.69 | Comparable to Carbendazim[8] |
| Chlorothalonil (Commercial Fungicide) | Puccinia triticina | Fungal growth inhibition | 100% | Standard reference[4] |
| Carbendazim (Commercial Fungicide) | Various fungi | Standard reference | - | Used as a positive control in studies[9] |
Delving into the Science: Experimental Protocols
The evaluation of fungicidal efficacy relies on standardized and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro mycelial growth inhibition assay used to assess the activity of novel compounds.
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
-
Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 3-5 days to obtain fresh mycelia.
-
Preparation of Test Compound Solutions: The synthesized this compound derivatives and commercial fungicides are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then serially diluted to obtain a range of test concentrations.
-
Assay Plate Preparation: An appropriate volume of the test compound solution is mixed with molten PDA medium to achieve the desired final concentrations. The mixture is then poured into sterile Petri dishes. Control plates are prepared with the solvent alone.
-
Inoculation: A 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.
-
Incubation: The inoculated plates are incubated at 25 ± 1 °C in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the control plate reaches the edge of the dish.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determination of EC50: The median effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the concentration-response data.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process, the following diagrams illustrate a typical workflow for fungicidal activity testing and a generalized signaling pathway for induced plant resistance, a mechanism that can be triggered by some 1,2,3-thiadiazole derivatives.
Caption: Experimental workflow for in vitro fungicidal activity testing.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-1,2,3-Thiadiazole Analogs
The 1,2,3-thiadiazole ring system is a prominent heterocyclic scaffold that holds a significant position in the fields of medicinal chemistry and agrochemicals.[1] Its unique mesoionic nature allows molecules containing this moiety to readily cross cellular membranes, enhancing their potential for biological interaction.[2] The 4-methyl-1,2,3-thiadiazole core, in particular, has served as a versatile foundation for the development of a wide array of biologically active compounds, including antifungal, antiviral, insecticidal, and anticancer agents.[1][3]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for various analogs of this compound. We will explore the causal links between specific structural modifications and the resulting biological performance, supported by experimental data and detailed protocols. The objective is to offer researchers and drug development professionals a clear, evidence-based understanding of this important chemical space.
Comparative SAR Analysis: Decoding the Impact of Structural Modifications
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. The most common point of modification is the C5 position, often featuring a carboxamide, hydrazone, or another heterocyclic ring, which serves as a linker to various substituted aryl or alkyl groups.
Antifungal and Antimicrobial Activity
The this compound scaffold is a cornerstone in the search for novel fungicides. The strategy of combining this active substructure with other known bioactive moieties has proven particularly fruitful.[4]
Key SAR Insights:
-
Fused Heterocyclic Systems: The fusion of the this compound ring with other heterocyclic systems, such as 1,2,4-triazolo[3,4-b][1][5][6]thiadiazoles, has yielded compounds with a broad spectrum of fungicidal activity.[4]
-
Impact of C6 Substituents: In these fused systems, the substituent at the 6-position is critical. For instance, the presence of a trichloromethyl group led to potent and wide-spectrum activity against fungi like Pellicularia sasakii and Alternaria solani.[4] An n-propyl group at the same position also conferred significant fungicidal properties.[4]
-
Carboxamide Derivatives: Carboxamide derivatives synthesized via the Ugi reaction have demonstrated broad-spectrum fungicidal activity against numerous fungal strains, including Alternaria solani, Cercospora arachidicola, and Rhizoctonia solani.[3]
-
Hydrazide-Hydrazone Moiety: The combination of the 1,2,3-thiadiazole core with a hydrazide-hydrazone linker and a 5-nitro-2-furyl moiety resulted in a compound with potent activity against Gram-positive bacteria.[7] This highlights the importance of the terminal substituent in dictating antimicrobial specificity and potency.
Table 1: Comparative Fungicidal Activity of this compound Analogs
| Compound ID | Core Structure | Key Substituent | Target Fungi | Activity (EC50 µmol/L) | Reference |
|---|---|---|---|---|---|
| A | 3-(4-methyl-1,2,3-thiadiazolyl)-[1][5][8]triazolo[3,4-b][1][5][6]thiadiazole | 6-trichloromethyl | Pellicularia sasakii | 7.28 | [4] |
| B | 3-(4-methyl-1,2,3-thiadiazolyl)-[1][5][8]triazolo[3,4-b][1][5][6]thiadiazole | 6-trichloromethyl | Alternaria solani | 42.49 | [4] |
| C | 3-(4-methyl-1,2,3-thiadiazolyl)-[1][5][8]triazolo[3,4-b][1][5][6]thiadiazole | 6-n-propyl | Multiple Strains | Broad Spectrum | [4] |
| D | this compound-5-carboxamide | (trifluoromethyl)phenyl | Alternaria solani | 100% inhibition |[3] |
Antiviral Activity (Anti-Tobacco Mosaic Virus - TMV)
Derivatives of this compound have been extensively studied as potential agents against the Tobacco Mosaic Virus (TMV), a significant plant pathogen. The Ugi four-component reaction has been a key tool, allowing for the rapid synthesis of diverse compound libraries for screening.[1][5]
Key SAR Insights:
-
Aromatic Amine Substituents: The nature of the aromatic amine substituent coupled to the core via a carboxamide linker is a major determinant of anti-TMV activity.
-
Electron-Withdrawing Groups: Phenyl rings bearing electron-withdrawing groups like trifluoromethyl (CF3) and nitro (NO2) at the 2-, 3-, or 4-positions consistently confer good in vivo bioactivity, including protection, inactivation, and curative effects against TMV.[1][5][8]
-
Other Beneficial Groups: Phenyl, 2-methylphenyl, and 4-hydroxyphenyl substituents also result in promising anti-TMV activity.[1][8]
-
Halogen Substitution: The specific halogen atom matters. In one study, the replacement of a chlorine (Cl) atom with a fluorine (F) atom on an associated phenyl ring improved the direct in vitro inhibition of TMV.[8]
Table 2: Comparative Anti-TMV Activity of this compound-5-carboxamide Analogs
| Compound ID | Phenyl Ring Substituent | In Vitro Activity (EC50 µg/mL) | In Vivo Protection Activity (%) @ 500 µg/mL | Reference |
|---|---|---|---|---|
| E | 3-(trifluoromethyl)phenyl | 215.3 | 55.4 (Good) | [8] |
| F | 4-hydroxyphenyl | 255.4 | 52.1 (Good) | [8] |
| G | 3-nitrophenyl | Not specified | 58.3 (Good) | [1] |
| H | 2-methylphenyl | Not specified | 54.2 (Good) |[1] |
// Core Structure Core [label="this compound\n-5-carboxamide", fillcolor="#4285F4"];
// Linker Linker [label="Substituted\nPhenyl Ring (R)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Activity Outcome Activity [label="Anti-TMV Activity", shape=cds, fillcolor="#34A853"];
// Substituent Nodes sub1 [label="R = 3-CF3, 4-NO2\n(Electron-Withdrawing)", fillcolor="#EA4335"]; sub2 [label="R = 4-OH, 2-Me\n(Electron-Donating/Steric)", fillcolor="#FBBC05"]; sub3 [label="R = H (Unsubstituted)", fillcolor="#5F6368"];
// Connections Core -> Linker [label=" Modification Site"]; Linker -> Activity [label=" Influences"]; sub1 -> Linker; sub2 -> Linker; sub3 -> Linker;
// Annotations {rank=same; sub1; sub2; sub3;} sub1 -> Activity [style=dashed, label=" High Activity"]; sub2 -> Activity [style=dashed, label=" Good Activity"]; sub3 -> Activity [style=dashed, label=" Moderate Activity"]; } dot Caption: SAR for Anti-TMV Activity.
Insecticidal and Aphicidal Activity
The versatility of the this compound scaffold extends to insect control, particularly against aphids.
Key SAR Insights:
-
(E)-β-farnesene Analogs: Amide coupling of this compound-5-carboxylic acid with amines derived from (E)-β-farnesene (a natural aphid alarm pheromone) has produced potent aphicidal agents.[3][6]
-
Fluorine's Role: The introduction of fluorine atoms to the phenyl moiety of these analogs significantly enhances aphicidal activity. Difluoro-substituted compounds showed the highest potency against Myzus persicae.[3]
-
Detrimental Substitutions: Conversely, adding a methyl group to the phenyl ring led to a decrease in aphicidal activity, demonstrating the high sensitivity of the target interaction to the electronic and steric properties of this substituent.[3]
Table 3: Comparative Aphicidal Activity of (E)-β-farnesene Analogs
| Compound ID | Phenyl Ring Substituent | Target | Activity (LC50 µg/mL) | Reference |
|---|---|---|---|---|
| I | 2,4-difluoro | Myzus persicae | 33.4 | [3] |
| J | 4-fluoro | Myzus persicae | 50.2 | [3] |
| K | 4-methyl | Myzus persicae | 61.8 | [3] |
| Reference | Pymetrozine | Myzus persicae | 7.1 |[3] |
Anticancer Activity
While less explored than other activities, this compound derivatives have shown promise as anticancer agents. The core often acts as a bioisosteric replacement for other chemical groups to improve drug-like properties.
Key SAR Insights:
-
Combretastatin A-4 Analogs: Replacing the flexible cis-olefin bridge in the potent tubulin inhibitor Combretastatin A-4 (CA-4) with a rigid 1,2,3-thiadiazole ring yielded analogs with significant cytotoxicity against various human cancer cell lines, including myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116).[2]
-
Steroid Hybrids: Fusing the 1,2,3-thiadiazole ring to a dehydroepiandrosterone (DHEA) steroid backbone produced compounds with exceptionally high potency against human breast cancer T47D cells, with IC50 values in the nanomolar range, comparable to the reference drug Adriamycin.[2]
-
Pyrazole Oxime Derivatives: Analogs containing a pyrazole oxime moiety have shown activity against pancreatic (Panc-1) and hepatocellular carcinoma (Huh-7) cells. Compounds bearing methyl, 4-bromo, or 2,3-difluoro substituents on the terminal phenyl ring were the most potent in this series.[2]
Table 4: Comparative Anticancer Activity of 1,2,3-Thiadiazole Analogs
| Compound ID | Core Modification | Key Substituent | Cell Line | Activity (IC50 µM) | Reference |
|---|---|---|---|---|---|
| L | Pyrazole Oxime | 2,3-difluorophenyl | Panc-1 | 12.22 | [2] |
| M | Pyrazole Oxime | 4-bromophenyl | Panc-1 | 12.79 | [2] |
| N | DHEA Hybrid | - | T47D | 0.042 - 0.058 | [2] |
| Reference | Sorafenib | - | Panc-1 | 11.50 | [2] |
| Reference | Adriamycin | - | T47D | 0.04 |[2] |
Experimental Protocols: A Self-Validating System
The reproducibility of SAR studies hinges on robust and well-described experimental methodologies. Here, we detail a representative synthesis and a standard biological assay.
Protocol 1: Synthesis via Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot method for generating libraries of carboxamide derivatives, as frequently used in the development of anti-TMV agents.[5][8]
Objective: To synthesize a this compound-5-carboxamide derivative.
Materials:
-
This compound-5-carboxylic acid
-
A substituted aromatic amine (e.g., 3-(trifluoromethyl)aniline)
-
An aldehyde (e.g., formaldehyde)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol (solvent)
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound-5-carboxylic acid (1.0 eq) and the substituted aromatic amine (1.0 eq) in methanol.
-
Reaction Initiation: Stir the mixture at room temperature for 10 minutes.
-
Component Addition: Add the aldehyde (1.1 eq) to the mixture, followed by the isocyanide (1.1 eq).
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure of the final compound using proton NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.[5][8]
// Reactants sub1 [label="Carboxylic Acid\n(Thiadiazole Core)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3 [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; sub4 [label="Isocyanide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Process reaction [label="One-Pot Reaction\n(Methanol, RT, 24-48h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization or Chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Carboxamide\nProduct", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections sub1 -> reaction; sub2 -> reaction; sub3 -> reaction; sub4 -> reaction; reaction -> purification; purification -> product; } dot Caption: Ugi Four-Component Reaction Workflow.
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Rate Method)
This protocol is used to determine the EC50 (concentration for 50% effective inhibition) of a compound against various fungi.
Objective: To quantify the fungicidal potency of synthesized analogs.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Synthesized test compounds dissolved in DMSO
-
Fungal strains (e.g., Alternaria solani, Rhizoctonia solani)
-
Sterile petri dishes (9 cm)
-
Sterile cork borer (5 mm diameter)
Step-by-Step Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 50-60°C.
-
Compound Incorporation: Add the test compound (dissolved in DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). A control plate containing only DMSO should also be prepared. Gently swirl to ensure uniform mixing.
-
Plating: Pour the PDA-compound mixture into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal colony (typically 3-4 days old).
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates. Incubate the plates at 25 ± 1°C in the dark.
-
Data Collection: After 48-72 hours (or when the fungal growth in the control plate has reached ~70% of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage inhibition of mycelial growth relative to the control using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.
-
EC50 Determination: Plot the inhibition percentage against the logarithm of the compound concentration and use probit analysis to determine the EC50 value.[4]
Conclusion
The this compound scaffold is a highly productive starting point for the development of novel bioactive agents. Structure-activity relationship studies consistently demonstrate that the biological profile of these analogs can be precisely tuned through strategic modifications. For antifungal and antiviral applications, the focus remains on attaching substituted aromatic groups via linkers at the C5 position, with electron-withdrawing groups often enhancing potency. In the realm of insecticides, fluorination of terminal phenyl rings is a key strategy for improving activity. Finally, the use of the thiadiazole ring as a rigid bioisosteric replacement shows significant promise for creating potent and specific anticancer agents. The continued application of efficient synthetic methodologies, such as the Ugi reaction, will undoubtedly accelerate the discovery of new lead compounds based on this versatile and powerful heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, crystal structure, and biological activity of this compound-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: An In-depth Technical Guide to the In Vitro vs. In Vivo Correlation of 4-Methyl-1,2,3-thiadiazole Activity
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, none more critical than the translation of promising in vitro activity into tangible in vivo efficacy. The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] Specifically, derivatives of 4-Methyl-1,2,3-thiadiazole have emerged as a versatile pharmacophore with demonstrated antimicrobial, antiviral, and anticancer potential.[1][4][5][6] This guide provides a comprehensive analysis of the correlation, and often the discordance, between the in vitro and in vivo activities of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.
The Allure of the 1,2,3-Thiadiazole Core
The 1,2,3-thiadiazole ring is a unique structural motif that imparts specific physicochemical properties to a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The presence of the sulfur atom can enhance lipophilicity compared to its oxadiazole bioisosteres, potentially leading to improved metabolic stability.[2] This inherent stability and the diverse biological activities make this compound and its analogues compelling candidates for therapeutic development.[1][7]
In Vitro Assessment: The First Glimpse of Potential
In vitro assays serve as the initial and crucial screening funnel in drug discovery, providing a rapid and cost-effective means to evaluate the biological activity of a compound against a specific target or cell line. For this compound derivatives, a range of in vitro methodologies are employed to ascertain their potential.
Key In Vitro Experimental Protocols
1. Antimicrobial Activity Screening (Broth Microdilution Method)
This method is fundamental for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Step-by-Step Protocol:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).
-
Determine the MIC by visual inspection for the absence of turbidity.
-
To determine the MBC, subculture aliquots from the clear wells onto agar plates and incubate. The MBC is the lowest concentration that results in a 99.9% reduction in CFU.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[8][9][10]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
-
3. Antiviral Activity against Tobacco Mosaic Virus (TMV)
-
Principle: The antiviral activity is assessed by observing the inhibition of local lesion formation on host plants.
-
Step-by-Step Protocol (Leaf Disc Method):
-
Prepare solutions of the this compound derivatives at various concentrations.
-
Inoculate the leaves of a susceptible host plant (e.g., Nicotiana glutinosa) with a TMV suspension.
-
Punch out leaf discs from the inoculated leaves and float them on the test solutions.
-
After a set incubation period, count the number of local lesions on each leaf disc.
-
Calculate the inhibition rate compared to a control group treated with a solvent.
-
In Vivo Evaluation: The Litmus Test for Therapeutic Viability
While in vitro assays provide valuable preliminary data, the complex physiological environment of a living organism presents a multitude of factors that can influence a compound's activity. In vivo studies are therefore indispensable for validating in vitro findings and assessing the overall therapeutic potential of this compound derivatives.
Key In Vivo Experimental Protocols
1. Animal Models for Antimicrobial Efficacy
-
Principle: A systemic or localized infection is established in an animal model (typically mice), which is then treated with the test compound to evaluate its ability to reduce the microbial burden and improve survival.
-
Step-by-Step Protocol (Systemic Infection Model):
-
Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial strain.
-
Administer the this compound derivative at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified time points post-infection.
-
Monitor the survival of the mice over a period of several days.
-
In a parallel experiment, euthanize a subset of animals at different time points to determine the bacterial load in various organs (e.g., spleen, liver, blood) by plating homogenized tissue samples on agar.
-
Compare the survival rates and bacterial counts to those of an untreated control group.
-
2. Xenograft Models for Anticancer Activity
-
Principle: Human cancer cells are implanted into immunocompromised mice, leading to the formation of a tumor. The efficacy of the test compound is then evaluated by its ability to inhibit tumor growth.
-
Step-by-Step Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound derivative according to a predetermined dosing schedule.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
The In Vitro-In Vivo Correlation: A Critical Analysis
The predictive power of in vitro assays for in vivo success is a cornerstone of modern drug discovery. However, for this compound derivatives, as with many other chemical classes, the correlation is not always straightforward.
Case Studies and Observations
-
Good Correlation: In the realm of antiviral research, certain this compound derivatives have demonstrated a positive correlation between their in vitro activity against TMV and their in vivo protective effects in plants.[5][6] This suggests that for this specific application, the compounds are stable and able to reach their target in the whole organism.
-
Discrepancies and Their Underlying Causes: More commonly, a disconnect is observed. For instance, a study on 1,3,4-thiadiazole derivatives against Trypanosoma cruzi revealed that a compound with high in vitro potency failed to show a significant effect in an in vivo mouse model.[11] This highlights several potential reasons for such discrepancies:
-
Metabolism: The compound may be rapidly metabolized in the liver to inactive forms, a phenomenon not captured in in vitro cell-based assays.
-
Poor Bioavailability: The compound may have poor absorption from the gastrointestinal tract or may not effectively penetrate the target tissues.
-
Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug available to exert its therapeutic effect.
-
Off-Target Toxicity: The compound may exhibit toxicity to the host at concentrations required for therapeutic efficacy, limiting the achievable dose.
-
Data Comparison: In Vitro vs. In Vivo
| Derivative | In Vitro Activity (IC50/MIC) | In Vivo Model | In Vivo Efficacy | Potential Reason for Correlation/Discrepancy | Reference |
| Antiviral TMV Compound A | 50 µg/mL (in vitro inhibition) | Nicotiana glutinosa | Good curative activity | Stable compound, good systemic movement in plants | [5][6] |
| Antitrypanosomal Compound S1 | Highly potent in vitro | T. cruzi infected mice | No decrease in parasitemia | Rapid metabolism or poor bioavailability in the host | [11] |
| Antimicrobial Compound 15 | MIC = 1.95–15.62 µg/mL | Not reported | Not reported | Further in vivo studies needed | [4] |
| Anticancer Compound 2 | IC50 = 7.4 µM (Abl kinase) | Not reported | Not reported | In vivo xenograft studies are the next logical step | [12] |
Bridging the Divide: Strategies for Improved Correlation
To enhance the predictive value of in vitro studies and streamline the drug development process for this compound derivatives, a multi-pronged approach is essential.
-
Early ADME Profiling: Incorporating in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays early in the discovery pipeline is critical. This includes assessing metabolic stability in liver microsomes, plasma protein binding, and cell permeability.
-
Structure-Activity and Structure-Property Relationships: Systematically modifying the this compound scaffold can help elucidate how structural changes impact not only biological activity but also pharmacokinetic properties.
-
Advanced In Vitro Models: Utilizing more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can better mimic the in vivo environment and provide more predictive data.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro potency data with in vivo pharmacokinetic data allows for the development of models that can predict the required therapeutic dose and dosing regimen.
Conclusion
The this compound scaffold remains a promising starting point for the development of novel therapeutics. However, a keen understanding of the potential disconnect between in vitro and in vivo results is paramount. By employing a comprehensive and integrated approach that combines robust in vitro screening with early ADME assessment and mechanistically relevant in vivo models, researchers can more effectively navigate the complexities of drug discovery and increase the likelihood of translating a potent molecule into a successful therapeutic. The journey is challenging, but with a solid foundation in both in vitro and in vivo sciences, the potential of this compound derivatives can be fully realized.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of this compound-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 5. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Mechanism of Action for Thiadiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and validation of novel therapeutic agents. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial performance of thiadiazole compounds against established alternatives, supported by experimental data and detailed methodologies. We delve into the potential mechanisms of action, offering a framework for researchers to validate and understand the antimicrobial properties of these promising molecules.
Comparative Antimicrobial Spectrum
Thiadiazole derivatives have demonstrated notable efficacy against a range of Gram-positive and Gram-negative bacteria. To contextualize their performance, this section presents a comparative summary of their Minimum Inhibitory Concentrations (MICs) alongside well-established antibiotics, Vancomycin and Ciprofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) of Select Thiadiazole Derivatives Compared to Standard Antibiotics
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Thiadiazole Derivative 1 | 2 µg/mL | 4 µg/mL | 8 µg/mL | 16 µg/mL | [1] |
| Thiadiazole Derivative 2 | 0.78 - 3.125 µg/mL | Not Reported | Not Reported | Not Reported | [2] |
| Thiadiazole-Triazole Hybrid | 5-20 µg/mL | 5-20 µg/mL | 5-20 µg/mL | 10-40 µg/mL | [3] |
| Vancomycin | 1-2 µg/mL | 0.5-1 µg/mL | Resistant | Resistant | [2] |
| Ciprofloxacin | 0.25-1 µg/mL | 0.125-0.5 µg/mL | 0.015-0.125 µg/mL | 0.25-1 µg/mL | [1][4] |
Note: MIC values can vary based on the specific derivative and the bacterial strain tested. The data presented is a representative summary from the cited literature.
Unraveling the Mechanism of Action: Key Experimental Validations
Validating the mechanism of action is a critical step in the development of any new antimicrobial agent. The following experimental protocols are fundamental in elucidating how thiadiazole compounds exert their antimicrobial effects.
Experimental Protocols
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The thiadiazole compound and comparator antibiotics are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
-
Exposure: A standardized bacterial suspension is exposed to various concentrations of the thiadiazole compound (e.g., 1x, 2x, and 4x the MIC).
-
Sampling: Aliquots are removed at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies (Colony Forming Units, CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted to determine if the compound is bactericidal (≥3-log10 reduction in CFU/mL) or bacteriostatic (inhibition of growth).
This assay quantifies the ability of a compound to prevent the formation of biofilms.
-
Biofilm Formation: A bacterial suspension is incubated in a 96-well plate in the presence of varying concentrations of the thiadiazole compound for 24-48 hours to allow for biofilm development.
-
Washing: The wells are washed to remove planktonic (free-floating) bacteria.
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.
-
Solubilization: The bound crystal violet is solubilized using a solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader, which correlates with the amount of biofilm.
This assay determines if a compound disrupts the bacterial cell membrane.
-
Cell Preparation: A suspension of bacterial cells is prepared and washed.
-
Staining: The cells are incubated with SYTOX Green, a fluorescent dye that cannot penetrate intact cell membranes.
-
Compound Addition: The thiadiazole compound is added to the cell suspension.
-
Fluorescence Measurement: If the compound damages the cell membrane, SYTOX Green will enter the cells and bind to nucleic acids, resulting in a significant increase in fluorescence. The fluorescence intensity is monitored over time using a fluorometer or a fluorescence microscope.
Visualizing the Mechanisms: Pathways and Workflows
To illustrate the proposed mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Proposed Mechanisms of Action
Molecular docking studies and experimental evidence suggest that thiadiazole compounds may exert their antimicrobial effects through multiple pathways, including the inhibition of DNA gyrase and the disruption of cell wall synthesis via the MurB enzyme.[5][6][7]
Caption: Proposed antimicrobial mechanisms of action for thiadiazole compounds.
Alternative Antimicrobial Mechanisms
For comparison, the mechanisms of action for Vancomycin and Ciprofloxacin are illustrated below. Vancomycin inhibits cell wall synthesis by binding to peptidoglycan precursors, while Ciprofloxacin targets DNA gyrase, leading to the inhibition of DNA replication.
References
- 1. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 4-Methyl-1,2,3-thiadiazole, a valuable heterocyclic scaffold in medicinal chemistry. The Hurd-Mori synthesis, a classic and versatile method, is compared with a one-pot reaction involving an α-diazo ketone precursor. This document aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Hurd-Mori Synthesis | Route 2: From Thioacetamide and 1-diazo-2-propanone |
| Starting Materials | Acetone, Semicarbazide hydrochloride, Thionyl chloride | Thioacetamide, 1-diazo-2-propanone |
| Key Reaction Steps | 1. Formation of Acetone Semicarbazone2. Cyclization with Thionyl Chloride | One-pot cycloaddition |
| Reaction Temperature | Step 1: Room TemperatureStep 2: 0-5 °C to Room Temperature | Not specified |
| Reaction Time | Step 1: ~10 minutesStep 2: Several hours | Not specified |
| Overall Yield | Moderate to Good (Specific yield not reported) | Good (Specific yield not reported) |
| Reagent Hazards | Thionyl chloride is highly corrosive and moisture-sensitive. | 1-diazo-2-propanone is potentially explosive. |
Synthetic Pathway Diagrams
Experimental Protocols
Route 1: Hurd-Mori Synthesis
This synthesis is a two-step process involving the formation of a semicarbazone followed by cyclization.
Step 1: Preparation of Acetone Semicarbazone [1][2]
-
Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water.
-
Add 1 mL of acetone to the solution and shake the mixture vigorously.
-
Allow the mixture to stand for 10 minutes at room temperature, with occasional shaking, or cool in an ice bath to facilitate crystallization.
-
Collect the resulting crystals by filtration and wash them with a small amount of cold water.
-
Recrystallize the crude product from water or dilute ethanol to obtain pure acetone semicarbazone. The expected melting point is 187 °C.[1]
Step 2: Synthesis of this compound [3][4]
Note: A specific, detailed protocol with yields for the conversion of acetone semicarbazone was not found in the search results. The following is a general procedure for the Hurd-Mori reaction.
-
Suspend the prepared acetone semicarbazone in a suitable inert solvent such as dichloromethane or dioxane in a flask equipped with a stirrer and a reflux condenser.
-
Cool the suspension in an ice bath (0-5 °C).
-
Slowly add an excess of thionyl chloride (SOCl₂) to the cooled and stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain this compound.
Route 2: Synthesis from Thioacetamide and 1-diazo-2-propanone
This method provides a more direct, one-pot synthesis to the 1,2,3-thiadiazole ring system.
Note: A detailed experimental protocol with specific reaction conditions and yield for the synthesis of this compound using this method was not explicitly found in the search results. The following is a generalized representation of the reaction.
This reaction involves the cycloaddition of a diazoalkane derivative with a thiocarbonyl compound. In this case, 1-diazo-2-propanone would react with thioacetamide. The reaction is typically carried out in a suitable solvent, and the specific conditions (temperature, catalyst, etc.) would need to be optimized. This route is notable for its atom economy but involves the use of a potentially explosive diazo compound, which requires careful handling.
Conclusion
The Hurd-Mori synthesis is a well-established and versatile method for the preparation of 1,2,3-thiadiazoles. While it involves a two-step process, the starting materials are readily available and the procedure is generally straightforward, leading to moderate to good yields. The main drawback is the use of hazardous thionyl chloride.
The synthesis from thioacetamide and 1-diazo-2-propanone offers a more direct, one-pot approach. However, the starting diazo ketone is not as commonly available as the precursors for the Hurd-Mori synthesis and is a potentially explosive reagent, requiring specialized handling procedures.
For most laboratory settings, the Hurd-Mori synthesis is likely the more practical and safer choice for the preparation of this compound, provided appropriate safety precautions are taken when handling thionyl chloride. Further research would be beneficial to establish a detailed and optimized protocol for the one-pot synthesis to better assess its viability and potential advantages in terms of efficiency and yield.
References
Distinguishing 4,5-Functionalized 1,2,3-Thiadiazole Isomers with ESI-HRMS: A Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric molecules is a critical challenge. In the realm of heterocyclic chemistry, 4,5-functionalized 1,2,3-thiadiazoles are valuable scaffolds in medicinal chemistry and materials science. However, distinguishing between positional isomers, where the same functional groups are attached to different positions of the thiadiazole ring, requires sophisticated analytical techniques. This guide provides a comparative analysis of how Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) can be effectively employed to differentiate between such isomers, supported by experimental data and detailed protocols.
The primary challenge in distinguishing positional isomers by mass spectrometry lies in the fact that they possess the identical molecular weight. Therefore, differentiation relies on the analysis of their fragmentation patterns upon collision-induced dissociation (CID) in the gas phase. The stability of the resulting fragment ions, which is dictated by the position of the functional groups, leads to unique mass spectra that serve as fingerprints for each isomer.
Comparative Fragmentation Analysis
To illustrate the differentiation of 4,5-functionalized 1,2,3-thiadiazole isomers, let us consider a representative pair: 4-phenyl-5-carboxy-1,2,3-thiadiazole (Isomer A) and 4-carboxy-5-phenyl-1,2,3-thiadiazole (Isomer B). Both isomers have the same exact mass, but their fragmentation pathways under ESI-HRMS/MS conditions are distinct.
The key to differentiating these isomers is the sequence of neutral losses and the relative stability of the resulting fragment ions. A characteristic primary fragmentation for 1,2,3-thiadiazoles is the neutral loss of a nitrogen molecule (N₂).[1][2] The subsequent fragmentation of the resulting radical cation is then influenced by the substituent at the 4- and 5-positions.
For Isomer A (4-phenyl-5-carboxy-1,2,3-thiadiazole), after the initial loss of N₂, the carboxyl group is likely to fragment next, leading to the loss of CO₂. In contrast, for Isomer B (4-carboxy-5-phenyl-1,2,3-thiadiazole), the fragmentation pathway may involve the loss of the carboxyl group before or after the phenyl ring undergoes fragmentation. This difference in fragmentation hierarchy results in a unique set of product ions for each isomer.
Quantitative Data Summary
The table below summarizes the predicted major fragment ions for our representative isomers, 4-phenyl-5-carboxy-1,2,3-thiadiazole (Isomer A) and 4-carboxy-5-phenyl-1,2,3-thiadiazole (Isomer B), as would be observed in a positive ion mode ESI-HRMS/MS experiment.
| Precursor Ion (m/z) | Isomer | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| 207.0177 [M+H]⁺ | Isomer A (4-phenyl-5-carboxy) | 179.0228 | N₂ |
| 135.0334 | N₂ + CO₂ | ||
| 103.0391 | N₂ + CO₂ + S | ||
| 77.0391 | C₆H₅⁺ | ||
| 207.0177 [M+H]⁺ | Isomer B (4-carboxy-5-phenyl) | 179.0228 | N₂ |
| 161.0122 | H₂O + CO | ||
| 133.0173 | H₂O + CO + N₂ | ||
| 105.0340 | C₇H₅O⁺ |
Experimental Protocols
A detailed methodology for the differentiation of 4,5-functionalized 1,2,3-thiadiazole isomers using ESI-HRMS is provided below.
Sample Preparation
-
Standard Solutions: Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the initial mobile phase solvent to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
ESI-HRMS Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the nature of the analytes. For the example isomers, positive ion mode is suitable.
-
Spray Voltage: 3.5 - 4.5 kV.
-
Capillary Temperature: 275 - 325 °C.
-
Sheath and Auxiliary Gas Flow Rate: Optimized for stable spray; typically 30-50 arbitrary units for sheath gas and 5-15 for auxiliary gas.
-
Data Acquisition: Full scan MS from m/z 50-500, followed by data-dependent MS/MS of the most intense ions.
-
Collision Energy: A stepped collision energy (e.g., 10-40 eV) should be applied to observe a wide range of fragment ions.
Visualizing the Differentiation Workflow and Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for isomer differentiation and the distinct fragmentation pathways.
Caption: A logical workflow for the differentiation of 4,5-functionalized 1,2,3-thiadiazole isomers using LC-ESI-HRMS.
Caption: Distinct fragmentation pathways of isomeric 4,5-functionalized 1,2,3-thiadiazoles under ESI-HRMS/MS.
References
A Guide to Cross-Reactivity Assessment of 4-Methyl-1,2,3-thiadiazole and its Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Specifically, derivatives of 4-methyl-1,2,3-thiadiazole have been explored for their potential as fungicides and antiviral agents, particularly against plant pathogens like the tobacco mosaic virus (TMV).[2][3][4] While these findings are promising, a critical step in the preclinical development of any therapeutic candidate is the comprehensive assessment of its cross-reactivity with unintended biological targets. This guide provides a framework for evaluating the selectivity of this compound and its derivatives, offering objective comparisons and methodologies for robust experimental assessment.
The Importance of Early Cross-Reactivity Profiling
Off-target interactions can lead to unforeseen side effects and toxicity, which are major causes of drug attrition during development. A systematic cross-reactivity assessment early in the discovery phase helps to:
-
Identify potential safety liabilities: Uncover interactions with proteins such as kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters that could mediate adverse effects.
-
Elucidate mechanisms of action: Differentiate between on-target and off-target effects to better understand the compound's biological activity.
-
Guide lead optimization: Provide structure-activity relationship (SAR) data to design more selective analogs with improved safety profiles.
-
De-risk clinical development: Increase the likelihood of success in later-stage clinical trials by selecting candidates with a lower potential for off-target toxicity.
A Phased Approach to Cross-Reactivity Assessment
A tiered experimental workflow is recommended to efficiently assess the cross-reactivity profile of a compound like this compound. This approach begins with broad panel screening and progresses to more focused secondary and functional assays for confirmed hits.
Data Presentation for Comparative Analysis
Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of different compounds. The following tables provide examples of how to summarize data from broad panel screening and dose-response assays.
Table 1: Example of Primary Screen Data for this compound at a Single Concentration (e.g., 10 µM)
| Target Class | Target Name | % Inhibition at 10 µM |
| Kinase | EGFR | 85% |
| VEGFR2 | 78% | |
| SRC | 15% | |
| GPCR | Adenosine A3 | 92% |
| Dopamine D2 | 5% | |
| Ion Channel | hERG | 65% |
| Nav1.5 | 10% |
Table 2: Comparative IC50 Data for Confirmed Off-Target Hits
| Target | This compound IC50 (µM) | Analog A IC50 (µM) | Analog B IC50 (µM) |
| Primary Target | 0.05 | 0.03 | 0.08 |
| EGFR | 2.5 | > 50 | 15.2 |
| VEGFR2 | 5.1 | > 50 | 22.8 |
| Adenosine A3 | 0.8 | 12.5 | 0.9 |
| hERG | 11.3 | > 100 | 35.1 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality data. Below are example methodologies for key cross-reactivity assays.
Kinase Panel Screening (Radiometric Assay)
-
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
-
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the test compound, the specific kinase, and its corresponding peptide substrate.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percent inhibition by comparing the signal in the presence of the test compound to the control (DMSO vehicle).
-
GPCR Binding Assay (Radioligand Displacement)
-
Objective: To assess the ability of a test compound to displace a known radioligand from a specific GPCR.
-
Materials:
-
Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)
-
Specific radioligand for the target GPCR (e.g., [¹²⁵I]AB-MECA for Adenosine A3 receptor)[5]
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent displacement of the radioligand by the test compound and determine the Ki or IC50 value.
-
Signaling Pathway Considerations
Off-target effects can often be rationalized by examining the signaling pathways involved. For example, if a this compound derivative shows activity against a panel of receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, it is important to visualize the downstream pathways that may be affected.
Conclusion
A thorough assessment of cross-reactivity is a non-negotiable component of modern drug discovery and development. For compounds based on the this compound scaffold, a systematic and tiered approach to profiling off-target activities is essential to build a comprehensive safety and selectivity profile. By employing the methodologies and data presentation strategies outlined in this guide, researchers can make more informed decisions about which candidates to advance, ultimately increasing the probability of developing safe and effective medicines. The diverse biological activities reported for the broader thiadiazole class, including effects on cancer cells and various enzymes, underscore the importance of such rigorous profiling.[6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound derivatives via Ugi reaction and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and in vivo/in vitro studies of a novel thiadiazole Schiff base as a hepatoprotective drug against angiogenesis induced by breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Insecticidal Activity Against Standard Pesticides
Introduction: The Imperative of Rigorous Benchmarking in Insecticide Development
The development of novel insecticides is a critical endeavor for global food security and public health. However, the journey from a promising lead compound to a viable product is fraught with challenges, not least of which is demonstrating superior or equivalent efficacy against established, standard pesticides. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust benchmarking studies. We will delve into the causal logic behind experimental choices, ensuring that the generated data is not only accurate but also compelling and contextually relevant.
The core principle of effective benchmarking lies in a direct, evidence-based comparison of a novel compound's performance against industry-standard insecticides under controlled and reproducible laboratory conditions. This process is essential for making informed decisions regarding the allocation of resources for further development, understanding the compound's potential market position, and fulfilling regulatory requirements. This guide will focus on methodologies for assessing lethal and sublethal effects, drawing upon established protocols from organizations such as the World Health Organization (WHO) to ensure scientific integrity.[1][2][3][4]
Understanding the Benchmarks: A Primer on Standard Pesticide Modes of Action
A meaningful comparison necessitates a foundational understanding of the mechanisms by which standard pesticides exert their effects. The Insecticide Resistance Action Committee (IRAC) provides a critical classification system based on the mode of action (MoA), which is instrumental in designing experiments and interpreting results.[5][6][7][8][9] A brief overview of the major classes used as benchmarks is presented below:
-
Organophosphates (IRAC Group 1B): These compounds, such as malathion and chlorpyrifos, act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[10][11][12][13][14][15] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death.[10][11][12][13][14]
-
Pyrethroids (IRAC Group 3A): This class of insecticides, including permethrin and deltamethrin, targets the voltage-gated sodium channels in nerve cells.[15][16][17][18][19][20][21] They prevent the channels from closing, leading to prolonged nerve firing, hyperexcitation, paralysis, and death.[16][17][18][19][20][21]
-
Neonicotinoids (IRAC Group 4A): Imidacloprid and thiamethoxam are prominent examples of this class. They act on the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system, causing overstimulation, paralysis, and death.[22][23][24][25] These are systemic insecticides, meaning they are absorbed by the plant and transported to all its tissues.[22][23]
Experimental Design and Protocols: A Self-Validating System
The credibility of benchmarking data hinges on the rigor of the experimental design. The following protocols are designed to be self-validating, incorporating necessary controls and standardized procedures to ensure reproducibility and minimize variability.
Selection and Rearing of Test Insects
The choice of insect species is paramount and should be guided by the target pest profile of the novel insecticide. It is crucial to use well-characterized, susceptible laboratory strains to establish a baseline of intrinsic activity.
-
Protocol: Maintain insect colonies under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod) to ensure physiological uniformity.[26] Provide a standardized diet, whether artificial or host plant material. For bioassays, select individuals of a consistent age and developmental stage (e.g., third-instar larvae or 2-5 day old non-blood-fed adult females for mosquitoes).[26][27]
Determination of Lethal Concentration (LC₅₀) and Lethal Dose (LD₅₀)
The LC₅₀ (the concentration of a substance that kills 50% of a test population) and LD₅₀ (the dose that kills 50%) are fundamental metrics of acute toxicity.
Caption: Workflow for LC₅₀/LD₅₀ Determination.
-
Topical Application (for LD₅₀): This method provides a precise dose per insect.[28][29]
-
Anesthetize insects briefly using CO₂ or by chilling.
-
Using a calibrated micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of the insecticide solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect.[27]
-
Treat control groups with the solvent alone.
-
Transfer treated insects to clean containers with food and water.
-
Record mortality at 24 and 48 hours post-treatment.
-
-
Diet Incorporation/Leaf Disc Bioassay (for LC₅₀): This method is relevant for stomach poisons.
-
Prepare a series of artificial diet aliquots or leaf discs treated with different concentrations of the insecticide.[30][31]
-
For leaf disc assays, dip uniform leaf discs into the test solutions and allow the solvent to evaporate.[26][30]
-
Place one treated leaf disc and one pre-starved larva into a petri dish.[26][30]
-
Include a control group with solvent-treated leaf discs.
-
After a set period (e.g., 24 hours), record mortality and, if applicable, the area of the leaf disc consumed.[30]
-
-
Contact Bioassay (for LC₅₀): This method assesses toxicity through tarsal contact.[32][33]
-
Coat the inner surface of glass vials or petri dishes with a solution of the insecticide and allow the solvent to evaporate, leaving a uniform residue.[34]
-
Introduce insects into the treated containers.
-
Record knockdown and mortality at regular intervals.
-
Sublethal Effects: Antifeedant Bioassays
For many novel insecticides, particularly those derived from natural products, sublethal effects such as feeding deterrence can be a primary mode of action.
-
Protocol: No-Choice Leaf Disc Antifeedant Bioassay [26][30][31]
-
Prepare treated and control leaf discs as described for the diet incorporation bioassay.
-
Place a single treated or control leaf disc in a petri dish with a pre-starved larva.
-
After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) using the formula:
-
AFI (%) = [(C - T) / (C + T)] * 100
-
Where C is the consumption of the control disc and T is the consumption of the treated disc.
-
-
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for objective comparison. The use of structured tables allows for at-a-glance assessment of relative potency.
Table 1: Comparative Acute Toxicity (LD₅₀) of Compound X and Standard Pesticides against Spodoptera frugiperda (3rd Instar Larvae) via Topical Application.
| Compound | IRAC MoA Group | LD₅₀ (µ g/larva ) | 95% Confidence Interval |
| Compound X | Unknown | 0.75 | 0.62 - 0.89 |
| Permethrin | 3A | 1.20 | 1.05 - 1.38 |
| Chlorpyrifos | 1B | 0.95 | 0.81 - 1.11 |
| Imidacloprid | 4A | 2.50 | 2.15 - 2.92 |
Interpretation: In this hypothetical example, Compound X exhibits a lower LD₅₀ than all three standard pesticides, indicating higher intrinsic toxicity against Spodoptera frugiperda via topical application.
Table 2: Comparative Antifeedant Activity of Compound X and Azadirachtin against Spodoptera frugiperda (3rd Instar Larvae).
| Compound | Concentration (ppm) | Mean Leaf Area Consumed (mm²) ± SE | Antifeedant Index (AFI %) |
| Control | 0 | 185.4 ± 10.2 | - |
| Compound X | 10 | 45.2 ± 5.8 | 60.9 |
| 50 | 15.7 ± 3.1 | 84.3 | |
| Azadirachtin | 10 | 52.8 ± 6.5 | 55.7 |
| 50 | 20.1 ± 4.0 | 79.8 |
Interpretation: Compound X demonstrates potent antifeedant activity, comparable to or slightly exceeding that of the known antifeedant, Azadirachtin, at the tested concentrations.
Advanced Benchmarking: Investigating Synergism
The potential for a novel compound to be synergized by inhibitors of metabolic enzymes (e.g., cytochrome P450s, esterases) can provide valuable insights into its mode of action and potential for overcoming metabolic resistance in pest populations.[35][36][37][38][39]
-
Protocol: Synergism Bioassay
-
Determine a sublethal dose of a synergist, such as piperonyl butoxide (PBO), an inhibitor of P450 enzymes.
-
Pre-treat a group of insects with the sublethal dose of the synergist.
-
After a short incubation period, perform a standard LD₅₀ or LC₅₀ determination with the novel compound on both the synergist-pre-treated group and a non-pre-treated group.
-
A significant decrease in the LD₅₀/LC₅₀ in the pre-treated group indicates synergism and suggests that metabolic degradation plays a role in the compound's detoxification.
-
Caption: Workflow for Investigating Synergism.
Conclusion: From Data to Decision
Rigorous benchmarking against standard pesticides is not merely a procedural step but a strategic imperative in the development of new insecticidal agents. By employing standardized, self-validating protocols and interpreting the data within the context of established modes of action, researchers can generate a robust and defensible dataset. This evidence-based approach is fundamental to identifying truly promising candidates, understanding their unique attributes, and ultimately, contributing to the advancement of effective and sustainable pest management solutions.
References
- 1. policycommons.net [policycommons.net]
- 2. WHO pesticide evaluation scheme: 50 years of global leadership [who.int]
- 3. Existing WHO risk assessment. | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. sourcewatch.org [sourcewatch.org]
- 5. IRAC: Mode of action classification and insecticide resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irac-online.org [irac-online.org]
- 7. Insecticide Resistance Action Committee - Wikipedia [en.wikipedia.org]
- 8. vegetableipmupdates.arizona.edu [vegetableipmupdates.arizona.edu]
- 9. sfyl.ifas.ufl.edu [sfyl.ifas.ufl.edu]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. What Is the Primary Mechanism of Action for Organophosphate Pesticides in Aquatic Life? → Learn [pollution.sustainability-directory.com]
- 12. epa.gov [epa.gov]
- 13. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 14. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cropaia.com [cropaia.com]
- 16. Pyrethroid - Wikipedia [en.wikipedia.org]
- 17. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrethrin - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
- 22. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 23. pan-uk.org [pan-uk.org]
- 24. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. iris.who.int [iris.who.int]
- 28. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 29. par.nsf.gov [par.nsf.gov]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. entomoljournal.com [entomoljournal.com]
- 35. academic.oup.com [academic.oup.com]
- 36. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Role of Synergists in Resistance Management | PPTX [slideshare.net]
- 39. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Thiadiazole Derivatives
Introduction: The Versatility of the Thiadiazole Scaffold in Modern Drug Discovery
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its isomeric forms, particularly the 1,3,4-thiadiazole scaffold, are prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic versatility of thiadiazole derivatives stems from their ability to engage with a wide array of biological targets, often serving as potent enzyme inhibitors.[1][2][3]
In the contemporary drug discovery landscape, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking has emerged as a powerful and cost-effective tool.[2] This in silico technique predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into binding affinity and interaction patterns at the molecular level.[2] For researchers, scientists, and drug development professionals, comparative docking studies offer a rational approach to prioritizing thiadiazole derivatives for synthesis and biological evaluation, thereby streamlining the path to novel therapeutics.
This guide provides an in-depth, objective comparison of the performance of various thiadiazole derivatives against key enzyme targets, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a scientifically rigorous and trustworthy narrative.
Pillar 1: Expertise & Experience in Molecular Docking
A successful molecular docking study is more than a mere computational exercise; it is a multi-step process where each stage requires careful consideration and scientific rationale. The reliability of the final docking scores and predicted binding poses is intrinsically linked to the meticulous execution of the preceding steps.
Experimental Protocol: A Step-by-Step Workflow for Comparative Docking
The following protocol outlines a robust and reproducible workflow for conducting comparative docking studies of thiadiazole derivatives using the widely-used AutoDock Vina software.
Step 1: Target Protein Preparation
The initial and one of the most critical steps is the preparation of the target protein's three-dimensional structure.
-
Structure Retrieval: Obtain the crystal structure of the target enzyme from the Protein Data Bank (PDB). For this guide, we will consider Human Carbonic Anhydrase II (PDB ID: 1V9E) and E. coli DNA Gyrase B (PDB ID: 6CLV) as examples.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not pertinent to the binding site. This can be accomplished using molecular visualization software such as PyMOL or Discovery Studio Visualizer.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is crucial as hydrogen bonds are key contributors to ligand binding. Subsequently, assign appropriate Kollman charges to the protein atoms. AutoDock Tools (ADT) provides a user-friendly interface for these tasks.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.
Step 2: Ligand Preparation
The accuracy of the docking results is also highly dependent on the correct preparation of the ligand molecules (thiadiazole derivatives).
-
Ligand Structure Generation: Obtain the 2D or 3D structures of the thiadiazole derivatives. These can be drawn using chemical drawing software like ChemDraw or downloaded from databases such as PubChem in SDF format.
-
3D Conversion and Energy Minimization: If starting with 2D structures, convert them to 3D. It is imperative to then perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. This can be done using software like Avogadro or OpenBabel.
-
File Format Conversion: Convert the energy-minimized ligand structures into the PDBQT format using AutoDock Tools. This process also defines the rotatable bonds within the ligand, allowing for conformational flexibility during the docking simulation.
Step 3: Grid Box Generation
The grid box defines the three-dimensional space within the target protein where the docking algorithm will search for favorable binding poses for the ligand.
-
Binding Site Identification: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of active site residues.
-
Grid Box Definition: Using AutoDock Tools, a grid box is centered on the identified binding site. The dimensions of the grid box should be large enough to accommodate the thiadiazole derivatives and allow for rotational and translational movements.
Step 4: Molecular Docking with AutoDock Vina
With the prepared protein and ligands, and the defined search space, the docking simulation can be initiated.
-
Configuration File: Create a configuration text file that specifies the file paths for the protein (receptor) and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Running the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring various conformations of the ligand within the defined grid box and scoring them based on its empirical scoring function.
Step 5: Analysis and Visualization of Results
The output of a Vina docking run is a PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Binding Affinity: A lower binding energy value indicates a more stable protein-ligand complex. These scores are the primary metric for comparing the different thiadiazole derivatives.
-
Pose Visualization: The predicted binding poses can be visualized using software like PyMOL or Discovery Studio. This allows for a detailed examination of the interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions.
-
RMSD Calculation: For validation purposes, if a co-crystallized ligand is available, it can be re-docked into the protein. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4][5]
Workflow Visualization
Caption: A generalized workflow for molecular docking studies.
Pillar 2: Trustworthiness through Self-Validating Systems
The credibility of computational predictions hinges on their correlation with experimental data. Therefore, it is crucial to benchmark docking protocols and interpret the results within the context of established biological activities.
Comparative Docking Data of Thiadiazole Derivatives
The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory activities of various 1,3,4-thiadiazole derivatives against key enzyme targets. A lower docking score generally indicates a more favorable binding interaction.
Table 1: Comparative Docking Scores and Inhibitory Activity against Human Carbonic Anhydrase II (hCA II)
| Thiadiazole Derivative | Docking Score (kcal/mol) | Experimental IC₅₀ | Reference |
| Acetazolamide (Standard) | -5.46 | 30.47 nM | [6] |
| Derivative 1 | Not Reported | 0.15 nM | [7] |
| Derivative 2 | Not Reported | 0.14 nM (for hCA I) | [7] |
| Benzenesulfonamide-thiazolidinone derivative | -6.90 | 140.9 nM | [6] |
| Benzenesulfonamide-thiazolidinone derivative with 4-OCH₃ | -6.79 | 117.2 nM | [6] |
Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software and protocols.
Table 2: Comparative Docking Scores and Inhibitory Activity against Bacterial DNA Gyrase B
| Thiadiazole Derivative | Target Organism | Docking Score (kcal/mol) | Experimental IC₅₀ | Reference |
| Novobiocin (Standard) | E. coli | Not Reported | 0.28 µM | [8] |
| Thiourea-Thiadiazole Hybrid | E. coli | -12.23 | 0.33 µM | [8] |
| Azulene-Thiadiazole Hybrid 1 | M. tuberculosis | -8.5 | Not Reported | [9] |
| Azulene-Thiadiazole Hybrid 2 | M. tuberculosis | -9.2 | Not Reported | [9] |
Table 3: Comparative Docking Scores and Anticancer Activity against EGFR Kinase
| Thiadiazole Derivative | Cell Line | Docking Score (kcal/mol) | Experimental IC₅₀ | Reference |
| Gefitinib (Standard) | A549 | Not Reported | 20.8 µM | [10] |
| Imidazo-thiadiazole Chalcone | A549 | Not Reported | 4 to 59 µM | [11] |
| 1,3,4-Thiadiazole Hybrid 9a | MCF-7 | Not Reported | 3.31 µM | [12] |
| Methyl-3-hydroxy benzoate derived thiadiazole M4 | A549 | Not Reported | 7.9 µM | [10] |
Pillar 3: Authoritative Grounding & Comprehensive References
The biological relevance of targeting specific enzymes with thiadiazole derivatives is rooted in their roles in various signaling pathways and cellular processes.
Target Enzyme Pathways and Mechanisms
Carbonic Anhydrase and pH Regulation
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[13] In certain pathologies, such as glaucoma and some cancers, the overexpression of specific CA isoforms makes them attractive drug targets.[7] Thiadiazole derivatives, particularly those bearing a sulfonamide group, are well-established inhibitors of carbonic anhydrases.
Caption: Inhibition of the carbonic anhydrase pathway by thiadiazole derivatives.
Bacterial DNA Gyrase and DNA Replication
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair.[8] It introduces negative supercoils into DNA, a process that is crucial for relieving torsional stress during DNA unwinding.[8] As this enzyme is absent in humans, it represents an excellent target for the development of novel antibacterial agents. Thiadiazole derivatives have been shown to inhibit DNA gyrase, thereby disrupting bacterial cell proliferation.[8][9]
Caption: Thiadiazole derivatives inhibit DNA gyrase, leading to bacterial cell death.
Conclusion and Future Perspectives
Comparative molecular docking studies provide a powerful framework for the rational design and discovery of novel thiadiazole-based enzyme inhibitors. The insights gained from these in silico analyses, when coupled with experimental validation, can significantly accelerate the drug development pipeline. The versatility of the thiadiazole scaffold ensures its continued prominence in medicinal chemistry, with ongoing research exploring its potential against a continuously expanding range of therapeutic targets. Future studies should focus on leveraging advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the accuracy of binding predictions and to better understand the dynamic nature of protein-ligand interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential inhibitors of human carbonic anhydrase isozymes I and II: Design, synthesis and docking studies of new 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sciencescholar.us [sciencescholar.us]
- 12. researchgate.net [researchgate.net]
- 13. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
A Senior Application Scientist's Guide to Validating Target Engagement of 4-Methyl-1,2,3-thiadiazole Derivatives in a Cellular Context
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with critical checkpoints. One of the most pivotal is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of leading methodologies for validating the cellular target engagement of 4-Methyl-1,2,3-thiadiazole derivatives, a class of heterocyclic compounds noted for their diverse biological activities, including potential anticancer properties targeting proteins like Hsp90 and various kinases.[1][2][3]
We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide not only the "how" but, more importantly, the "why," empowering you to make informed decisions for your specific research context.
The Imperative of In-Cell Target Validation
Phenotypic screening can reveal potent this compound derivatives, but a compelling biological effect in the absence of a known molecular target is a challenging starting point for rational drug development. Validating that a molecule binds to its intended target inside a cell is the cornerstone of building a robust mechanism of action (MoA). This validation provides the crucial link between the chemical matter and the biological outcome, filtering out compounds that achieve their effects through off-target interactions or non-specific cytotoxicity.
This guide will compare three powerful, yet fundamentally different, approaches to confirming target engagement in a cellular setting:
-
Cellular Thermal Shift Assay (CETSA): A label-free method based on the principle of ligand-induced thermal stabilization of the target protein.[4][5]
-
Drug Affinity Responsive Target Stability (DARTS): Another label-free technique that leverages ligand-induced conformational changes to protect the target protein from proteolysis.[6][7][8]
-
Photo-affinity Labeling (PAL): A powerful chemical biology tool that utilizes a photoreactive version of the compound to create a covalent bond with its target upon UV irradiation, allowing for definitive identification.[9][10]
Each of these techniques offers a unique lens through which to view the interaction between a this compound derivative and its putative target. The choice of method will depend on the specific scientific question, available resources, and the properties of the compound and target .
Cellular Thermal Shift Assay (CETSA): Monitoring Ligand-Induced Stabilization
The "Why": CETSA is founded on the thermodynamic principle that the binding of a ligand, such as a this compound derivative, often increases the thermal stability of its target protein.[4][5] When heated, proteins denature and aggregate, losing their solubility. A ligand-bound protein will be more resistant to this thermal denaturation, resulting in a greater amount of soluble protein remaining at higher temperatures compared to the unbound state. This "thermal shift" is a direct indicator of target engagement in the physiological context of the cell.[11][12]
Workflow & Causality:
Caption: CETSA workflow for target engagement validation.
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. The causality here is to allow for cellular uptake and binding to the target protein under physiological conditions.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a PCR cycler, followed by a cooling step to room temperature.[13] A no-heat control (room temperature) should be included. This step is the core of the assay, designed to induce denaturation of the unbound protein population.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). This method of lysis is gentle and avoids the use of detergents that might disrupt protein-ligand interactions.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, insoluble proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant and normalize the total protein concentration across all samples using a BCA assay.
-
Analyze the abundance of the soluble target protein in each sample by Western blotting using a specific primary antibody. An antibody for a non-target protein (e.g., Actin) should be used as a loading control and to demonstrate specificity.
-
Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting temperature (Tm) indicates target engagement.[4]
-
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
The "Why": DARTS operates on the principle that ligand binding can induce a conformational change in the target protein that masks protease cleavage sites, thereby conferring resistance to proteolysis.[7][14] By treating cell lysates with a broad-spectrum protease, unbound proteins are degraded, while the ligand-bound target protein remains intact. This method is particularly advantageous as it does not require modification of the small molecule and is independent of the mechanism of action.[6][15]
Workflow & Causality:
Caption: DARTS workflow for target identification and validation.
Experimental Protocol: DARTS with Western Blot Readout
-
Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100) supplemented with protease inhibitors. The goal is to obtain a native proteome in solution.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration.
-
-
Compound Incubation:
-
Aliquot the cell lysate into microfuge tubes.
-
Add the this compound derivative at various concentrations to the treatment groups and an equivalent volume of vehicle (e.g., DMSO) to the control group.
-
Incubate at room temperature for 1 hour to allow for binding equilibrium to be reached.
-
-
Protease Digestion:
-
Add a protease, such as Pronase, to each tube. The concentration of the protease needs to be carefully optimized to achieve partial digestion of the total proteome, which is critical for observing the protective effect. A no-protease control is essential to show the initial amount of the target protein.[16]
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
-
Stopping the Reaction and Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes. This denatures and inactivates the protease.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the putative target protein.
-
A dose-dependent increase in the band intensity of the target protein in the compound-treated lanes compared to the vehicle control indicates target engagement.[6][17]
-
Photo-affinity Labeling (PAL): Covalent Capture of the Target
The "Why": PAL is a powerful and direct method for identifying protein targets. It involves synthesizing a probe molecule that incorporates three key features: the this compound pharmacophore for target recognition, a photoreactive group (e.g., a diazirine), and a reporter tag (e.g., biotin or an alkyne) for detection and enrichment.[10][18] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for its unambiguous identification.[9][19]
Workflow & Causality:
Caption: PAL workflow for definitive target identification.
Experimental Protocol: PAL with a Diazirine Probe
-
Probe Design and Synthesis:
-
A derivative of this compound must be synthesized to include a photoreactive moiety, such as a trifluoromethylphenyldiazirine, and a reporter tag, like an alkyne for subsequent click chemistry. The linker connecting these parts should be positioned so as not to interfere with target binding. This is the most technically demanding part of the PAL workflow.[20][21]
-
-
Cellular Labeling:
-
Treat intact cells with the photo-affinity probe. A competition experiment, where cells are co-incubated with the probe and an excess of the original, unmodified this compound derivative, is a crucial control to demonstrate specific binding.
-
Irradiate the cells with UV light (e.g., 365 nm) for a short period (e.g., 1-5 minutes) on ice to activate the diazirine and induce covalent crosslinking to the target protein.
-
-
Lysis and Reporter Tag Conjugation:
-
Harvest and lyse the cells.
-
If an alkyne tag was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide molecule to the probe-protein conjugate. This allows for subsequent enrichment.
-
-
Enrichment and Identification:
-
Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Identify the target protein by running the eluate on an SDS-PAGE gel followed by in-gel digestion and mass spectrometry, or by Western blotting if a candidate target is already suspected. A specific band that appears in the probe-treated sample but is diminished in the competition control is the target of interest.
-
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a target engagement methodology is a strategic decision. Below is a comparative summary to guide your choice.
Table 1: Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-affinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis | UV-induced covalent crosslinking |
| Compound Modification | Not required | Not required | Required (synthesis of a probe) |
| Cellular State | Intact cells or lysate | Primarily cell lysate | Intact cells |
| Key Advantage | Reflects physiological conditions in intact cells; label-free.[11][22] | Label-free; can identify unknown targets with MS.[6][23] | Provides a covalent, definitive link to the target; high specificity.[10][24] |
| Key Limitation | Requires a specific antibody or MS; not all proteins show a thermal shift. | Protease concentration is critical to optimize; may not work for all proteins.[25] | Probe synthesis can be complex and may alter binding affinity. |
| Throughput | Low to medium (Western Blot), High (MS).[4][26] | Low to medium. | Low. |
Illustrative Experimental Data:
To further clarify the expected outcomes, consider the following hypothetical data for a this compound derivative targeting a putative kinase.
Table 2: Hypothetical CETSA Data
| Temperature (°C) | % Soluble Kinase (Vehicle) | % Soluble Kinase (10 µM Compound) |
| 48 | 100 | 100 |
| 52 | 85 | 98 |
| 56 | 50 (Tm) | 88 |
| 60 | 15 | 50 (Tm) |
| 64 | 5 | 20 |
| Result: A clear thermal shift (ΔTm = +4°C) indicates target engagement. |
Table 3: Hypothetical DARTS Data (Band Intensity from Western Blot)
| Pronase Conc. (µg/mL) | Relative Kinase Abundance (Vehicle) | Relative Kinase Abundance (10 µM Compound) |
| 0 | 100% | 100% |
| 1 | 45% | 95% |
| 5 | 10% | 60% |
| 25 | <5% | 15% |
| Result: The compound protects the kinase from degradation in a dose-dependent manner. |
Conclusion and Future Perspectives
Validating the target engagement of this compound derivatives is a non-negotiable step in their development as research tools or therapeutic agents. CETSA, DARTS, and Photo-affinity Labeling each offer a robust framework for achieving this validation, albeit with distinct advantages and challenges.
For initial validation of a putative target without modifying the lead compound, CETSA and DARTS are excellent choices.[25] CETSA is particularly powerful for its ability to be performed in intact cells, providing a more physiologically relevant assessment.[13] DARTS offers a straightforward in-lysate method that can also be adapted for unbiased target discovery.[27] For definitive, unambiguous identification of the direct binding partner, especially in complex cases or for validating novel targets, the effort of synthesizing a photo-affinity probe is often justified by the high-confidence data it generates.
Ultimately, the most rigorous validation may come from the convergence of evidence from two or more of these orthogonal approaches. By carefully selecting and executing these techniques, researchers can build a compelling, data-driven case for the mechanism of action of their this compound derivatives, paving the way for successful downstream development.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 9. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 15. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]
- 17. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 18. mdpi.com [mdpi.com]
- 19. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Target identification using drug affinity responsive target stability (DARTS) | Semantic Scholar [semanticscholar.org]
- 24. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 26. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemical Proteomics Analysis Using the DARTS Method | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-1,2,3-thiadiazole
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methyl-1,2,3-thiadiazole, a heterocyclic compound whose unique chemical properties demand rigorous handling and disposal protocols. Our objective is to empower researchers with the knowledge to manage this chemical waste safely, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound and its isomers are classified as hazardous materials.[1][2] The causality behind the stringent disposal protocols lies in its inherent risks.
Key Hazards Associated with Thiadiazole Derivatives:
-
Toxicity: These compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Irritation: They are known to cause serious skin and eye irritation.[1][3][4][5]
-
Flammability: Some derivatives are flammable liquids and vapors.[3]
-
Environmental Hazard: Improper disposal can lead to environmental contamination, with some thiadiazoles being harmful to aquatic life with long-lasting effects.[1]
Thermal decomposition can further exacerbate these risks by releasing toxic and irritating gases, including oxides of nitrogen, carbon, and sulfur.[1][4] Therefore, at no point should this chemical be discarded down the drain or mixed with general laboratory waste.[1][2][6][7]
Table 1: Hazard Identification and Safety Information for this compound
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 18212-62-9 | [3] |
| Molecular Formula | C₃H₄N₂S | [3] |
| Hazard Class | Flammable Liquid (Warning), Acute Toxicity (Oral, Dermal, Inhalation - Warning), Skin Irritation (Warning), Serious Eye Irritation (Warning), Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation - Warning) | [3] |
| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [3] |
| Primary Disposal | Via an approved hazardous waste disposal plant or service. | [1][4][5][8] |
| Prohibited Disposal | Do not dispose of down the drain, in regular trash, or allow entry into sewers or groundwater. | [1][7][9] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. This workflow is designed to ensure safety and regulatory compliance from the point of generation to final disposal.
Diagram 1: Disposal Decision Workflow
Caption: Procedural flow for managing this compound waste.
Experimental Protocol: Detailed Disposal Procedures
This protocol provides the necessary, step-by-step actions for preparing this compound waste for disposal.
Waste Identification and Segregation
The first principle of hazardous waste management is correct identification and segregation to prevent dangerous reactions.[10][11]
-
Step 1.1: Declare as Waste: A chemical becomes waste when it is no longer intended for use.[6] This includes expired reagents, leftover reaction mixtures, and contaminated materials.
-
Step 1.2: Consult the SDS: Before handling, review the Safety Data Sheet (SDS) for this compound to re-familiarize yourself with its specific hazards, handling precautions, and incompatibilities.
-
Step 1.3: Segregate at the Source: Immediately segregate waste containing this compound from other waste streams.[1][10] Do not mix it with incompatible materials such as strong oxidizing agents.[1]
-
Liquid Waste: Collect solutions in a dedicated, labeled hazardous waste container for liquids.[1]
-
Solid Waste: Collect contaminated items (e.g., gloves, absorbent pads, empty vials) in a separate, labeled container for solid hazardous waste.[1][10]
-
Sharps: Needles or broken glass contaminated with the compound must be placed in a designated sharps container.[1][10]
-
Waste Containment and Labeling
Proper containment is critical to prevent leaks, spills, and exposure. The Environmental Protection Agency (EPA) mandates that hazardous waste containers be kept closed except when adding or removing waste.[12][13]
-
Step 2.1: Choose the Right Container: Use a container made of a material compatible with this compound, such as high-density polyethylene (HDPE). The container must have a secure, screw-top lid and be in good condition.[1][12][14] Never use food-grade containers like milk jugs.[12]
-
Step 2.2: Label Correctly and Completely: The label must be clear, durable, and affixed to the container before any waste is added. The label must include:
-
Step 2.3: Maintain Container Integrity: Keep the container securely closed at all times, except when actively adding waste.[6][12][14] Do not overfill; leave at least one inch of headspace to allow for expansion.[14]
Storage and Final Disposal
Waste must be stored safely in a designated area while awaiting collection.
-
Step 3.1: Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[14][15] The SAA should be a well-ventilated area away from ignition sources.[1]
-
Step 3.2: Adhere to Accumulation Limits: Be aware of the maximum volume of hazardous waste (typically 55 gallons) and acutely toxic waste (one quart) that can be stored in an SAA.[15]
-
Step 3.3: Schedule a Pickup: Once the container is full or you have finished the project generating the waste, arrange for its collection. Submit a waste collection request to your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.[6][15] The primary route for disposal is through an approved service that complies with all federal, state, and local regulations.[1][11]
-
Step 3.4: Decontamination: After handling, thoroughly wash hands with soap and water.[1] Decontaminate any surfaces that may have come into contact with the chemical. All decontamination materials, such as wipes, must be collected as solid hazardous waste.[1]
By adhering to this structured and validated protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, building a foundation of trust in your laboratory's operational integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C3H4N2S | CID 355841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. pfw.edu [pfw.edu]
- 13. epa.gov [epa.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 4-Methyl-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Methyl-1,2,3-thiadiazole, ensuring the well-being of laboratory personnel and adherence to environmental regulations. The following procedures are based on established safety protocols for hazardous chemical waste management.
Hazard Summary
This compound is a hazardous chemical with the following classifications:
-
Flammable liquid and vapor.
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
Due to these hazards, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Preparation | Chemical safety goggles or face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-retardant lab coat | Not generally required if performed in a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-retardant lab coat | Not generally required if performed in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Flame-retardant lab coat | Air-purifying respirator with organic vapor/acid gas cartridges if not in a fume hood[1][2][3] |
| Handling Large Quantities (>1L) | Chemical safety goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron over a flame-retardant lab coat | Air-purifying respirator with organic vapor/acid gas cartridges[1][2][3] |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron over a flame-retardant lab coat | Air-purifying respirator with organic vapor/acid gas cartridges[1][2][3] |
Experimental Protocols
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4][5][6]
-
Control Ignition Sources : As this compound is flammable, extinguish all nearby flames and unplug any potential sources of ignition.[5][7]
-
Don Appropriate PPE : Before addressing the spill, put on the recommended PPE as outlined in the table above.
-
Contain the Spill : Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[4][6][8] Do not use combustible materials like paper towels to absorb the initial spill.
-
Absorb the Spill : Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7]
-
Decontaminate the Area : Clean the spill area with soap and water.
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
-
Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Operational and Disposal Plans
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste : Collect all solutions containing this compound in a clearly labeled, leak-proof hazardous waste container.
-
Solid Waste : Any items contaminated with this compound, such as gloves, absorbent materials, and empty containers, must be collected as solid hazardous waste in a separate, labeled container.
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, toxic, irritant).
Disposal Workflow
All waste containing this compound must be disposed of through an approved hazardous waste management service.[9] Do not pour this chemical down the drain or dispose of it in regular trash.
Caption: Waste Disposal Workflow for this compound.
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And [amleo.com]
- 3. pksafety.com [pksafety.com]
- 4. acs.org [acs.org]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
